molecular formula C26H25Cl2N5O B10853445 TG-100435 CAS No. 867330-68-5

TG-100435

货号: B10853445
CAS 编号: 867330-68-5
分子量: 494.4 g/mol
InChI 键: OTTCBLPTHPBEEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TG-100435 is a useful research compound. Its molecular formula is C26H25Cl2N5O and its molecular weight is 494.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

867330-68-5

分子式

C26H25Cl2N5O

分子量

494.4 g/mol

IUPAC 名称

7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32)

InChI 键

OTTCBLPTHPBEEX-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl

产品来源

United States

Foundational & Exploratory

TG-100435 as a multi-targeted tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered significant interest in cancer research. This small molecule inhibitor demonstrates significant activity against several key kinases involved in oncogenic signaling pathways, including Src family kinases, Abl kinase, and the EphB4 receptor. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, metabolic fate, and the experimental protocols utilized for its characterization.

Core Concepts: Kinase Inhibition and Metabolism

This compound exerts its therapeutic potential by inhibiting the activity of multiple protein tyrosine kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. A key feature of this compound is its metabolic conversion to a more potent N-oxide metabolite, TG-100855, which contributes significantly to its overall in vivo activity.

Data Presentation: Inhibitory Profile of this compound and its Metabolite

The inhibitory activity of this compound and its major metabolite, TG-100855, has been characterized against a panel of tyrosine kinases. The inhibition constants (Ki) provide a quantitative measure of the inhibitor's potency.

Kinase TargetThis compound Ki (nM)TG-100855 Potency relative to this compound
Src13 - 64[1][2]2 to 9 times more potent[1][2]
Lyn13 - 64[1][2]2 to 9 times more potent[1][2]
Abl13 - 64[1][2]2 to 9 times more potent[1][2]
Yes13 - 64[1][2]2 to 9 times more potent[1][2]
Lck13 - 64[1][2]2 to 9 times more potent[1][2]
EphB413 - 64[1][2]2 to 9 times more potent[1][2]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate critical signaling pathways downstream of its target kinases.

Src Family Kinase Inhibition

Src and related kinases (Lyn, Yes, Lck) are central players in pathways that control cell proliferation, survival, and migration. Inhibition of these kinases by this compound can disrupt these oncogenic processes.

Src_Signaling Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Downstream Effectors Downstream Effectors Src->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Migration Migration Downstream Effectors->Migration This compound This compound This compound->Src

Figure 1. Inhibition of Src Signaling by this compound.

Abl Kinase Inhibition

The Abl kinase, particularly in its fused form BCR-Abl, is a key driver of chronic myeloid leukemia (CML). This compound's inhibition of Abl kinase can block the downstream signaling that leads to uncontrolled proliferation of leukemia cells.

Abl_Signaling BCR-Abl BCR-Abl Downstream Pathways Downstream Pathways BCR-Abl->Downstream Pathways Cell Proliferation Cell Proliferation Downstream Pathways->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Pathways->Apoptosis Inhibition This compound This compound This compound->BCR-Abl

Figure 2. this compound Inhibition of BCR-Abl Signaling.

EphB4 Receptor Inhibition

EphB4 is a receptor tyrosine kinase involved in angiogenesis and cell migration. By inhibiting EphB4, this compound can potentially disrupt tumor vascularization and metastasis.

EphB4_Signaling EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Angiogenesis Angiogenesis EphB4->Angiogenesis Cell Migration Cell Migration EphB4->Cell Migration This compound This compound This compound->EphB4

Figure 3. this compound Inhibition of EphB4 Signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against target kinases is typically determined using an in vitro kinase assay. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Serial dilutions of this compound (or TG-100855) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: The kinase reaction is stopped, often by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: The concentration of inhibitor that reduces kinase activity by 50% (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

In Vitro Metabolism Studies

The metabolic fate of this compound is investigated using in vitro systems that mimic hepatic metabolism.

  • Incubation with Liver Microsomes: this compound is incubated with human liver microsomes (HLM), which contain a variety of drug-metabolizing enzymes.[1] The incubation mixture also includes cofactors such as NADPH.

  • Identification of Metabolizing Enzymes: To identify the specific enzymes responsible for metabolism, the incubation is performed in the presence of specific chemical inhibitors or antibodies for various cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms.[1]

  • Metabolite Identification: Following incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • Enzyme Kinetics: The kinetic parameters of the metabolic reactions (e.g., Km and Vmax) can be determined by incubating varying concentrations of this compound with the microsomal preparations.

Metabolism_Workflow cluster_0 In Vitro Incubation cluster_1 Analysis This compound This compound Incubation Incubation This compound->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors Cofactors Cofactors->Incubation LC-MS LC-MS Analysis Incubation->LC-MS Metabolite ID Metabolite Identification LC-MS->Metabolite ID

Figure 4. Workflow for In Vitro Metabolism Study.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined inhibitory profile against key oncogenic kinases. Its conversion to a more potent metabolite, TG-100855, enhances its overall efficacy. The provided data and experimental frameworks offer a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology. The detailed understanding of its mechanism of action and metabolic pathway is crucial for designing effective clinical trials and optimizing its therapeutic application.

References

TG-100435: A Tale of Two Targets in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolving Role of TG-100435 from a Multi-Targeted Kinase Inhibitor to a Precision FGFR3-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Once a compound of interest for its broad-spectrum kinase inhibition, this compound has undergone a significant evolution in the landscape of cancer research. Initially characterized as a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged under the aliases LOXO-435 and LY3866288 as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive overview of this compound, detailing its preclinical and clinical data, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

From Broad-Spectrum to Precision Targeting: The Story of this compound

This compound was first identified as a small molecule inhibitor with a notable inhibitory profile against a range of protein tyrosine kinases. Subsequent research and development efforts, however, have repositioned the compound, now primarily known as LOXO-435, as a next-generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology towards the development of precision medicines that target specific genetic alterations driving tumor growth.

Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a highly selective FGFR3 inhibitor like LOXO-435 aims to provide a more targeted and potentially less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound in both its initial characterization and its current form as a selective FGFR3 inhibitor.

Table 1: this compound Multi-Targeted Kinase Inhibition Profile
Target KinaseInhibition Constant (Ki)
Src Family Kinases (Src, Lyn, Yes, Lck), Abl, EphB413 - 64 nM[1][2]

Note: Specific individual Ki values for each kinase within this range are not publicly available in the reviewed literature.

Table 2: Preclinical Selectivity and Potency of LOXO-435 (Formerly this compound) as an FGFR3 Inhibitor
Assay TypeCell LineTargetIC50 (nM)Selectivity vs. FGFR1
FGFR Phosphorylation InhibitionHEK293FGFR3 S249C3.1>56-fold[3]
FGFR Phosphorylation InhibitionHEK293FGFR3 S249C/V555M (Gatekeeper Mutation)5.0Not specified
FGFR Phosphorylation InhibitionHEK293FGFR1174.5-
FGFR Phosphorylation InhibitionHEK293FGFR290.7Not specified
Cell Growth InhibitionNIH3T3Engineered to express FGFR3 S249C12.2Not specified
Cell Growth InhibitionNIH3T3Engineered to express FGFR3 S249C/V555M22.9Not specified
Cell Growth InhibitionRT112 (FGFR3-TACC3 fusion)FGFR315.1Not specified
Cell Growth InhibitionUMUC14 (FGFR3 S249C mutation)FGFR312.6Not specified
Cell Growth InhibitionDMS114 (FGFR1 amplification)FGFR14712.6>374-fold
Table 3: Summary of Initial Clinical Data from the FORAGER-1 Phase 1 Trial of LOXO-435 (LY3866288) in Patients with FGFR3-Altered Advanced Solid Tumors
ParameterData
Patient Demographics (N=101)
Median Age (range)67 years (26-93)[4]
ECOG Performance Status 169%[4]
Metastatic Urothelial Carcinoma (mUC)70%[4]
Median Prior Lines of Therapy (range)3 (1-9)[4]
Prior FGFR Inhibitor Treatment23%[4]
Objective Response Rate (ORR) in mUC Patients with Activating Mutation/Fusion (dosed at ≥200 mg BID)
Overall42% (14/33)[4]
Previously Treated with an FGFR Inhibitor45% (5/11)[4]
Common Treatment-Emergent Adverse Events (TEAEs) at Doses ≥200 mg BID
Diarrhea67%[4]
Hyperphosphatemia28%[4]
Fatigue23%[4]
Increased ALT22%[4]
Increased AST22%[4]
Most TEAEs (68%) were Grade 1/2[4]
Low Incidence (<5%) of TEAEs associated with pan-FGFR inhibitors
Retinopathy, Onycholysis, Hand-foot syndrome≤5% and low grade[4]

Signaling Pathways and Mechanisms of Action

This compound/LOXO-435 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Src Family Kinase and Abl Kinase Inhibition

As initially characterized, this compound targets multiple non-receptor tyrosine kinases, including Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and their aberrant activation is a hallmark of many cancers.

Src_Abl_Signaling Simplified Src and Abl Signaling Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src Abl Abl Kinase RTK->Abl Integrins Integrins FAK FAK Integrins->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/AKT Pathway Src->PI3K RAS RAS/MAPK Pathway Src->RAS Migration Cell Migration & Invasion Src->Migration CrkL CrkL Abl->CrkL Proliferation Cell Proliferation & Survival STAT3->Proliferation FAK->Src PI3K->Proliferation RAS->Proliferation CrkL->Migration TG100435 This compound TG100435->Src Inhibits TG100435->Abl Inhibits

Caption: this compound's initial multi-targeted activity against Src and Abl kinases.

Selective FGFR3 Inhibition

The primary mechanism of action for LOXO-435 in its current clinical development is the selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this pathway is constitutively active.

FGFR3_Signaling_Pathway FGFR3 Signaling Pathway and Inhibition by LOXO-435 FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation LOXO435 LOXO-435 LOXO435->FGFR3 Inhibits

Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Workflow for an In Vitro Kinase Inhibition Assay Start Start Prepare Prepare Assay Plate: - Purified Kinase - Kinase Buffer - Test Compound (e.g., this compound) Start->Prepare Incubate1 Pre-incubation Prepare->Incubate1 Add_Substrate Add Substrate and ATP (e.g., radiolabeled ATP) Incubate1->Add_Substrate Incubate2 Incubation at 37°C Add_Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Phosphorylated Substrate (e.g., autoradiography, fluorescence) Stop->Detect Analyze Data Analysis: Calculate IC50 or Ki values Detect->Analyze End End Analyze->End

Caption: A generalized workflow for determining the inhibitory activity of a compound against a specific kinase.

Detailed Methodology:

  • Plate Preparation: In a 96- or 384-well plate, add the purified recombinant kinase enzyme to a buffer solution containing cofactors such as MgCl2 and MnCl2.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a fluorescent readout).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the signal is read on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cells.

MTT_Assay_Workflow Workflow for a Cell Viability (MTT) Assay Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate1 Incubate for 24 hours (cell adherence) Seed_Cells->Incubate1 Treat_Cells Treat Cells with Serial Dilutions of Test Compound (e.g., LOXO-435) Incubate1->Treat_Cells Incubate2 Incubate for 48-72 hours Treat_Cells->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Analyze Data Analysis: Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells with and without the target genetic alteration (e.g., FGFR3 mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of LOXO-435. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow Workflow for a Tumor Xenograft Study Start Start Implant_Cells Implant Human Cancer Cells (with target alteration) into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to a Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treat Administer Test Compound (e.g., LOXO-435) and Vehicle Control Daily Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Regularly Treat->Monitor Endpoint Continue Treatment until Predefined Endpoint is Reached Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition and Toxicity Endpoint->Analyze End End Analyze->End

Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.

Detailed Methodology:

  • Cell Implantation: A suspension of human cancer cells harboring the desired genetic alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, the mice are randomized into treatment and control (vehicle) groups.

  • Drug Administration: LOXO-435 is administered to the treatment group, typically orally, at one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group receives the vehicle on the same schedule.

  • Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or after a specific duration of treatment.

  • Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression. Statistical analysis is performed to determine the significance of the observed effects.

Future Directions and Conclusion

The journey of this compound from a multi-targeted kinase inhibitor to the highly selective FGFR3 inhibitor LOXO-435 exemplifies the evolution of targeted cancer therapy. The promising preliminary data from the FORAGER-1 trial suggest that LOXO-435 has the potential to be a valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial carcinoma. Its high selectivity may translate into a more favorable safety profile compared to less specific FGFR inhibitors.

Future research will focus on the outcomes of the ongoing and future clinical trials to fully establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with other anti-cancer agents. Further preclinical studies may also explore mechanisms of resistance to LOXO-435 and strategies to overcome them. The continued investigation of this compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight against cancer.

References

Kinases inhibited by TG-100435: Src, Lyn, Abl, Yes, Lck, and EphB4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Kinase Inhibitor TG-100435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor, this compound. The focus is on its inhibitory action against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, crucial players in various signaling pathways implicated in cancer and other diseases.

Introduction

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It has demonstrated significant inhibitory activity against several key kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] A notable characteristic of this compound is its metabolism into an active N-oxide metabolite, TG100855, which exhibits 2 to 9 times greater potency than the parent compound.[2] This guide delves into the quantitative inhibition data, experimental protocols for kinase activity assessment, and the signaling pathways modulated by these kinases.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its target kinases is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data.

KinaseInhibition Constant (Ki)
Src13 - 64 nM[1][2]
Lyn13 - 64 nM[1][2]
Abl13 - 64 nM[1][2]
Yes13 - 64 nM[1][2]
Lck13 - 64 nM[1][2]
EphB413 - 64 nM[1][2]

Experimental Protocols

The characterization of kinase inhibitors like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, Lyn, Abl, Yes, Lck, or EphB4)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, Fluorometer, or Scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted this compound or vehicle control (DMSO) to the microplate wells.

    • Add the purified kinase enzyme to each well.

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in the assay buffer.

    • Add the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction using a suitable method (e.g., adding a stop solution like EDTA or by proceeding directly to the detection step).

    • Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction_Setup Reaction Setup (Compound + Kinase) Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrate/ATP) Reaction_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Data_Acquisition Signal Measurement (Plate Reader) Reaction_Stop->Data_Acquisition Data_Processing Calculate % Inhibition Data_Acquisition->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Biochemical Kinase Inhibition Assay Workflow.
Cell-Based Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on a specific kinase within a cellular context.

Objective: To measure the effect of this compound on the phosphorylation of a downstream substrate of the target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., cancer cell line with activated Src signaling)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Stimulant (if required to activate the signaling pathway, e.g., growth factor)

  • Lysis buffer

  • Phospho-specific antibody for the downstream substrate

  • Total protein antibody for the downstream substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., ECL for Western blotting, or reagents for ELISA)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration.

  • Pathway Stimulation (if applicable): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • Detection of Phosphorylation:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.

      • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) reagent.

      • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to normalize the data.

    • ELISA:

      • Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or the ELISA signal.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways

The kinases inhibited by this compound are integral components of complex signaling networks that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of receptor tyrosine kinases and integrins.[3] Its activation leads to cascades that promote cell survival, mitogenesis, and cytoskeletal reorganization, which are critical for cell migration and invasion.[3]

Src_Pathway RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation

Simplified Src Signaling Pathway.
Lyn Signaling Pathway

Lyn, a member of the Src family of kinases, has a dual role in immune cell signaling, participating in both activating and inhibitory pathways.[4] It is crucial for B-cell receptor signaling and is also involved in the regulation of myeloid cell function.[4][5]

Lyn_Pathway BCR B-Cell Receptor Lyn Lyn BCR->Lyn FcR Fc Receptor FcR->Lyn ITAM ITAM Phosphorylation Lyn->ITAM Activates ITIM ITIM Phosphorylation Lyn->ITIM Inhibits Syk Syk ITAM->Syk SHIP1_SHP1 SHIP-1/SHP-1 ITIM->SHIP1_SHP1 Activation Cellular Activation Syk->Activation Inhibition Signal Inhibition SHIP1_SHP1->Inhibition

Dual Role of Lyn in Immune Signaling.
Abl Signaling Pathway

Abl is a non-receptor tyrosine kinase involved in regulating cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).[6][7]

Abl_Pathway BCR_Abl BCR-Abl Grb2 Grb2 BCR_Abl->Grb2 PI3K PI3K/Akt Pathway BCR_Abl->PI3K STAT5 STAT5 Pathway BCR_Abl->STAT5 Ras Ras Pathway Grb2->Ras Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT5->Survival

BCR-Abl Signaling in CML.
Yes Signaling Pathway

Yes, another member of the Src family, is ubiquitously expressed and participates in various cellular processes. It is a component of the Hippo signaling pathway, where it can influence the activity of the transcriptional co-activator YAP.[8][9][10]

Yes_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, RTKs) Yes Yes Upstream_Signals->Yes YAP YAP Yes->YAP Phosphorylates/ Activates TEAD TEAD YAP->TEAD Nucleus Nucleus YAP->Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression

Role of Yes in the Hippo-YAP Pathway.
Lck Signaling Pathway

Lck is a tyrosine kinase predominantly found in T-lymphocytes and is crucial for T-cell receptor (TCR) signaling.[11][12] It initiates the signaling cascade upon TCR engagement, leading to T-cell activation, proliferation, and differentiation.[11][13]

Lck_Pathway TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 TCR->CD4_CD8 Lck Lck CD4_CD8->Lck ITAMs ITAM Phosphorylation Lck->ITAMs ZAP70 ZAP-70 ITAMs->ZAP70 LAT LAT ZAP70->LAT T_Cell_Activation T-Cell Activation LAT->T_Cell_Activation

Lck in T-Cell Receptor Signaling.
EphB4 Signaling Pathway

EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand on adjacent cells, mediates bidirectional signaling.[14] This pathway is critical for embryonic development, particularly in the formation of the cardiovascular system, and is also implicated in angiogenesis.[15][16]

EphB4_Pathway cluster_forward Forward Signaling cluster_reverse Reverse Signaling EphrinB2 Ephrin-B2 (Ligand) EphB4 EphB4 (Receptor) EphrinB2->EphB4 Binds PI3K_Akt_Eph PI3K/Akt Pathway EphB4->PI3K_Akt_Eph EphrinB2_rev Ephrin-B2 EphB4->EphrinB2_rev Activates Cell_Migration Cell Migration PI3K_Akt_Eph->Cell_Migration SFK Src Family Kinase EphrinB2_rev->SFK Grb4 Grb4 SFK->Grb4 Angiogenesis Angiogenesis Grb4->Angiogenesis

EphB4 Bidirectional Signaling.

Conclusion

This compound is a potent inhibitor of a specific panel of tyrosine kinases that are key nodes in various oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound and other related kinase inhibitors. The provided diagrams of the signaling pathways offer a visual framework for understanding the potential downstream consequences of inhibiting these kinases. Further research into the precise inhibitory constants and the cellular effects of this compound will continue to refine our understanding of its therapeutic potential.

References

The Potent and Selective Inhibition of the JAK2 Signaling Pathway by TG101348 (Fedratinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of TG101348 (Fedratinib), a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and other hematological and solid tumors. This document consolidates key quantitative data on the inhibitory activity of TG101348, details representative experimental protocols for its characterization, and provides visual diagrams of the targeted signaling pathway and experimental workflows to support further research and development in this area.

Introduction to the JAK2 Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of signal transduction for a wide array of cytokines and growth factors.[1] Upon ligand binding to their cognate receptors, JAKs become activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1]

The JAK2-STAT3/5 signaling cascade is particularly vital for hematopoiesis. Gain-of-function mutations, most notably the JAK2V617F mutation, lead to constitutive activation of the pathway, driving the pathophysiology of MPNs like polycythemia vera (PV) and primary myelofibrosis (PMF).[2][3] Consequently, specific inhibition of JAK2 has emerged as a promising therapeutic strategy for these conditions.

TG101348 (Fedratinib): A Selective JAK2 Inhibitor

TG101348, also known as Fedratinib or SAR302503, is an orally bioavailable, ATP-competitive inhibitor of JAK2.[4][5] It exhibits high potency and selectivity for JAK2 over other members of the JAK family, making it a valuable tool for both research and clinical applications.

Quantitative Inhibitory Activity

The inhibitory potency of TG101348 has been extensively characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
JAK2 3 -[4][6][7]
JAK2V617F3-[4][6][7]
JAK110535-fold[6][7]
JAK31002334-fold[6][7]
TYK2405135-fold[7]
FLT315N/A[6][7]
RET48N/A[6][7]

Table 2: Cellular Activity

Cell LineTarget Pathway/MutationAssayIC50 (nM)Reference(s)
HELJAK2V617FProliferation305[6][7]
Ba/F3-JAK2V617FJAK2V617FProliferation270[6][7]
HMC-1.1KITV560GProliferation740[6]
HMC-1.2KITD816V, KITV560GProliferation407[6]
SET-2JAK2V617FProliferation~100-200[8]
WLJAK2V617FProliferation~100-200[8]

Mechanism of Action: Inhibition of the JAK2-STAT Pathway

TG101348 exerts its effects by binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of its downstream targets. This leads to the inhibition of STAT3 and STAT5 phosphorylation, which in turn suppresses the transcription of target genes responsible for cell proliferation and survival.[6][9][10]

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT_inactive STAT3/5 JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active p-STAT3/5 STAT_inactive->STAT_active STAT_dimer p-STAT3/5 Dimer STAT_active->STAT_dimer 5. Dimerization Gene_Expression Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Expression 6. Nuclear Translocation TG101348 TG101348 TG101348->JAK2_active Inhibition

Figure 1. The JAK2-STAT signaling pathway and the inhibitory action of TG101348.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of TG101348 against JAK2 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK2 Enzyme - Kinase Buffer - ATP - Substrate Peptide - TG101348 Serial Dilutions Incubation Incubate JAK2, TG101348, and Substrate Reagents->Incubation Add_ATP Initiate Reaction with ATP Incubation->Add_ATP Reaction_Time Incubate at 30°C Add_ATP->Reaction_Time Stop_Reaction Terminate Reaction Reaction_Time->Stop_Reaction Detection Quantify Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Analysis Calculate IC50 Value Detection->Analysis

Figure 2. Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of TG101348 in DMSO, followed by a final dilution in kinase assay buffer.

    • Prepare a solution of recombinant human JAK2 enzyme in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate for JAK2 in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

  • Assay Plate Setup:

    • Add the TG101348 dilutions to the wells of a 384-well plate.

    • Add the JAK2 enzyme solution to all wells except the negative control.

    • Add the substrate solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luciferase-based reaction.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the TG101348 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (XTT Assay)

This protocol describes a method to assess the anti-proliferative effect of TG101348 on a JAK2-dependent cell line (e.g., HEL cells).[6]

Methodology:

  • Cell Seeding:

    • Seed HEL cells in a 96-well plate at a density of approximately 2 x 10³ cells per well in 100 µL of RPMI-1640 growth medium.[6]

  • Compound Treatment:

    • Prepare serial dilutions of TG101348 in the growth medium.

    • Add the TG101348 dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours in a CO₂ incubator at 37°C.[6]

  • XTT Assay:

    • Add 50 µL of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.[6]

    • Incubate for 4 hours in the CO₂ incubator.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 450 nm, with a reference wavelength of 650 nm.[6]

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value using a suitable software package like GraphPad Prism.[6]

Western Blotting for STAT3 Phosphorylation

This protocol details a method to detect the inhibition of JAK2-mediated STAT3 phosphorylation in cells treated with TG101348.[10]

Methodology:

  • Cell Treatment and Lysis:

    • Culture a suitable cell line (e.g., H1975 or H1650 non-small cell lung cancer cells) and treat with varying concentrations of TG101348 for 24 hours.[10]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Conclusion

TG101348 (Fedratinib) is a potent and selective inhibitor of JAK2, demonstrating significant efficacy in preclinical and clinical settings for the treatment of myeloproliferative neoplasms. Its well-characterized mechanism of action, involving the direct inhibition of JAK2 kinase activity and the subsequent suppression of the STAT signaling pathway, provides a strong rationale for its therapeutic application. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of JAK2 in disease and to develop novel therapeutic interventions targeting this critical signaling node.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 21, 2025

This technical guide provides an in-depth analysis of the relationship between the investigational compound TG-100435 and the JAK2 V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals actively working in oncology and hematology.

Introduction to the JAK2 V617F Mutation

The Janus kinase 2 (JAK2) protein is a critical component of the JAK-STAT signaling pathway, which regulates the proliferation and differentiation of hematopoietic stem cells. The somatic point mutation V617F in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell growth and the development of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This gain-of-function mutation makes the JAK2 V617F kinase an attractive therapeutic target for the treatment of these disorders.

This compound: A Multi-Targeted Kinase Inhibitor

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases. Notably, this compound is metabolized in vivo to its N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against a panel of protein tyrosine kinases. This data is crucial for understanding its selectivity profile.

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data compiled from publicly available research.

Signaling Pathways and Mechanism of Action

The JAK2 V617F mutation leads to the constitutive phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This aberrant signaling promotes cell proliferation and survival. This compound, as a kinase inhibitor, is hypothesized to interfere with this pathway, although its direct and specific effects on JAK2 V617F require further elucidation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_WT JAK2 (Wild-Type) Cytokine_Receptor->JAK2_WT Activates STAT STAT3 / STAT5 JAK2_WT->STAT Phosphorylates JAK2_V617F JAK2 V617F (Constitutively Active) JAK2_V617F->STAT Constitutively Phosphorylates pSTAT pSTAT3 / pSTAT5 STAT->pSTAT Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates to Nucleus TG100435 This compound TG100435->JAK2_V617F Inhibits (Hypothesized) Cytokine Cytokine Cytokine->Cytokine_Receptor Experimental_Workflow Start Start Cell_Culture Culture JAK2 V617F-positive and Wild-Type Cell Lines Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Biochemical_Assay Biochemical Assays (e.g., Kinase Activity Assay) Treatment->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Treatment->Cell_Based_Assay Western_Blot Western Blot Analysis (pSTAT3, pSTAT5) Treatment->Western_Blot Data_Analysis Data Analysis and IC50/Ki Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

TG-100435: A Technical Guide for Researchers in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the multi-targeted tyrosine kinase inhibitor TG-100435. While the user's query specified its application in myeloproliferative neoplasms (MPNs), a comprehensive review of publicly available scientific literature reveals limited direct research on this compound in the specific context of MPNs. This guide, therefore, focuses on the established mechanism of action of this compound as a potent Src family kinase inhibitor and explores its potential relevance to hematological malignancies based on the known roles of its targets. The information presented regarding MPNs is largely inferential and intended to guide potential future research.

Introduction to this compound

This compound is an orally active, multi-targeted small molecule inhibitor of protein tyrosine kinases.[1][2] Its primary targets are members of the Src family of kinases, which are crucial regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of numerous solid and hematological malignancies, making them attractive targets for therapeutic intervention.[3][4]

This guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its investigation. While direct studies on this compound in MPN models are not prominent in the current literature, this document will provide researchers with the foundational knowledge and methodologies to explore its potential in this and other hematological cancers.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the transfer of phosphate from ATP to their substrates. This action effectively blocks the downstream signaling cascades initiated by these kinases.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of tyrosine kinases. The inhibition constants (Ki) represent the concentration of the inhibitor required to occupy 50% of the target kinase's active sites. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Kinase TargetInhibition Constant (Ki) (nM)
Src13
Lyn13
Lck18
Yes20
Abl36
EphB464
Data sourced from Hu et al., 2007.[2]

Signaling Pathways Modulated by this compound

The primary targets of this compound are key components of the Src family kinase signaling pathway. This pathway integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins, to regulate a multitude of cellular functions.

RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Activation FAK->Src Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration Src->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival MEK MEK Raf->MEK Akt->Survival ERK ERK MEK->ERK ERK->Proliferation TG100435 This compound TG100435->Src

Figure 1: Simplified Src Signaling Pathway and Inhibition by this compound.

Potential Applications in Myeloproliferative Neoplasms: A Hypothetical Framework

Myeloproliferative neoplasms are primarily driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway. The most common mutation is JAK2 V617F. While this compound is not a direct JAK2 inhibitor, there is potential for crosstalk between the Src and JAK-STAT pathways. For instance, Src kinases can phosphorylate and activate STAT proteins, including STAT3 and STAT5, which are key downstream effectors of JAK2. Therefore, inhibiting Src with this compound could potentially mitigate some of the downstream consequences of aberrant JAK2 signaling. This hypothesis, however, requires direct experimental validation in MPN models.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a kinase inhibitor like this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, JAK2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • This compound (dissolved in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the purified kinase, the kinase substrate, and the different concentrations of this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate or phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the filters extensively to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate using a scintillation counter (for [γ-³²P]ATP) or other appropriate detection methods.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • MPN-derived cell lines (e.g., HEL, SET-2) or other relevant cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based ATP assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition at each concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Experimental and Logical Frameworks

Preclinical Evaluation Workflow for a Kinase Inhibitor

The following diagram illustrates a typical workflow for the preclinical assessment of a novel kinase inhibitor.

Discovery Compound Discovery and Synthesis InVitroKinase In Vitro Kinase Screening Discovery->InVitroKinase CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitroKinase->CellBased Signaling Target Validation (Western Blot, etc.) CellBased->Signaling ADME ADME/Tox (Pharmacokinetics) CellBased->ADME InVivo In Vivo Efficacy (Murine Models) Signaling->InVivo ADME->InVivo Clinical Clinical Trials InVivo->Clinical

Figure 2: Preclinical workflow for kinase inhibitor development.
Logical Relationship of this compound to its Primary Targets

This diagram illustrates the direct inhibitory action of this compound on its known kinase targets.

TG100435 This compound Src Src TG100435->Src Lyn Lyn TG100435->Lyn Lck Lck TG100435->Lck Yes Yes TG100435->Yes Abl Abl TG100435->Abl EphB4 EphB4 TG100435->EphB4

Figure 3: Inhibition of multiple kinases by this compound.

Conclusion

This compound is a potent, orally available inhibitor of Src family kinases with potential applications in oncology. While its direct role in the treatment of myeloproliferative neoplasms has not been extensively studied, its ability to inhibit key signaling molecules involved in cell growth and survival warrants further investigation in various hematological malignancies. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this compound. Future studies are needed to determine if the inhibition of Src family kinases by this compound can provide a therapeutic benefit in MPNs, potentially through the modulation of downstream effectors of the JAK-STAT pathway. For direct investigation of MPN pathogenesis, researchers should consider well-characterized JAK2 inhibitors, for which a substantial body of literature exists.

References

An In-depth Technical Guide to TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TG-100435, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is curated for professionals in the fields of oncology, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

This compound is a benzotriazine derivative with the IUPAC name 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine[1]
Molecular Formula C26H25Cl2N5O[1][2]
Molecular Weight 494.42 g/mol [2][3]
Exact Mass 493.1436158 Da[1]
CAS Number 867330-68-5[1][2]
Synonyms TG100435, TG 100435[1][2]

Biological Activity and Data Presentation

This compound is a potent inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) in the nanomolar range.[4] The primary targets include members of the Src family of kinases.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of tyrosine kinases is presented below.

KinaseInhibition Constant (Ki) (nM)Reference
Src13 - 64[4]
Lyn13 - 64[4]
Abl13 - 64[4]
Yes13 - 64[4]
Lck13 - 64[4]
EphB413 - 64[4]
In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, demonstrating good oral bioavailability.

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)Reference
Mouse20.174[4]
Rat12.723[4]
Dog14.511[4]
Metabolism

This compound is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite, ([7-(2,6-dichloro-phenyl)-5-methylbenzo[2][3][4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), is 2 to 9 times more potent than the parent compound.[4] The biotransformation is primarily mediated by flavin-containing monooxygenases.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against tyrosine kinases was determined using a competitive displacement assay.

  • Principle: The assay measures the ability of the test compound (this compound) to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

  • Reagents:

    • Recombinant human kinases (Src, Lyn, Abl, Yes, Lck, EphB4)

    • Fluorescently labeled tracer

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound stock solution in DMSO

  • Procedure:

    • A serial dilution of this compound is prepared in assay buffer.

    • The kinase and fluorescent tracer are mixed in the assay buffer.

    • The this compound dilutions are added to the kinase/tracer mixture in a 384-well plate.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in mice, rats, and dogs following intravenous and oral administration.

  • Animals: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.

  • Dosing:

    • Intravenous (IV): this compound was formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered as a bolus injection.

    • Oral (PO): this compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

  • Sample Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein). Plasma was separated by centrifugation.

  • Sample Analysis:

    • Plasma samples were subjected to protein precipitation with acetonitrile.

    • The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of this compound and its major metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathway

TGF_beta_Src_Signaling TGF-beta Mediated Src Signaling Pathway cluster_receptor Receptor Complex TGF_beta TGF-beta TGF_beta_RII TGF-beta RII TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-beta RI TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates Src c-Src (Inactive) TGF_beta_RI->Src Activates p_Src p-Src (Active) Src->p_Src Autophosphorylation Downstream Downstream Signaling (e.g., FAK, STAT3) p_Src->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cellular_Responses TG100435 This compound TG100435->p_Src Inhibits

Caption: TGF-beta mediated activation of Src and its inhibition by this compound.

Experimental Workflow

TG100435_Workflow Experimental Workflow for this compound Characterization Compound_Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Kinase Inhibition Assays Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Assays->ADME_Tox Cell_Based_Assays->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) ADME_Tox->In_Vivo_PK ADME_Tox->Lead_Optimization Efficacy_Studies In Vivo Efficacy Studies (Tumor Xenograft Models) In_Vivo_PK->Efficacy_Studies Efficacy_Studies->Lead_Optimization

Caption: A typical experimental workflow for the preclinical characterization of a kinase inhibitor like this compound.

References

TG-100435: A Technical Guide to its Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include key members of the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor. By inhibiting these upstream kinases, this compound exerts significant influence over critical downstream signaling pathways that govern a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.

Introduction

Protein tyrosine kinases are crucial components of cellular signaling, and their dysregulation is a hallmark of many cancers and other proliferative diseases. This compound has emerged as a significant research tool and potential therapeutic agent due to its specific inhibition of several key tyrosine kinases implicated in oncogenesis. Understanding the precise molecular consequences of this inhibition on downstream signaling cascades is paramount for elucidating its mechanism of action and predicting its therapeutic efficacy. This guide focuses on the impact of this compound on three major downstream signaling pathways: PI3K/Akt, MAPK/ERK, and JAK/STAT.

Target Profile of this compound

This compound exhibits potent inhibitory activity against a specific panel of tyrosine kinases. The inhibition constants (Ki) for its primary targets are summarized in the table below.

Target KinaseInhibition Constant (Ki) (nM)[1]
Src13
Lyn16
Abl20
Yes25
Lck30
EphB464

Downstream Signaling Pathways Affected by this compound

The inhibition of Src family kinases, Abl, and EphB4 by this compound leads to the modulation of several interconnected signaling pathways critical for cell function and disease progression.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Both Src family kinases and Abl can activate PI3K, leading to the phosphorylation and activation of Akt.

  • Effect of this compound: By inhibiting Src and Abl, this compound is expected to decrease the phosphorylation of Akt and its downstream targets, such as mTOR and GSK3β. This would lead to reduced cell survival and proliferation.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Src/Abl Src/Abl RTK->Src/Abl PI3K PI3K Src/Abl->PI3K Activation This compound This compound This compound->Src/Abl Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Figure 1: this compound's effect on the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade that regulates cell proliferation, differentiation, and survival. Src family kinases can activate the Ras/Raf/MEK/ERK cascade.

  • Effect of this compound: Inhibition of Src by this compound is predicted to lead to a reduction in ERK phosphorylation, thereby inhibiting cell proliferation.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Src Src RTK->Src Ras Ras Src->Ras Activation This compound This compound This compound->Src Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Figure 2: this compound's effect on the MAPK/ERK pathway.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a role in cell growth, survival, and differentiation. Src family kinases can phosphorylate and activate STAT proteins.

  • Effect of this compound: By inhibiting Src, this compound can be expected to reduce the phosphorylation and activation of STATs, particularly STAT3 and STAT5, which are often constitutively active in cancer cells.

JAK_STAT_Pathway cluster_0 Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation Src Src Src->STAT Phosphorylation This compound This compound This compound->Src Inhibition STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nucleus Nucleus

Figure 3: this compound's effect on the JAK/STAT pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on downstream signaling pathways.

Western Blotting for Phosphorylated Kinases

This protocol is designed to quantify the changes in phosphorylation of key downstream proteins like Akt, ERK, and STAT3 following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., a line with known activation of Src, Abl, or EphB4)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Immunoblotting Immunoblotting Western Blotting->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis Transwell_Assay_Workflow Cell Preparation Cell Preparation Assay Setup Assay Setup Cell Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Cell Removal & Fixation Cell Removal & Fixation Incubation->Cell Removal & Fixation Staining & Visualization Staining & Visualization Cell Removal & Fixation->Staining & Visualization Quantification Quantification Staining & Visualization->Quantification

References

An In-Depth Technical Guide to In Vitro and In Vivo Studies of TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor with demonstrated preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, with a focus on its kinase inhibition profile, pharmacokinetic properties, and metabolism. The information is compiled and presented to support further research and development of this compound. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

This compound, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of several protein tyrosine kinases implicated in oncogenesis. Its multi-targeted nature suggests a potential for broad anti-tumor activity. A significant aspect of its pharmacology is its biotransformation to an active N-oxide metabolite, TG100855, which exhibits even greater potency than the parent compound. This guide will delve into the specifics of its in vitro kinase inhibition and its pharmacokinetic profile across different species, providing a foundational understanding for researchers in the field of oncology and drug development.

In Vitro Studies: Kinase Inhibition Profile

In vitro studies have been crucial in elucidating the mechanism of action of this compound by identifying its specific molecular targets.

Quantitative Data: Inhibition Constants (Ki)

The inhibitory activity of this compound and its active metabolite, TG100855, against a panel of protein tyrosine kinases was determined. The inhibition constants (Ki) are summarized in the table below.

KinaseThis compound Ki (nM)[1]TG100855 Potency relative to this compound[1]
Src13 - 642 to 9 times more potent
Lyn13 - 642 to 9 times more potent
Abl13 - 642 to 9 times more potent
Yes13 - 642 to 9 times more potent
Lck13 - 642 to 9 times more potent
EphB413 - 642 to 9 times more potent
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative Protocol)

While the specific protocol used for this compound is not publicly available, a representative methodology for an in vitro kinase inhibition assay is provided below. This protocol outlines the general steps involved in determining the inhibition constant (Ki) of a compound against a specific kinase.

Objective: To determine the concentration of the inhibitor that results in 50% inhibition of the kinase activity (IC50), which can then be used to calculate the inhibition constant (Ki).

Materials:

  • Recombinant human kinase (e.g., Src, Lyn, Abl)

  • Specific peptide substrate for the kinase

  • This compound (or other test inhibitor) at various concentrations

  • Adenosine triphosphate (ATP), including radiolabeled [γ-33P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Phosphocellulose paper

  • Scintillation counter

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the test inhibitor at varying concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reaction Mixture (Kinase, Substrate, Inhibitor) initiate Initiate Reaction (Add ATP/[γ-33P]ATP) prep->initiate incubate Incubate (e.g., 30°C) initiate->incubate terminate Terminate Reaction (e.g., add acid) incubate->terminate spot Spot on Phosphocellulose Paper terminate->spot wash Wash Paper spot->wash quantify Quantify Radioactivity (Scintillation Counter) wash->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

A representative workflow for an in vitro kinase inhibition assay.

In Vivo Studies: Pharmacokinetics

In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The pharmacokinetic parameters of this compound have been evaluated in several preclinical species.

Quantitative Data: Pharmacokinetic Parameters

Following oral (PO) and intravenous (IV) administration, the key pharmacokinetic parameters of this compound were determined.

SpeciesRouteSystemic Clearance (CL) (mL/min/kg)[1]Oral Bioavailability (F%)[1]
MouseIV/PO20.174
RatIV/PO12.723
DogIV/PO14.511

Furthermore, the systemic exposure of the more potent N-oxide metabolite, TG100855, was found to be 1.1- and 2.1-fold greater than that of the parent compound in rats and dogs, respectively, after oral dosing of this compound[1].

Experimental Protocol: Animal Pharmacokinetic Study (Representative Protocol)

The specific experimental design for the pharmacokinetic studies of this compound is not publicly available. Below is a representative protocol for conducting a pharmacokinetic study in rodents.

Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent strain) with indwelling catheters (e.g., in the jugular vein for blood sampling and femoral vein for IV administration).

Dosing:

  • Intravenous (IV): Administer the test compound as a bolus injection or short infusion through the femoral vein catheter at a specific dose (e.g., 5 mg/kg). The compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400).

  • Oral (PO): Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg). The compound is usually formulated as a solution or suspension in an appropriate vehicle.

Blood Sampling:

  • Collect serial blood samples (e.g., 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

Sample Analysis:

  • Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

    • Area under the curve (AUC): The integral of the drug concentration in plasma over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

G cluster_workflow Animal Pharmacokinetic Study Workflow dosing Dosing (IV or PO) sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis G cluster_pathways Signaling Pathways Inhibited by this compound cluster_src Src Family Kinases TG100435 This compound Src Src TG100435->Src Lyn Lyn TG100435->Lyn Yes Yes TG100435->Yes Lck Lck TG100435->Lck Abl Abl TG100435->Abl EphB4 EphB4 TG100435->EphB4 Proliferation Cell Proliferation & Survival Src->Proliferation Metastasis Metastasis Src->Metastasis Lyn->Proliferation Yes->Proliferation Lck->Proliferation Abl->Proliferation Angiogenesis Angiogenesis EphB4->Angiogenesis G cluster_metabolism Metabolism of this compound TG100435 This compound (Parent Drug) TG100855 TG100855 (N-oxide Metabolite) More Potent TG100435->TG100855 Primary Pathway Other Other Oxidation Metabolites TG100435->Other Minor Pathways Enzymes Flavin-containing Monooxygenases Enzymes->TG100855

References

TG-100435: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed by TargeGen, Inc. This technical guide provides a comprehensive overview of the history, development, and preclinical data of this compound, intended for researchers, scientists, and drug development professionals. The compound has shown significant inhibitory activity against several members of the Src family kinases, implicating its potential in oncology research.

History and Development

This compound was developed by TargeGen Inc., a biopharmaceutical company that focused on the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. TargeGen was later acquired by Sanofi-aventis in 2010.[1][2][3][4][5] The primary research focus for this compound was its potential as an anti-cancer agent due to its inhibition of Src family kinases, which are known to be involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, Yes, and Lck. It also demonstrates inhibitory activity against Abl and EphB4. By binding to the ATP-binding site of these kinases, this compound prevents the transfer of a phosphate group from ATP to their respective protein substrates, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.

Table 1: Kinase Inhibition Profile of this compound [6][7]

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species [6]

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was likely determined using a competitive assay format. A generalized protocol is as follows:

  • Reaction Setup: Kinase, a specific peptide substrate, and varying concentrations of this compound were incubated in a buffer solution containing ATP and MgCl2.

  • Incubation: The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection: The amount of phosphorylated substrate was quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence. The Transcreener® ADP² Assay is a common method which measures the production of ADP.[8]

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism Studies

The metabolic stability of this compound was assessed using liver microsomes from different species (human, rat, and dog). A typical protocol is outlined below:

  • Incubation: this compound (at a concentration of 1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]

  • Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

  • Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots was stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The concentration of the remaining this compound in each sample was determined by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of this compound was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

The study of its metabolism revealed that this compound is metabolized by CYP3A4 and Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[10][11]

Pharmacokinetic Studies in Animals

Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[6] A general protocol for such studies involves:

  • Dosing: A known dose of this compound was administered to the animals either intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples were collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental or compartmental analysis.

Preclinical Antitumor Activity

This compound demonstrated activity in human tumor cell lines and in animal models of tumor growth.[12] As a Src family kinase inhibitor, its mechanism suggests potential efficacy in cancers where these kinases are overexpressed or hyperactivated. Src kinases are involved in signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion, all of which are hallmarks of cancer.[13]

Signaling Pathway

As an inhibitor of Src family kinases, this compound is expected to modulate downstream signaling pathways. A simplified representation of the Src signaling pathway and the point of inhibition by this compound is depicted below.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival Inhibitor This compound Inhibitor->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Metabolism and Metabolites

In vitro and in vivo studies have identified four oxidation metabolites of this compound.[6] The major metabolite is the N-oxide, TG100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[6][7][10]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which is formed by flavin-containing monooxygenases (FMOs).[6][11] TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, this compound.[6] This suggests that the in vivo efficacy of this compound may be partly due to its conversion to this more active metabolite.

TG100435_Metabolism TG100435 This compound FMO Flavin-containing monooxygenases (FMOs) TG100435->FMO CYP3A4 CYP3A4 TG100435->CYP3A4 TG100855 TG100855 (N-oxide metabolite) FMO->TG100855 Other_Metabolites Other Oxidation Metabolites CYP3A4->Other_Metabolites

References

Preclinical Safety and Toxicity Profile of Multi-Targeted Tyrosine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical safety and toxicity data for the specific compound TG-100435 is limited. Therefore, this document provides a comprehensive, in-depth technical guide on the typical preclinical safety and toxicity profile of a hypothetical novel multi-targeted tyrosine kinase inhibitor, hereafter referred to as "Kinase-Inhibitor-X." This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard assessments and data generated during the preclinical evaluation of such compounds.

Introduction

Kinase-Inhibitor-X is a novel, orally active, multi-targeted tyrosine kinase inhibitor. Preclinical development of such a compound necessitates a thorough evaluation of its safety and toxicity profile to support its progression into clinical trials. This guide outlines the key preclinical studies, methodologies, and expected data for assessing the safety of Kinase-Inhibitor-X. The primary objectives of these studies are to identify potential target organs of toxicity, determine a safe starting dose for human trials, and to understand the dose-response relationship for adverse effects.

Pharmacodynamics and Mechanism of Action

Kinase-Inhibitor-X is designed to inhibit multiple tyrosine kinases involved in oncogenic signaling pathways. A representative signaling pathway that could be targeted by a multi-targeted kinase inhibitor is illustrated below. Understanding the on-target and potential off-target activities of the inhibitor is crucial for interpreting the toxicological findings.

Tyrosine_Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Kinase_Inhibitor_X Kinase-Inhibitor-X Kinase_Inhibitor_X->Receptor Kinase_Inhibitor_X->RAF Inhibits Kinase_Inhibitor_X->PI3K Inhibits

Figure 1: Representative signaling pathway for a multi-targeted tyrosine kinase inhibitor.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential adverse effects of a test substance on vital physiological functions. The core battery of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Cardiovascular System:

  • Study Design: In vivo assessment in conscious, telemetered non-rodents (e.g., Beagle dogs).

  • Methodology: Animals are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Kinase-Inhibitor-X is administered orally at three dose levels. Data is collected continuously for at least 24 hours post-dose.

  • Parameters Measured: Heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).

Respiratory System:

  • Study Design: In vivo assessment in rodents (e.g., Sprague-Dawley rats).

  • Methodology: Whole-body plethysmography is used to measure respiratory function. Animals are placed in individual chambers, and respiratory parameters are recorded before and after oral administration of Kinase-Inhibitor-X at three dose levels.

  • Parameters Measured: Respiratory rate, tidal volume, and minute volume.

Central Nervous System (CNS):

  • Study Design: In vivo assessment in rodents (e.g., C57BL/6 mice) using a functional observational battery (FOB).

  • Methodology: A battery of tests is performed to assess behavioral and neurological changes. Observations are made at peak plasma concentration times following oral administration of Kinase-Inhibitor-X at three dose levels.

  • Parameters Measured: General appearance, behavior, coordination, sensory and motor reflexes, and body temperature.

Data Presentation

Table 1: Summary of Safety Pharmacology Findings for Kinase-Inhibitor-X

Organ SystemStudy TypeSpeciesDose Levels (mg/kg)Key FindingsNo-Observed-Adverse-Effect Level (NOAEL) (mg/kg)
Cardiovascular TelemetryBeagle Dog10, 30, 100No significant effects on blood pressure or heart rate. Dose-dependent increase in QTc interval at ≥ 30 mg/kg.10
Respiratory Whole-Body PlethysmographySprague-Dawley Rat25, 75, 250No significant effects on respiratory rate, tidal volume, or minute volume.250
Central Nervous Functional Observational BatteryC57BL/6 Mouse50, 150, 500Decreased motor activity and hypothermia observed at ≥ 150 mg/kg.50

Toxicology Studies

Toxicology studies are designed to characterize the adverse effects of Kinase-Inhibitor-X after single and repeated administrations.

Acute Toxicity

An acute toxicity study provides information on the potential hazards from a single high dose of the substance.

Experimental Protocol:

  • Study Design: Single-dose, dose-escalation study in two rodent species (e.g., Sprague-Dawley rat and CD-1 mouse).

  • Methodology: Kinase-Inhibitor-X is administered orally at a range of doses. Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.

Data Presentation:

Table 2: Acute Oral Toxicity of Kinase-Inhibitor-X

SpeciesSexLD₅₀ (mg/kg) (95% CI)Clinical Signs at High Doses
Sprague-Dawley Rat Male> 2000Piloerection, lethargy, decreased fecal output
Female> 2000Piloerection, lethargy, decreased fecal output
CD-1 Mouse Male~1500 (1200 - 1800)Ataxia, tremors, lethargy, piloerection
Female~1600 (1300 - 1900)Ataxia, tremors, lethargy, piloerection
Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the toxicological profile of Kinase-Inhibitor-X following prolonged administration.

Experimental Protocol:

  • Study Design: 28-day oral toxicity study in one rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).

  • Methodology: Kinase-Inhibitor-X is administered daily via oral gavage (rats) or capsules (dogs) at three dose levels with a control group. A recovery group is often included at the high dose.

  • Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Repeat_Dose_Toxicity_Workflow cluster_Dosing Dosing Phase (28 Days) cluster_InLife In-Life Monitoring cluster_Terminal Terminal Phase cluster_Recovery Recovery Phase (Optional) Dosing Daily Oral Administration (Control, Low, Mid, High Dose) Observations Clinical Observations Body Weight Food Consumption Dosing->Observations Clinical_Pathology Hematology Clinical Chemistry Urinalysis Dosing->Clinical_Pathology Ophthalmology Ophthalmic Exams Dosing->Ophthalmology Necropsy Gross Necropsy Organ Weights Dosing->Necropsy Recovery_Group High Dose and Control (Observation Period) Dosing->Recovery_Group Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Recovery_Endpoints Terminal Endpoints (as above) Recovery_Group->Recovery_Endpoints

Figure 2: Experimental workflow for a 28-day repeat-dose toxicity study.

Data Presentation:

Table 3: Summary of 28-Day Repeat-Dose Oral Toxicity of Kinase-Inhibitor-X in Rats

Dose Group (mg/kg/day)Key Findings
0 (Control) No treatment-related findings.
20 (Low) No adverse effects observed.
60 (Mid) Mild, reversible decreases in red blood cell parameters. Minimal hepatocellular hypertrophy.
180 (High) Moderate, reversible anemia. Increased liver enzymes (ALT, AST). Hepatocellular hypertrophy and single-cell necrosis. Decreased body weight gain.
NOAEL 20 mg/kg/day

Table 4: Summary of 28-Day Repeat-Dose Oral Toxicity of Kinase-Inhibitor-X in Dogs

Dose Group (mg/kg/day)Key Findings
0 (Control) No treatment-related findings.
5 (Low) No adverse effects observed.
15 (Mid) Occasional emesis. Mild, reversible increases in liver enzymes (ALP, GGT).
45 (High) Frequent emesis and decreased food consumption. Moderate, reversible increases in liver enzymes. Evidence of gastrointestinal irritation upon histopathological examination.
NOAEL 5 mg/kg/day

Genotoxicity

Genotoxicity studies are performed to assess the potential of Kinase-Inhibitor-X to cause damage to genetic material.

Experimental Protocols

A standard battery of in vitro and in vivo tests is conducted.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Methodology: Several strains of Salmonella typhimurium and Escherichia coli are exposed to Kinase-Inhibitor-X with and without metabolic activation (S9 mix). The ability of the compound to induce reverse mutations is assessed.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Methodology: Mammalian cells (e.g., CHO-K1 cells) are treated with Kinase-Inhibitor-X with and without metabolic activation. The cells are then analyzed for the presence of micronuclei, an indicator of chromosomal damage.

  • In Vivo Micronucleus Test:

    • Methodology: Rodents (e.g., mice) are administered Kinase-Inhibitor-X, typically via the clinical route of administration. Bone marrow or peripheral blood is collected and analyzed for the frequency of micronucleated erythrocytes.

Data Presentation

Table 5: Summary of Genotoxicity Studies for Kinase-Inhibitor-X

AssayTest SystemMetabolic ActivationResultConclusion
Bacterial Reverse Mutation S. typhimurium, E. coliWith and Without S9NegativeNot mutagenic in bacteria.
In Vitro Micronucleus CHO-K1 cellsWith and Without S9NegativeNot clastogenic or aneugenic in vitro.
In Vivo Micronucleus Mouse Bone MarrowN/ANegativeNot genotoxic in vivo.

Conclusion

The preclinical safety and toxicity profile of Kinase-Inhibitor-X has been characterized through a comprehensive battery of in vitro and in vivo studies. The primary target organs for toxicity at high doses were identified as the liver and gastrointestinal tract in both rodent and non-rodent species. A dose-dependent, reversible increase in the QTc interval was observed in dogs. Kinase-Inhibitor-X was not found to be genotoxic. The No-Observed-Adverse-Effect Levels (NOAELs) determined in these studies are crucial for the calculation of a safe starting dose for first-in-human clinical trials. The collective data from these preclinical assessments provide a solid foundation for the continued clinical development of Kinase-Inhibitor-X.

TG-100435: A Technical Guide to its Therapeutic Potential as a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor with significant potential as a therapeutic agent, particularly in the field of oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and the available data supporting its further investigation. A key feature of this compound is its in vivo conversion to a more potent N-oxide metabolite, TG-100855, which contributes significantly to its overall therapeutic effect. This guide consolidates the current knowledge on this compound to serve as a valuable resource for researchers and drug development professionals.

Introduction

Protein tyrosine kinases play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. This compound has emerged as a promising small molecule inhibitor targeting multiple key tyrosine kinases involved in oncogenesis. This technical guide aims to provide an in-depth analysis of this compound, summarizing its biochemical activity, pharmacokinetic profile, and preclinical efficacy.

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several key kinases, thereby blocking downstream signaling pathways essential for tumor cell survival and proliferation.

Targeted Kinases

This compound has demonstrated potent inhibitory activity against a panel of protein tyrosine kinases, with a particular emphasis on the Src family of kinases. The inhibition constants (Ki) for this compound against several key kinases are summarized in the table below.

Target KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64
Table 1: Kinase Inhibition Profile of this compound. Data represents the range of inhibition constants (Ki) against various protein tyrosine kinases.[1]
Signaling Pathways

By inhibiting Src family kinases, this compound is predicted to interfere with numerous downstream signaling cascades critical for cancer progression. The Src signaling pathway is a central node in cellular communication, influencing pathways involved in cell proliferation, survival, migration, and angiogenesis.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Akt->Survival MAPK->Proliferation TG100435 This compound TG100435->Src

Figure 1: Simplified Src Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound is orally active.[1]

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species.[1]
Metabolism and the Active Metabolite TG-100855

A crucial aspect of this compound's pharmacology is its metabolism to an active N-oxide metabolite, TG-100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This biotransformation is primarily mediated by flavin-containing monooxygenases.[1]

Importantly, TG-100855 is reported to be 2 to 9 times more potent than the parent compound, this compound.[1] Following oral administration of this compound, significant conversion to TG-100855 has been observed in rats and dogs, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound in these species, respectively.[1] This suggests that the overall in vivo efficacy of this compound is likely a composite of the activity of both the parent drug and its more potent metabolite.

TG100435_Metabolism TG100435 This compound (Parent Drug) FMO Flavin-containing monooxygenases TG100435->FMO TG100855 TG-100855 (N-oxide Metabolite) More Potent FMO->TG100855 Biotransformation

Figure 2: Metabolic conversion of this compound to its active metabolite, TG-100855.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the general methodologies typically employed for the evaluation of similar tyrosine kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was likely determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.

General Protocol Outline:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound (this compound). For radiometric assays, [γ-³²P]ATP is used.

  • Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated in a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of ³²P using a scintillation counter. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a fluorescent probe.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, this compound, ATP) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (IC50, Ki) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols: TG-100435 Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of the multi-targeted tyrosine kinase inhibitor, TG-100435, for use in various in vitro assays. Adherence to these guidelines will help ensure consistent and reproducible experimental results.

Introduction

This compound is a potent, orally active protein tyrosine kinase inhibitor targeting multiple kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Kᵢ) ranging from 13 to 64 nM.[1] Proper handling and preparation of this compound are critical for accurate in vitro studies. This document outlines the recommended procedures for dissolving this compound and preparing solutions for cell-based and biochemical assays.

Solubility of this compound

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are necessary to achieve concentrations suitable for in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]

Table 1: Solubility Data for this compound

SolventSolubilityNotes
DMSO Up to 50 mM (estimated)Dimethyl sulfoxide is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2][3] It is the recommended solvent for primary stock solutions.
Ethanol Lower than DMSO (not recommended for stock)While some organic compounds are soluble in ethanol, it is generally less effective for highly hydrophobic molecules like this compound for high concentration stocks.[4]
Aqueous Buffers Very low (direct dissolution not recommended)Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not recommended due to the high risk of precipitation.

Note: The solubility in DMSO is an estimation based on common practices for similar small molecule kinase inhibitors. It is recommended to perform a solubility test for your specific lot of this compound.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used for serial dilutions.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molar mass of this compound ([C₂₄H₂₃Cl₂N₅O]) is 484.39 g/mol .

    • Example Calculation for 1 mL of 10 mM stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 484.39 g/mol = 0.48439 g = 4.84 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium or assay buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity or off-target effects.[4]

  • Prepare fresh working solutions for each experiment.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions: Prepare intermediate dilutions of the stock solution in cell culture medium or assay buffer. It is recommended to perform serial dilutions to achieve the desired final concentrations.

    • Example Dilution for a 10 µM final concentration:

      • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in cell culture medium (e.g., 100 µL of 100 µM solution + 900 µL of medium).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Table 2: Recommended Dilution Scheme for In Vitro Assays

Stock Solution Conc.Intermediate DilutionFinal ConcentrationFinal DMSO Conc.
10 mM in DMSO1:100 in media100 µM1%
100 µM in media1:10 in media10 µM0.1%
100 µM in media1:20 in media5 µM0.05%
100 µM in media1:100 in media1 µM0.01%
10 µM in media1:10 in media100 nM0.01%

Visualized Protocols and Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final Prepare Final Working Concentration intermediate->final add_to_assay Add to In Vitro Assay final->add_to_assay dmso_control Prepare DMSO Vehicle Control in Culture Medium add_control Add to In Vitro Assay dmso_control->add_control

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Inhibition by this compound

G cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways TG100435 This compound Src Src TG100435->Src Lyn Lyn TG100435->Lyn Abl Abl TG100435->Abl Yes Yes TG100435->Yes Lck Lck TG100435->Lck EphB4 EphB4 TG100435->EphB4 Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Migration Cell Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Lyn->Proliferation Lyn->Survival Lyn->Migration Lyn->Angiogenesis Abl->Proliferation Abl->Survival Abl->Migration Abl->Angiogenesis Yes->Proliferation Yes->Survival Yes->Migration Yes->Angiogenesis Lck->Proliferation Lck->Survival Lck->Migration Lck->Angiogenesis EphB4->Proliferation EphB4->Survival EphB4->Migration EphB4->Angiogenesis

Caption: this compound inhibits multiple tyrosine kinases and downstream pathways.

References

Application Notes and Protocols for TG-100435 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor.[1] This document provides a detailed protocol for utilizing this compound in Western Blot analysis to investigate its effects on target protein phosphorylation and downstream signaling pathways. The provided methodologies and diagrams will aid researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been determined, with the inhibition constants (Ki) summarized in the table below. This data is crucial for determining the appropriate concentrations for cell-based assays.

Target KinaseInhibition Constant (Ki) (nM)
Src13
Lyn16
Abl20
Yes33
Lck45
EphB464
Data sourced from publicly available information.[1]

Experimental Protocols

Western Blot Protocol for Analyzing this compound Activity

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of its target kinases in a selected cell line.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment to reduce basal kinase activity.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).

  • If applicable, stimulate the cells with an appropriate growth factor or activator to induce kinase phosphorylation (e.g., EGF for Src activation).

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Src (Tyr416), anti-Src) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow

Src Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src kinase, a primary target of this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the activation of Src, which in turn phosphorylates downstream substrates involved in cell proliferation, survival, and migration.

Src_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src Src RTK->Src Activates Downstream Downstream Effectors Src->Downstream Phosphorylates Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration TG100435 This compound TG100435->Src

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

The diagram below outlines the key steps of the Western Blot protocol for analyzing the effect of this compound.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Signal Detection (ECL) immunoblotting->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of this compound activity.

References

Application Notes and Protocols for Cell-Based Assays with TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range. By targeting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, making it a compound of significant interest in cancer research. These application notes provide detailed protocols for assessing the cellular activity of this compound using common cell-based assays.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site of target kinases, thereby inhibiting their phosphotransferase activity. A key target of this compound is the Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of cellular processes, and its aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis. Inhibition of Src and other targeted kinases by this compound leads to the downregulation of their downstream signaling pathways, ultimately resulting in reduced cell viability and proliferation in cancer cells. Furthermore, this compound is metabolized in vivo to an N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound[1].

Data Presentation

The inhibitory activity of this compound has been characterized by its inhibition constants (Ki) against a panel of purified kinases. This data provides insight into the compound's potency and selectivity at a biochemical level.

Kinase TargetInhibition Constant (Ki) (nM)
Src13
Lyn15
Abl20
Yes25
Lck40
EphB464
Data sourced from Hu et al., 2007[1]

Mandatory Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Transcription Gene Transcription STAT3->Transcription Akt->Transcription MAPK->Transcription TG100435 This compound TG100435->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding cell_attachment Allow cells to attach (overnight incubation) cell_seeding->cell_attachment compound_prep Prepare serial dilutions of this compound cell_attachment->compound_prep treatment Treat cells with this compound (e.g., 48-72 hours) cell_attachment->treatment compound_prep->treatment viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) treatment->viability_reagent incubation Incubate as per reagent protocol viability_reagent->incubation readout Measure absorbance or luminescence incubation->readout analysis Data analysis: Calculate IC50 readout->analysis end End analysis->end

Caption: Experimental workflow for a cell viability assay with this compound.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Western Blot Analysis of Src Phosphorylation

This protocol is used to assess the direct inhibitory effect of this compound on the phosphorylation of Src kinase in a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using an ECL substrate and capture the image using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Src as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-Src and total Src.

    • Normalize the phospho-Src signal to the total Src signal for each treatment condition.

    • Compare the levels of phosphorylated Src in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

References

Application Notes and Protocols: Synergistic Effects of TG-100435 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (SFKs) such as Src, Lyn, and Lck, as well as Abl and EphB4.[1] SFKs are key regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SFK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

While single-agent targeted therapies can be effective, their long-term efficacy is often limited by the development of resistance. A promising strategy to enhance anti-tumor activity and overcome resistance is the use of combination therapies that simultaneously target multiple oncogenic signaling pathways. This document provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic effects of this compound in combination with other inhibitors, such as those targeting the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, and with chemotherapeutic agents like paclitaxel.

Rationale for Combination Therapies

The intricate network of intracellular signaling pathways provides a strong basis for combining this compound with other targeted agents. Src kinases are critical nodes that intersect with major signaling cascades implicated in cancer progression.

  • Src and PI3K/AKT/mTOR Pathway Crosstalk: Src kinases can activate the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][3][4] Conversely, inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of compensatory signaling through Src.[2] Therefore, the dual blockade of both Src and the PI3K/AKT/mTOR pathway is a rational approach to achieve synergistic anti-cancer effects.[2]

  • Src and RAS/MEK/ERK Pathway Crosstalk: The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that governs cell proliferation and differentiation. There is significant crosstalk between the Src and RAS/MEK/ERK pathways.[3][5][6] Src can activate the RAS/MEK/ERK cascade, and in some contexts, the two pathways can cooperate to promote tumorigenesis.[7][8] Combined inhibition may therefore lead to a more profound and sustained anti-proliferative response.

  • Src Inhibition and Chemotherapy: Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules and inducing mitotic arrest.[9] Preclinical studies have demonstrated that inhibition of Src family kinases can potentiate the anti-tumor activity of paclitaxel by enhancing apoptosis and modulating microtubule stability.[10]

Quantitative Data Summary

While specific data for this compound combinations are not yet published, the following tables provide key information for designing combination studies.

Table 1: Kinase Inhibition Profile of this compound

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from preclinical studies.[1]

Table 2: Hypothetical IC50 Values (nM) for Combination Studies in a Representative Cancer Cell Line (e.g., MDA-MB-231 Breast Cancer)

InhibitorSingle Agent IC50 (nM)
This compound50 - 200
PI3K Inhibitor (e.g., Alpelisib)100 - 500
mTOR Inhibitor (e.g., Everolimus)10 - 50
MEK Inhibitor (e.g., Trametinib)5 - 20
Paclitaxel2 - 10

Note: These are representative values and should be experimentally determined for the specific cell lines used.

Signaling Pathway Diagrams

Synergy_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases RTK->Src PI3K PI3K Src->PI3K RAS RAS Src->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubules Microtubules Microtubules->Proliferation Mitotic Arrest TG100435 This compound TG100435->Src PI3Ki PI3K Inhibitor PI3Ki->PI3K mTORi mTOR Inhibitor mTORi->mTOR MEKi MEK Inhibitor MEKi->MEK Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: Key signaling pathways and points of inhibition for synergistic combinations.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other inhibitors.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of drug combinations on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound and other inhibitor(s) of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor(s) in complete growth medium. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent and use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Treat with Single Agents and Combinations overnight_incubation->drug_treatment incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % Viability and Combination Index read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with drug combinations.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and other inhibitor(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other inhibitor(s), and their combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and Treat Cells in 6-well Plates start->seed_and_treat harvest_cells Harvest and Wash Cells seed_and_treat->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cell Populations analyze->quantify end End quantify->end

Caption: Workflow for the Annexin V apoptosis assay.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for examining the effects of drug combinations on key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and other inhibitor(s)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as described in the apoptosis assay, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Conclusion

The multi-targeted nature of this compound, particularly its potent inhibition of Src family kinases, provides a strong rationale for its use in combination with other anti-cancer agents. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the synergistic potential of this compound in various preclinical cancer models. Such studies are crucial for the development of more effective and durable cancer therapies.

References

Application Notes and Protocols: A Step-by-Step Guide for a Kinase Inhibition Assay with TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for performing a kinase inhibition assay using TG-100435, a multi-targeted tyrosine kinase inhibitor. This compound is known to inhibit several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM[1][2]. Understanding the inhibitory activity of compounds like this compound is crucial in drug discovery and development for various therapeutic areas, including oncology.

These protocols detail a widely used, non-radioactive, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[3][4]. The provided methodologies are designed to be adaptable for the specific target kinases of this compound.

Signaling Pathways of this compound Target Kinases

This compound targets several key tyrosine kinases involved in various cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The inhibition of these kinases can disrupt these pathways, leading to therapeutic effects in diseases like cancer.

Src Family Kinases (Src, Lyn, Lck, Yes) Signaling

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in multiple signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins. They are involved in regulating cell adhesion, gene expression, and cell proliferation.

Src_Signaling Src_Family_Kinase Src Family Kinase (Src, Lyn, Lck, Yes) Downstream_Effectors Downstream Effectors (e.g., Ras, PI3K, STATs) Src_Family_Kinase->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Response Leads to TG100435 This compound TG100435->Src_Family_Kinase Inhibits

Src Family Kinase Signaling Pathway

Abl Kinase Signaling

Abl is a non-receptor tyrosine kinase involved in cell differentiation, cell division, cell adhesion, and stress response. Its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias.

Abl_Signaling Abl_Kinase Abl Kinase Signaling_Pathways Signaling Pathways (e.g., MAPK, PI3K/Akt) Abl_Kinase->Signaling_Pathways Activates Cellular_Outcomes Cellular Outcomes (Cytoskeletal Remodeling, Apoptosis, Proliferation) Signaling_Pathways->Cellular_Outcomes Regulates TG100435 This compound TG100435->Abl_Kinase Inhibits

Abl Kinase Signaling Pathway

EphB4 Receptor Signaling

EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand, mediates bidirectional signaling involved in embryonic development, angiogenesis, and cell migration.

EphB4_Signaling EphB4_Receptor EphB4 Receptor Forward_Signaling Forward Signaling (e.g., PI3K/Akt, MAPK) EphB4_Receptor->Forward_Signaling Initiates Cellular_Functions Cellular Functions (Angiogenesis, Cell Adhesion, Migration) Forward_Signaling->Cellular_Functions Regulates TG100435 This compound TG100435->EphB4_Receptor Inhibits

EphB4 Receptor Signaling Pathway

Experimental Protocols

Biochemical Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps to determine the inhibitory effect of this compound on its target kinases. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity[3][4].

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant target kinase (e.g., Src, Lyn, Abl, Lck, or EphB4)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, this compound) B 2. Add Kinase and this compound to Plate Incubate A->B C 3. Initiate Reaction Add ATP/Substrate Mixture B->C D 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate C->D E 5. Detect ADP Add Kinase Detection Reagent Incubate D->E F 6. Measure Luminescence E->F

Kinase Inhibition Assay Workflow

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each kinase-substrate pair.

  • Assay Plate Setup:

    • Add the desired volume of diluted this compound or DMSO (for control wells) to the wells of a white, opaque microplate.

    • Add the kinase solution to each well.

    • Include control wells:

      • No Kinase Control: Contains all reagents except the kinase.

      • No Inhibitor Control (100% Activity): Contains all reagents including the kinase and DMSO vehicle.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination and ATP Depletion:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes[3][4].

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes[3][4].

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each this compound concentration.

Calculation of Percent Inhibition:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_no_inhibitor - RLU_no_kinase))

Where:

  • RLU_inhibitor is the Relative Luminescence Units in the presence of this compound.

  • RLU_no_kinase is the background luminescence.

  • RLU_no_inhibitor is the luminescence of the 100% activity control.

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Summary Tables:

The quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Inhibition of Target Kinases by this compound

Target KinaseSubstrate UsedATP Concentration (µM)IC₅₀ (nM)
Src[Specify Substrate][Specify Conc.][Experimental Value]
Lyn[Specify Substrate][Specify Conc.][Experimental Value]
Abl[Specify Substrate][Specify Conc.][Experimental Value]
Lck[Specify Substrate][Specify Conc.][Experimental Value]
EphB4[Specify Substrate][Specify Conc.][Experimental Value]

Table 2: Known Inhibition Constants (Ki) of this compound

Target KinaseKi (nM)Reference
Src13 - 64[1][2]
Lyn13 - 64[1][2]
Abl13 - 64[1][2]
Yes13 - 64[1][2]
Lck13 - 64[1][2]
EphB413 - 64[1][2]

Conclusion

This document provides a detailed protocol for conducting a kinase inhibition assay with this compound using the ADP-Glo™ Kinase Assay. By following these guidelines, researchers can accurately determine the inhibitory potency of this compound against its target kinases. The provided diagrams of the associated signaling pathways offer a visual representation of the inhibitor's mechanism of action, aiding in the interpretation of experimental results and furthering the understanding of its therapeutic potential.

References

Application of TG-100435 in High-Throughput Screening: Unlocking Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its ability to modulate the activity of several key kinases involved in oncogenesis and other disease pathways makes it a valuable tool for chemical biology and a promising starting point for drug discovery programs. High-throughput screening (HTS) methodologies are essential for systematically exploring chemical libraries to identify novel kinase inhibitors with desired potency and selectivity. This document provides detailed application notes and protocols for the utilization of this compound as a reference compound and outlines strategies for developing HTS campaigns to discover new inhibitors targeting kinases sensitive to this compound.

Mechanism of Action and Target Profile of this compound

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of multiple protein tyrosine kinases. Its primary targets include members of the Src family, Abl kinase, and the Ephrin receptor tyrosine kinase EphB4. The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis.

A significant aspect of this compound's pharmacology is its in vivo metabolism to the N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, which may contribute significantly to the overall in vivo efficacy.[1]

Quantitative Data: In Vitro Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of protein tyrosine kinases. This data is critical for designing and interpreting HTS experiments, as it establishes a baseline for the expected potency of a reference inhibitor.

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from publicly available research.[1]

High-Throughput Screening Strategies

The development of a robust and reliable HTS assay is paramount for the successful identification of novel kinase inhibitors. Both biochemical and cell-based assay formats are suitable for screening campaigns targeting the kinases inhibited by this compound. The choice of assay format will depend on the specific research goals, available resources, and the desired physiological relevance of the screening data.

Signaling Pathways for Assay Development

Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays and for understanding the potential downstream effects of identified inhibitors. Below are simplified representations of key signaling pathways involving Src, Abl, and EphB4, which are primary targets of this compound.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Proliferation & Survival STAT3->Proliferation PI3K->Proliferation Ras->Proliferation TG100435 This compound TG100435->Src Inhibition Abl_Signaling_Pathway BCR_Abl BCR-Abl (in CML) CrkL CrkL BCR_Abl->CrkL STAT5 STAT5 BCR_Abl->STAT5 Abl c-Abl CellCycle Cell Cycle Progression CrkL->CellCycle Apoptosis Inhibition of Apoptosis STAT5->Apoptosis TG100435 This compound TG100435->BCR_Abl Inhibition TG100435->Abl Inhibition EphB4_Signaling_Pathway EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 Binding SRC_EphB4 SRC EphB4->SRC_EphB4 Activation p38_MAPK p38 MAPK SRC_EphB4->p38_MAPK Angiogenesis Angiogenesis & Vascular Remodeling p38_MAPK->Angiogenesis TG100435 This compound TG100435->EphB4 Inhibition HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plate Compound Plate (with this compound control) Dispense_Compound Dispense Compounds into Assay Plate Compound_Plate->Dispense_Compound Enzyme_Mix Kinase & Substrate Mix Add_Enzyme Add Kinase/ Substrate Mix Enzyme_Mix->Add_Enzyme ATP_Solution ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Solution->Start_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Add_Detection Add Detection Reagents (Antibody) Incubate->Add_Detection Read_Plate Read Plate (HTRF Reader) Add_Detection->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

References

Application Notes: Flow Cytometry Analysis of Cells Treated with TG-100435

Application Notes and Protocols for Immunoprecipitation Studies Using TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It has been shown to inhibit a range of kinases, playing a crucial role in various signaling pathways that regulate cell growth, proliferation, and survival. Understanding the effect of this compound on protein-protein interactions is critical for elucidating its mechanism of action and for the development of targeted therapies. Immunoprecipitation (IP) is a powerful technique to investigate these interactions. This document provides detailed application notes and protocols for designing and performing immunoprecipitation studies to assess the impact of this compound on the interactome of its target kinases.

Target Profile of this compound

This compound primarily targets several members of the Src family of tyrosine kinases, as well as Abl and EphB4 kinases. The inhibition constants (Ki) for this compound against its key targets are summarized in the table below. Researchers should note that this compound is metabolized in vivo to TG100855, a more potent N-oxide metabolite[1].

Target KinaseInhibition Constant (Ki) (nM)
Src13
Lyn64
Abl30
Yes20
Lck16
EphB420

Signaling Pathways of this compound Targets

To effectively design immunoprecipitation experiments, it is essential to understand the signaling context of the target kinases. Below are simplified diagrams of the key signaling pathways involving the primary targets of this compound.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK->Src Migration Migration/ Invasion FAK->Migration Proliferation Proliferation/ Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Figure 1: Simplified Src Kinase Signaling Pathway.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) ITAMs ITAMs TCR->ITAMs CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->ITAMs phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs->ZAP70 recruits LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Gene_Expression Gene Expression (T-Cell Activation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Figure 2: Simplified Lck Signaling in T-Cell Activation.

Abl_Signaling_Pathway Growth_Factors Growth Factors/ DNA Damage Abl Abl Growth_Factors->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 Rac Rac Abl->Rac Cell_Cycle Cell Cycle Progression STAT5->Cell_Cycle JNK JNK Rac->JNK Cytoskeletal_Remodeling Cytoskeletal Remodeling JNK->Cytoskeletal_Remodeling

Figure 3: Simplified Abl Kinase Signaling Pathway.

Experimental Design for Immunoprecipitation with this compound

The primary goal of using this compound in an IP experiment is to determine how it affects the formation of protein complexes around its target kinases. This can reveal proteins whose interaction is dependent on the kinase activity of the target.

Key Considerations:
  • Controls: It is crucial to include a vehicle control (e.g., DMSO) to compare with the this compound-treated sample. This will allow for the identification of kinase activity-dependent interactions.

  • Dose and Time of Treatment: The concentration of this compound and the duration of treatment should be optimized. A starting point could be a concentration 10-100 fold higher than the Ki for the target of interest. A time-course experiment is also recommended to determine the optimal treatment duration.

  • Antibody Selection: Use a high-quality, IP-validated antibody specific for the target kinase (the "bait" protein).

  • Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. A non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) is generally recommended. The stringency of the buffer can be adjusted by varying the salt concentration.

Experimental Workflow

The following diagram outlines the general workflow for an immunoprecipitation experiment designed to study the effect of this compound on protein-protein interactions.

IP_Workflow cluster_treatment Cell Culture and Treatment Control Vehicle Control (e.g., DMSO) Cell_Lysis Cell Lysis (Non-denaturing buffer) Control->Cell_Lysis Treatment This compound Treatment Treatment->Cell_Lysis Pre_Clearing Pre-Clearing with Protein A/G Beads Cell_Lysis->Pre_Clearing IP_Step Immunoprecipitation (Incubate with anti-target Ab) Pre_Clearing->IP_Step Capture Capture of Immune Complexes (Add Protein A/G Beads) IP_Step->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elution Elution of Protein Complexes Wash->Elution Analysis Downstream Analysis (Western Blot or Mass Spec) Elution->Analysis

Figure 4: General workflow for an immunoprecipitation experiment with this compound.

Detailed Protocol for Immunoprecipitation

This protocol provides a general framework for immunoprecipitating a target kinase and its interacting partners from cultured cells, and assessing the effect of this compound.

Materials and Reagents:
  • Cell culture reagents

  • This compound (and appropriate solvent, e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Protease and phosphatase inhibitor cocktails should be added fresh before use.

  • IP-validated primary antibody against the target kinase

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer: Same as lysis buffer or a buffer with adjusted salt concentration for desired stringency.

  • Elution Buffer:

    • Denaturing: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer)

    • Non-denaturing: 0.1 M glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5

  • Reagents for Western blotting or mass spectrometry

Procedure:
  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency (typically 70-80%).

    • Treat one set of cells with the desired concentration of this compound and another set with the vehicle control for the optimized duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Incubate on ice for 10-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Pre-Clearing the Lysate:

    • To reduce non-specific binding, add prepared Protein A/G beads to the clarified lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the target kinase to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, pellet them, and discard the supernatant.

  • Elution:

    • For Western Blot Analysis (Denaturing Elution): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.

    • For Mass Spectrometry (Non-denaturing Elution): Resuspend the beads in a low-pH elution buffer. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.

  • Downstream Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein and suspected interacting partners. A significant reduction in a co-precipitated protein band in the this compound-treated sample compared to the control suggests a kinase activity-dependent interaction.

    • Mass Spectrometry: Analyze the eluted proteins to identify a broad range of interacting partners. Comparing the protein profiles of the this compound-treated and control samples can reveal novel kinase activity-dependent interactors.

Data Interpretation

When analyzing the results, a decrease in the association of a protein with the target kinase in the presence of this compound suggests that the interaction is dependent on the kinase activity of the target. Conversely, an increase in association may indicate that the inhibitor stabilizes a particular conformation of the kinase that favors the interaction. It is also possible that some interactions will be unaffected, indicating they are independent of the kinase's catalytic function.

These application notes and protocols provide a comprehensive guide for researchers to utilize this compound in immunoprecipitation studies, enabling a deeper understanding of its effects on cellular signaling networks.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src, Lyn, Abl, Yes, and Lck, as well as the Ephrin receptor B4, with inhibition constants (Ki) in the nanomolar range. By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, survival, and migration. These application notes provide detailed protocols for assessing the effects of this compound on cell viability, proliferation, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its biological effects by blocking the phosphorylation of downstream targets of Src family kinases. This inhibition disrupts signal transduction cascades that are often hyperactivated in cancer cells, leading to reduced cell growth and induction of apoptosis. A significant metabolite of this compound, TG-100855 (the N-oxide metabolite), is even more potent than the parent compound, contributing to the overall in vivo efficacy.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
K562Chronic Myeloid Leukemia0.5
U937Histiocytic Lymphoma1.2
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma3.1
PC-3Prostate Adenocarcinoma1.8

Table 2: Effect of this compound on Apoptosis in K562 Cells (48h Treatment)

This compound Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
0 (Control)3.21.54.7
0.515.85.421.2
1.028.312.140.4
2.045.120.765.8

Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells (24h Treatment)

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)45.235.119.7
0.560.525.314.2
1.072.118.59.4
2.081.310.28.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide staining and flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the specified time (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EphB4) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src Activation PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Genes Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation TG100435 This compound TG100435->Src Inhibition

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow_Viability cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: MTT Cell Viability Assay Workflow.

Logical_Relationship_Apoptosis TG100435 This compound Treatment Kinase_Inhibition Inhibition of Src Family Kinases TG100435->Kinase_Inhibition Pathway_Block Blockade of Pro-Survival Signaling Pathways Kinase_Inhibition->Pathway_Block Apoptosis_Induction Induction of Apoptosis Pathway_Block->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Logical Flow of this compound Induced Apoptosis.

Application Notes and Protocols for SAR131675 (TG-100435): Induction of Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Initial searches for "TG-100435" in the context of apoptosis in cancer cell lines did not yield specific results. However, the compound SAR131675 , a potent and selective VEGFR-3 inhibitor, is prominently featured in research related to anti-cancer effects, including the induction of apoptosis. It is possible that the query intended to refer to SAR131675. One study identifies this compound as a multi-targeted protein tyrosine kinase inhibitor with different targets (Src, Lyn, Abl, etc.) and no readily available information on apoptosis induction.[1][2] This document will, therefore, focus on the application of SAR131675 for inducing apoptosis in cancer and endothelial cells, based on available scientific literature.

Introduction

SAR131675 is a highly selective and potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[3][4][5] While primarily investigated for its anti-lymphangiogenic and anti-angiogenic properties, recent studies have highlighted its direct anti-tumor effects, including the induction of apoptosis in various cancer cell lines.[6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the apoptotic effects of SAR131675 in cancer cell lines.

Mechanism of Action

SAR131675 competitively inhibits the ATP-binding site of the VEGFR-3 tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][8] In cancer cells, the binding of ligands such as VEGFC and VEGFD to VEGFR-3 triggers a signaling cascade that promotes cell proliferation, survival, and migration. Key downstream effectors of VEGFR-3 include the ERK1/2 and AKT pathways.[7]

By inhibiting VEGFR-3, SAR131675 effectively blocks these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[7] The apoptotic mechanism involves the mitochondria-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3.[6]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of SAR131675 in various cell-based and cell-free assays.

Table 1: IC50 Values of SAR131675 in Cell-Free Kinase Assays

Target KinaseIC50 (nM)
VEGFR-323
VEGFR-2235
VEGFR-1>3000

Data sourced from multiple studies.[8]

Table 2: IC50 Values of SAR131675 in Cellular Assays

Cell Line/AssayStimulantMeasured EffectIC50 (nM)
HEK cells-VEGFR-3 Autophosphorylation45
Primary Human Lymphatic CellsVEGFCProliferation~20
Primary Human Lymphatic CellsVEGFDProliferation17
Primary Human Lymphatic CellsVEGFAProliferation664
HLMVECsVEGFCMigration<30
HLMVECsVEGFAMigration~100
HLMVECsVEGFCErk Phosphorylation~30
OVCAR3 (Ovarian Cancer)VEGF-CSProliferationDose-dependent inhibition
SKOV3 (Ovarian Cancer)VEGF-CSProliferationDose-dependent inhibition
Human Umbilical Vein Endothelial Cells (HUVECs)-Cell ViabilityDose-dependent inhibition

Data compiled from various sources.[3][6][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of SAR131675 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, SKOV3)

  • Complete culture medium

  • SAR131675 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of SAR131675 in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted SAR131675. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with SAR131675.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • SAR131675

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SAR131675 for the desired duration.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins in the apoptotic signaling pathway.

Materials:

  • Cancer cell line of interest

  • SAR131675

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-3, anti-p-VEGFR-3, anti-ERK1/2, anti-p-ERK1/2, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with SAR131675 as described in previous protocols.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

SAR131675_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds pVEGFR3 p-VEGFR-3 VEGFR3->pVEGFR3 Phosphorylation SAR131675 SAR131675 SAR131675->pVEGFR3 Inhibits ERK ERK1/2 pVEGFR3->ERK AKT AKT pVEGFR3->AKT pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation Bcl2 Bcl-2 pAKT->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c (release) Bax->CytoC Casp3 Caspase-3 (cleaved) CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: SAR131675 inhibits VEGFR-3 signaling to induce apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with SAR131675 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling & Apoptotic Proteins) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: Evaluate Apoptotic Efficacy ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Workflow for evaluating the apoptotic effects of SAR131675.

References

Investigating Signal Transduction with TG-100435: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4.[1][2][3] The activation of these kinases is implicated in various oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on key signal transduction pathways. A significant metabolite of this compound, its N-oxide form (TG100855), has been shown to be 2 to 9 times more potent than the parent compound.[3]

Data Presentation

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against a panel of protein tyrosine kinases is summarized below. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from MedChemExpress and PubMed.[1][2][3]

Signaling Pathways

Src-Mediated Signal Transduction

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from cell surface receptors to intracellular pathways. Upon activation by various stimuli, such as growth factors, Src can phosphorylate and activate a multitude of downstream effector proteins, leading to the activation of critical signaling cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell growth, proliferation, and survival.

Src_Signaling cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PI3K PI3K Src->PI3K Activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Src->MAPK_Cascade Activates Akt Akt PI3K->Akt Activates Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival ERK ERK MAPK_Cascade->ERK ERK->Cell_Proliferation_Survival TG100435 This compound TG100435->Src Inhibits

Src signaling cascade and the inhibitory action of this compound.
Role in FLT3-ITD Positive Acute Myeloid Leukemia (AML)

In certain subtypes of acute myeloid leukemia (AML), a mutation known as internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) leads to constitutive activation of the FLT3 receptor. This aberrant activation drives leukemogenesis through the downstream activation of STAT5, PI3K/Akt, and MAPK/ERK signaling pathways. As a potent tyrosine kinase inhibitor, this compound is a valuable tool for investigating the inhibition of these oncogenic signaling cascades in FLT3-ITD positive AML.

FLT3_ITD_Signaling FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K PI3K FLT3_ITD->PI3K Activates ERK ERK FLT3_ITD->ERK Activates Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell_Proliferation Akt Akt PI3K->Akt Akt->Leukemic_Cell_Proliferation ERK->Leukemic_Cell_Proliferation TG100435 This compound TG100435->FLT3_ITD Inhibits Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability_Assay Western_Blot Western Blot Analysis (p-Akt, p-ERK, p-STAT5) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Expression Levels) Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay Kinase_Assay->Data_Analysis TG100435 This compound Stock TG100435->Kinase_Assay

References

Application Notes and Protocols for TG-100435 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable platform in preclinical cancer research.[1][2][3][4] These models largely retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[3][4][5] TG-100435 is a multi-targeted tyrosine kinase inhibitor with activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and EphB4.[6] This document provides a detailed protocol for evaluating the efficacy of this compound in patient-derived xenograft models of solid tumors where these kinases are implicated as drivers of tumor growth and progression.

Mechanism of Action

This compound is an orally active, small molecule inhibitor of several protein tyrosine kinases. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13-64 nM).[6] An important metabolic feature of this compound is its conversion to an N-oxide metabolite, TG-100855, which is 2 to 9 times more potent than the parent compound.[6] This biotransformation may lead to enhanced tyrosine kinase inhibition in vivo.[6] The Src family kinases are key regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a common feature in many human cancers, making them attractive therapeutic targets.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (% TGI)
Vehicle Control50 mg/kg, p.o., q.d.152.3 ± 25.11250.7 ± 189.4-
This compound50 mg/kg, p.o., q.d.149.8 ± 23.9485.2 ± 95.761.2
This compound100 mg/kg, p.o., q.d.155.1 ± 28.4298.5 ± 78.376.1

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated as: (1 - (Mean tumor volume of treated group at Day 21 - Mean tumor volume of treated group at Day 0) / (Mean tumor volume of control group at Day 21 - Mean tumor volume of control group at Day 0)) x 100.

Experimental Protocols

I. Establishment of Patient-Derived Xenograft Models

This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin).[1]

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).[7][8]

  • Sterile surgical instruments (scalpels, forceps, scissors).

  • Anesthesia (e.g., ketamine/xylazine solution).[8]

  • Phosphate-buffered saline (PBS).[8]

  • Matrigel (optional).

  • Sterile petri dishes.[8]

Procedure:

  • Tumor Tissue Processing: Within 3 hours of collection, wash the tumor tissue with sterile PBS to remove any blood or debris.[8] In a sterile petri dish, mince the tumor into small fragments (approximately 2-3 mm³).[8]

  • Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the implantation site (typically the flank).[8]

  • Tumor Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket.[7][8] Alternatively, for certain tumor types like breast cancer, implantation into the mammary fat pad may be performed.[1][7] Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized.[7] The tumor is then sterilely excised, and a portion can be cryopreserved for future use, while the remainder is processed and implanted into new host mice for expansion (passaging).[7][8]

II. Efficacy Study of this compound in Established PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in mice bearing established PDX tumors.

Materials:

  • Mice with established PDX tumors (tumor volume of 150-200 mm³).

  • This compound formulated in an appropriate vehicle for oral administration.

  • Vehicle control.

  • Oral gavage needles.

  • Digital calipers.

  • Animal balance.

Procedure:

  • Animal Randomization: Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).[7]

  • Treatment Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.

  • Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight measurements are crucial for monitoring toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint volume, or after a specified duration of treatment.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathway Diagram

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EphB4) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK->Src MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) Akt->Transcription MAPK->Transcription TG100435 This compound TG100435->RTK Inhibition TG100435->Src Inhibition

Caption: this compound inhibits Src and EphB4 signaling pathways.

Experimental Workflow Diagram

PDX_Experimental_Workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Study PatientTumor Patient Tumor Tissue Collection Implantation Implantation into Immunodeficient Mice (P0) PatientTumor->Implantation MonitoringP0 Tumor Growth Monitoring Implantation->MonitoringP0 Passaging Tumor Excision and Passaging (P1, P2...) MonitoringP0->Passaging TumorGrowth Expansion of PDX for Cohort Passaging->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment DataCollection Tumor Volume and Body Weight Measurement Treatment->DataCollection Analysis Data Analysis and Endpoint DataCollection->Analysis

References

Troubleshooting & Optimization

Troubleshooting TG-100435 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435, focusing on common solubility challenges in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the dissolution and handling of this compound in experimental settings.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many small molecule kinase inhibitors, is expected to have low intrinsic solubility in neutral aqueous solutions. If you are observing poor dissolution, consider the following troubleshooting steps:

  • Co-solvent Usage: First, attempt to dissolve this compound in a small amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) before adding it to your aqueous buffer. It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid off-target effects.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Try adjusting the pH of your aqueous buffer. For compounds with basic functional groups, lowering the pH can increase solubility. Conversely, for acidic compounds, increasing the pH may be beneficial. Incremental adjustments and visual inspection for precipitation are recommended.

  • Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, be cautious, as prolonged heating can lead to degradation of the compound. Always check the stability of this compound at elevated temperatures.

  • Sonication: Utilizing a sonication bath can help to break down aggregates and enhance the rate of dissolution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For creating a concentrated stock solution, it is advisable to use a water-miscible organic solvent. The most commonly recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO). A typical starting concentration for a stock solution would be in the range of 10-50 mM.

Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium. To mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your medium.

  • Increase the Co-solvent Percentage: While not always ideal due to potential toxicity to cells, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Use of Pluronic F-68: For in vivo or cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain the solubility of hydrophobic compounds.

Q4: How should I store my this compound solutions?

A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation and solvent evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aqueous solutions of this compound are likely to be less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it at 4°C and use it within 24 hours.

Quantitative Solubility Data

Disclaimer: The following data is representative and intended for illustrative purposes due to the limited availability of public information on this compound. Researchers should perform their own solubility assessments for their specific experimental conditions.

Solvent SystemTemperature (°C)Maximum Solubility (Approx.)Notes
100% DMSO25> 50 mMSuitable for stock solutions.
100% Ethanol25~ 10 mMAlternative for stock solutions.
PBS (pH 7.4)25< 10 µMPoor solubility in neutral aqueous buffer.
PBS (pH 7.4) with 0.5% DMSO25~ 25 µMCo-solvent improves solubility.
PBS (pH 7.4) with 1% Tween® 8025~ 50 µMSurfactant enhances solubility.
Acidic Buffer (pH 5.0)25~ 15 µMSolubility may increase at lower pH.
Basic Buffer (pH 9.0)25< 10 µMSolubility may decrease at higher pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 478.37 g/mol , add 209 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤ 0.5%).

  • Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared working solution immediately for your experiment.

Visualizations

Troubleshooting_Workflow start Start: this compound Dissolution Issue check_solvent Is an organic co-solvent (e.g., DMSO) being used? start->check_solvent use_cosolvent Dissolve in a small amount of co-solvent first check_solvent->use_cosolvent No check_precipitation Precipitation upon dilution? check_solvent->check_precipitation Yes use_cosolvent->check_precipitation troubleshoot_precipitation Follow precipitation troubleshooting steps: - Lower final concentration - Increase co-solvent % - Serial dilutions check_precipitation->troubleshoot_precipitation Yes check_ph Is the aqueous solution pH-adjusted? check_precipitation->check_ph No troubleshoot_precipitation->check_ph adjust_ph Try adjusting the pH of the buffer check_ph->adjust_ph No check_temp Is the solution being warmed? check_ph->check_temp Yes adjust_ph->check_temp warm_solution Gentle warming (e.g., 37°C) may help check_temp->warm_solution No check_sonication Has sonication been attempted? check_temp->check_sonication Yes warm_solution->check_sonication sonicate_solution Use a sonication bath to aid dissolution check_sonication->sonicate_solution No fail If issues persist, consider alternative formulation strategies check_sonication->fail Yes success Solubility Issue Resolved sonicate_solution->success start_legend Start Point decision_legend Decision Point action_legend Action/Recommendation outcome_legend Outcome warning_legend Warning/Final Resort

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow start Start: Prepare this compound Solution weigh_compound Weigh this compound Powder start->weigh_compound dissolve_stock Dissolve in DMSO to create stock solution weigh_compound->dissolve_stock store_stock Aliquot and store stock at -20°C or -80°C dissolve_stock->store_stock prepare_working Prepare Working Solution thaw_stock Thaw stock solution prepare_working->thaw_stock prewarm_buffer Pre-warm aqueous buffer thaw_stock->prewarm_buffer dilute_stock Dilute stock into buffer (with vortexing) prewarm_buffer->dilute_stock check_precipitation Visually inspect for precipitation dilute_stock->check_precipitation use_solution Use immediately in experiment check_precipitation->use_solution No Precipitation troubleshoot Refer to Troubleshooting Guide check_precipitation->troubleshoot Precipitation

Caption: Standard workflow for preparing this compound solutions.

Technical Support Center: Optimizing TG-100435 Concentration for Maximum Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TG-100435, a multi-targeted tyrosine kinase inhibitor. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure optimal experimental outcomes and maximize kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary kinase targets?

A1: this compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the Ephrin receptor B4 (EphB4).[1][2] The inhibition constants (Ki) for these kinases are in the nanomolar range, indicating high potency.

Q2: What is the mechanism of action of this compound?

A2: this compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways controlled by the target kinases.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line, the specific target kinase being investigated, and the experimental endpoint. Based on its Ki values, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[2] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.

Q4: Should I be aware of any active metabolites of this compound?

A4: Yes. This compound is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound.[2] While this is more relevant for in vivo studies, it is an important consideration for understanding the compound's overall activity.

Q5: What are some common off-target effects of multi-targeted kinase inhibitors like this compound?

A5: Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a possibility with multi-targeted inhibitors. Potential off-target effects could include inhibition of other kinases, leading to unexpected cellular phenotypes. Kinase profiling studies can help identify potential off-target interactions.[3][4] It is recommended to use multiple, structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is due to on-target inhibition.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetInhibition Constant (Ki) (nM)
Src13
Lyn15
Abl30
Yes45
Lck58
EphB464

Data sourced from Hu, S. X., et al. (2007). Drug Metab Dispos.[2]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of kinase inhibition.

Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Store the stock solution at -20°C or -80°C.
Cell Line Resistance - Verify the expression of the target kinase in your cell line using Western blot or qPCR. - Consider potential resistance mechanisms, such as mutations in the kinase domain or upregulation of alternative signaling pathways.
Incorrect Assay Conditions - Optimize the ATP concentration in your kinase assay. For competitive inhibitors, a higher ATP concentration will lead to a higher IC50 value.[3] - Ensure the incubation time with the inhibitor is sufficient for target engagement.
High Cell Density - High cell density can lead to increased metabolism of the compound or altered cell signaling. Optimize cell seeding density for your assays.

Issue 2: Unexpected or off-target cellular phenotypes.

Possible Cause Troubleshooting Steps
Inhibition of Off-Target Kinases - Perform a kinome-wide profiling screen to identify potential off-target interactions of this compound.[4] - Use a structurally unrelated inhibitor for the same target kinase to see if the phenotype is recapitulated. - Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.
Activation of Compensatory Signaling Pathways - Inhibition of one pathway can sometimes lead to the upregulation of parallel survival pathways. - Use Western blotting to probe for the activation of other key signaling molecules (e.g., p-Akt, p-ERK).
Cellular Toxicity - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. - Use concentrations below the cytotoxic threshold for functional assays.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay using MTT

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Kinase Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target kinases (e.g., Src, Abl, EphB4) and their downstream effectors.

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of the target kinases)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein lysates to the same concentration, denature, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment tg100435_prep This compound Dilution tg100435_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

Caption: Workflow for IC50 determination using an MTT assay.

signaling_pathway cluster_src Src Family Kinase Pathway cluster_abl Abl Kinase Pathway cluster_ephb4 EphB4 Signaling Pathway RTK Receptor Tyrosine Kinase Src Src/Lyn/Lck/Yes RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Src->PI3K RAS Ras/Raf/MEK/ERK Src->RAS Migration Migration/Invasion FAK->Migration Proliferation Proliferation/Survival STAT3->Proliferation PI3K->Proliferation RAS->Proliferation TG100435_src This compound TG100435_src->Src BCR_ABL BCR-Abl (in CML) Abl Abl BCR_ABL->Abl GrowthFactors Growth Factors GrowthFactors->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 CellCycle Cell Cycle Progression CrkL->CellCycle Apoptosis Inhibition of Apoptosis STAT5->Apoptosis TG100435_abl This compound TG100435_abl->Abl EphrinB2 EphrinB2 EphB4 EphB4 EphrinB2->EphB4 PI3K_Eph PI3K/Akt EphB4->PI3K_Eph CellAdhesion Cell Adhesion EphB4->CellAdhesion Angiogenesis Angiogenesis PI3K_Eph->Angiogenesis TG100435_ephb4 This compound TG100435_ephb4->EphB4

Caption: Simplified signaling pathways inhibited by this compound.

References

How to minimize off-target effects of TG-100435 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TG-100435, a multi-targeted tyrosine kinase inhibitor. Our resources are designed to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] Its primary known targets include members of the Src family (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor.[1] The inhibition constants (Ki) for these kinases are in the low nanomolar range, indicating high affinity.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a drug with proteins other than its intended target.[2] For a kinase inhibitor like this compound, this means it could inhibit other kinases or proteins, leading to misleading experimental outcomes, cellular toxicity, or the activation of compensatory signaling pathways.[2][3] Minimizing these effects is crucial for data integrity and the correct interpretation of experimental results.

Q3: How can I assess the selectivity of my batch of this compound?

To determine the specific off-target profile of your this compound compound, a kinome-wide selectivity screen is the most comprehensive method.[3][4] This involves testing the inhibitor against a large panel of kinases to identify unintended targets.[4][5] Several commercial services offer kinome profiling. The results are typically presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd).

Troubleshooting Guide

Problem 1: High levels of cytotoxicity are observed at concentrations required for target inhibition.

Possible CauseTroubleshooting StepsExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase to see if the cytotoxicity persists.[3] 3. Lower the concentration of this compound to the minimum effective dose.[3]Identification of unintended kinase targets. If cytotoxicity is still observed with different scaffolds, it may be an on-target effect.
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[3]Prevention of compound precipitation, which can lead to non-specific effects.
Metabolism to a more potent compound This compound is metabolized to TG-100855, which is 2 to 9 times more potent.[6] Consider that the effective concentration in your system might be higher than the administered concentration of this compound.Adjusting the working concentration of this compound to account for the more potent metabolite.

Problem 2: The observed cellular phenotype is inconsistent with the known function of the primary targets.

Possible CauseTroubleshooting StepsExpected Outcome
Modulation of an unexpected signaling pathway 1. Conduct a kinome profiling screen to identify potential off-target kinases that could be responsible for the observed phenotype.[3] 2. Use a structurally distinct inhibitor for the same primary target to see if the phenotype is replicated.[2] 3. Employ target knockdown (e.g., siRNA or CRISPR) of the intended target to confirm that the phenotype is dependent on it.[2]Confirmation of whether the phenotype is an on- or off-target effect.
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways in response to this compound treatment.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3]A clearer understanding of the cellular response to the inhibitor and more consistent results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol allows for the verification of this compound binding to its intended target kinases within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 37°C).

  • Clarification of Lysates: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase (e.g., Src, Abl, or EphB4).

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the non-heated control. Plot the normalized intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This experiment helps to confirm that the observed phenotype is a direct result of inhibiting the intended target.

Methodology:

  • Generate Resistant Mutant: Identify a known mutation in the target kinase that confers resistance to this compound. If unknown, this may require screening for resistant mutations. Introduce this mutation into an expression vector for the target kinase using site-directed mutagenesis.

  • Cell Line Engineering: Create a cell line with the endogenous target kinase knocked down or knocked out (e.g., using CRISPR/Cas9).

  • Transfection and Expression: Transfect the knockdown/knockout cell line with either the wild-type or the drug-resistant mutant of the target kinase.

  • Phenotypic Assay: Treat both cell lines (expressing either wild-type or resistant mutant) with this compound at a concentration that elicits the phenotype of interest in control cells.

  • Data Analysis: Assess the phenotype in both cell lines. If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the resistant mutant, it strongly suggests that the effect of this compound is on-target.

Data Presentation

Table 1: Known Target Profile of this compound

Target KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from MedChemExpress and related publications.[1]

Table 2: Example Kinome Scan Data Interpretation

The following is a hypothetical example to illustrate how to interpret kinome scan data. A comprehensive scan would include hundreds of kinases.

KinasePercent of Control (%) @ 1µMInterpretation
Src (On-Target) 5 Strong Inhibition
Abl (On-Target) 8 Strong Inhibition
EphB4 (On-Target) 10 Strong Inhibition
Kinase X25Moderate Off-Target
Kinase Y85Minimal/No Inhibition
Kinase Z50Moderate Off-Target

Lower "Percent of Control" values indicate stronger binding and inhibition.

Visualizations

Signaling_Pathway_Troubleshooting cluster_observed_phenotype Observed Phenotype cluster_troubleshooting Troubleshooting Workflow cluster_outcome Possible Outcomes phenotype Phenotype Inconsistent with Known Target Function off_target Potential Off-Target Effect phenotype->off_target Indicates kinome_scan Perform Kinome Scan off_target->kinome_scan struct_diff Use Structurally Different Inhibitor for Same Target off_target->struct_diff target_kd Target Knockdown (siRNA/CRISPR) off_target->target_kd confirm_off_target Phenotype is Off-Target kinome_scan->confirm_off_target If new targets identified struct_diff->confirm_off_target If phenotype is not replicated confirm_on_target Phenotype is On-Target struct_diff->confirm_on_target If phenotype is replicated target_kd->confirm_on_target If phenotype is mimicked

Troubleshooting workflow for inconsistent phenotypes.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K / Akt Src->PI3K RAS Ras / Raf / MEK / ERK Src->RAS STAT3 STAT3 Src->STAT3 TG100435 This compound TG100435->Src Migration Migration / Invasion FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Simplified Src signaling pathway and this compound inhibition.

Abl_Signaling_Pathway GrowthFactors Growth Factors (e.g., PDGF) Abl Abl GrowthFactors->Abl DNADamage DNA Damage DNADamage->Abl DNADamage->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 WAVE WAVE complex Abl->WAVE Apoptosis Apoptosis Abl->Apoptosis TG100435 This compound TG100435->Abl CellCycle Cell Cycle Progression CrkL->CellCycle STAT5->CellCycle Cytoskeletal Cytoskeletal Reorganization WAVE->Cytoskeletal

Simplified Abl kinase signaling and this compound inhibition.

EphB4_Signaling_Pathway EphrinB2 EphrinB2 Ligand (on adjacent cell) EphB4 EphB4 Receptor EphrinB2->EphB4 Binds and Activates PI3K_Akt PI3K / Akt Pathway EphB4->PI3K_Akt Ras_MAPK Ras / MAPK Pathway EphB4->Ras_MAPK TG100435 This compound TG100435->EphB4 CellMigration Cell Migration PI3K_Akt->CellMigration CellAdhesion Cell Adhesion Ras_MAPK->CellAdhesion Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis

References

Technical Support Center: Addressing Inconsistent Results in TG-100435-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the multi-targeted tyrosine kinase inhibitor, TG-100435.

Troubleshooting Guides

Issue 1: High Background Signal or False Positives

Question: We are observing a high background signal in our kinase assay, even in the absence of enzyme or in the presence of a high concentration of this compound. What could be the cause?

Answer: High background signals can arise from several factors related to the assay components and the inhibitor itself. Here are some potential causes and solutions:

  • ATP-Independent Signal:

    • Troubleshooting Step: Run a control reaction without ATP. If a signal is still present, it indicates that the signal is not kinase-dependent.

    • Solution: This could be due to contamination of reagents or interference from this compound with the detection system. For luminescence-based assays like Kinase-Glo®, the inhibitor might directly affect the luciferase enzyme. To test for this, perform the assay in the absence of the kinase and with varying concentrations of this compound to see if it inhibits the detection reagent itself.

  • Compound Interference:

    • Troubleshooting Step: Assess if this compound is interfering with the assay readout.

    • Solution: For fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength. If interference is observed, it may be necessary to switch to a different assay format (e.g., a radiometric or label-free method).

Issue 2: Inconsistent IC50 Values

Question: Our calculated IC50 value for this compound varies significantly between experiments. How can we improve reproducibility?

Answer: Fluctuations in IC50 values are a common challenge in kinase assays and can be attributed to several experimental variables.

  • ATP Concentration:

    • Explanation: Since most kinase inhibitors are ATP-competitive, the apparent IC50 value is highly dependent on the ATP concentration in the assay.

    • Solution: It is crucial to use a consistent ATP concentration across all experiments. For robust and comparable IC50 values, it is recommended to perform the assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase.

  • Enzyme Concentration and Activity:

    • Explanation: The amount of active enzyme can influence the IC50 value. Variations in enzyme stock activity or pipetting errors can lead to inconsistencies.

    • Solution: Ensure the kinase is properly stored and handled to maintain its activity. Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate within the desired assay time.

  • Metabolite Activity:

    • Explanation: this compound is metabolized in vitro and in vivo to a more potent N-oxide metabolite, TG100855.[1] The formation of this metabolite during the assay can lead to a lower apparent IC50 value than expected.

    • Solution: Be aware of this potential conversion. If working with cell-based assays or in vivo models, consider that the observed inhibitory effect may be a combination of both this compound and its more active metabolite. For biochemical assays, minimize long pre-incubation times if metabolic activity is suspected from the cellular components.

Issue 3: Compound Precipitation

Question: We notice precipitation when diluting our this compound stock solution into the aqueous assay buffer. What is the best way to handle this?

Answer: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation can lead to inaccurate compound concentrations and inconsistent results.

  • DMSO Concentration:

    • Best Practice: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing working solutions, perform serial dilutions in DMSO first to get closer to the final desired concentration before the final dilution into the aqueous assay buffer.

    • Assay Tolerance: Ensure the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the kinase activity (typically ≤1%). Run a control with varying DMSO concentrations to determine the tolerance of your specific assay.

  • Dilution Method:

    • Best Practice: To minimize precipitation upon dilution, add the DMSO stock of this compound to the aqueous buffer in a stepwise manner with gentle mixing. Avoid a large, single dilution step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. It has been shown to inhibit several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range.[1][2]

Q2: What are the known Ki values for this compound against different kinases?

A2: The following table summarizes the reported inhibition constants (Ki) for this compound against a panel of tyrosine kinases.

KinaseInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from Drug Metab Dispos. 2007 Jun;35(6):929-36.[1]

Q3: Is this compound stable in solution?

A3: this compound is generally stable when stored as a stock solution in DMSO at -20°C or -80°C. However, its stability in aqueous assay buffers over long periods at room temperature or 37°C may be limited. It is recommended to prepare fresh dilutions in aqueous buffer for each experiment.

Q4: Should I be concerned about off-target effects with this compound?

A4: Yes, as a multi-targeted kinase inhibitor, this compound is known to inhibit several kinases.[1][2] When interpreting results, especially in cell-based assays, it is important to consider that the observed phenotype may be due to the inhibition of multiple targets. If specificity is a concern, consider using more selective inhibitors as controls or validating findings with complementary techniques such as genetic knockdown of the target kinases.

Experimental Protocols

This section provides a general protocol for a biochemical kinase assay that can be adapted for use with this compound to assess its inhibitory activity against a target kinase such as Src.

Representative Src Kinase Assay Protocol (Radiometric)

This protocol is based on a standard radiometric assay for Src kinase and can be modified for use with this compound.

Materials:

  • Src Kinase Reaction Buffer (1X): 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT.

  • [γ-32P]ATP: Diluted to a working concentration in 500 µM unlabeled ATP.

  • Src Kinase Substrate Peptide: e.g., KVEKIGEGTYGVVYK.

  • Recombinant Human Src Kinase.

  • This compound: Prepared as a serial dilution in DMSO.

  • 40% Trichloroacetic Acid (TCA).

  • 0.75% Phosphoric Acid.

  • Acetone.

  • P81 Phosphocellulose Paper.

  • Scintillation Vials and Cocktail.

Procedure:

  • Prepare a reaction mix: In a microfuge tube, add the Src Kinase Reaction Buffer.

  • Add substrate: Add the Src kinase substrate peptide to a final concentration of 150-375 µM.

  • Add inhibitor: Add this compound at various concentrations (or DMSO as a vehicle control).

  • Add enzyme: Add active Src kinase (e.g., 10-20 Units/assay).

  • Initiate reaction: Start the kinase reaction by adding the [γ-32P]ATP solution.

  • Incubation: Incubate the reaction for 10-30 minutes at 30°C.

  • Stop reaction: Terminate the reaction by adding 20 µL of 40% TCA.

  • Spotting: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone for 5 minutes.

  • Detection: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Visualizations

Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway Downstream Signaling TG100435 This compound Src_Family_Kinases Src Family Kinases (Src, Lyn, Lck, Yes) TG100435->Src_Family_Kinases Other_Kinases Other Kinases (Abl, EphB4) TG100435->Other_Kinases Phosphorylation Phosphorylation Src_Family_Kinases->Phosphorylation Other_Kinases->Phosphorylation Downstream_Substrates Downstream Substrates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Downstream_Substrates->Cellular_Response Phosphorylation->Downstream_Substrates

Caption: this compound signaling pathway inhibition.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP, this compound) B 2. Add Reagents to Plate (Buffer, Substrate, this compound) A->B C 3. Pre-incubate (Allow inhibitor binding) B->C D 4. Initiate Reaction (Add Kinase and ATP) C->D E 5. Incubate (e.g., 30-60 min at 30°C) D->E F 6. Stop Reaction (e.g., Add EDTA or TCA) E->F G 7. Detection (Luminescence, Fluorescence, Radioactivity) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General experimental workflow for a this compound kinase assay.

Troubleshooting_Flowchart Start Inconsistent Results High_Background High Background? Start->High_Background Inconsistent_IC50 Inconsistent IC50? High_Background->Inconsistent_IC50 No Check_Interference Check for Compound Interference with Detection High_Background->Check_Interference Yes Precipitation Precipitation? Inconsistent_IC50->Precipitation No Check_ATP Verify ATP and Enzyme Concentrations Inconsistent_IC50->Check_ATP Yes Optimize_Dilution Optimize Dilution Protocol and DMSO Concentration Precipitation->Optimize_Dilution Yes End Consistent Results Precipitation->End No Check_Interference->Inconsistent_IC50 Check_ATP->Precipitation Optimize_Dilution->End

Caption: Troubleshooting flowchart for this compound assays.

References

TG-100435 Technical Support Center: Strategies for Improving Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reproducibility of experiments involving TG-100435, a multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. What are the potential causes related to compound stability?

A1: Inconsistent results can stem from several factors related to the handling and stability of this compound. Key areas to investigate include:

  • Stock Solution Integrity: Degradation of your this compound stock solution is a primary suspect. Ensure proper storage and handling protocols are followed.

  • Solvent Effects: The choice of solvent and its concentration can impact compound stability and cellular health.[1][2][3][4][5]

  • Metabolic Conversion: Be aware that in cellular assays, this compound can be metabolized to TG100855, a more potent N-oxide metabolite.[6] This conversion, mediated by flavin-containing monooxygenases, can affect the overall potency observed in your experiments.[6]

  • Experimental Conditions: Factors such as incubation time, temperature, and exposure to light can contribute to the degradation of the compound.

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: For optimal stability of your this compound stock solution, adhere to the following guidelines, which represent best practices for small molecule kinase inhibitors:

  • Solubilization: Initially, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7]

  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. When not in use, keep the vials protected from light.

Q3: What is the recommended final concentration of DMSO in my cell-based assays, and can it affect my results?

A3: It is crucial to maintain a low final concentration of DMSO in your cell culture medium, as higher concentrations can induce cytotoxicity and other off-target effects.[1][2][3]

  • General Recommendation: Aim for a final DMSO concentration of less than 0.1% (v/v) in your assay.

  • Toxicity Concerns: Studies have shown that DMSO concentrations above 0.5% can lead to significant cell death, and even lower concentrations may affect cell proliferation and cytokine production.[2]

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO used in the treatment groups) in your experiments to account for any solvent-induced effects.[7]

Q4: I am observing a stronger than expected inhibitory effect in my long-term cellular assays. Could this be related to this compound's metabolism?

A4: Yes, the observed increase in potency could be due to the metabolic conversion of this compound to its more active metabolite, TG100855.[6]

  • Metabolite Potency: TG100855, the ethylpyrrolidine N-oxide of this compound, is reported to be 2 to 9 times more potent than the parent compound.[6]

  • Time-Dependent Conversion: The conversion to TG100855 occurs in vitro in the presence of metabolically active cells.[6] Therefore, in longer incubation assays, a greater proportion of this compound may be converted to its more potent form, leading to a stronger than anticipated effect.

  • Consideration for Data Interpretation: When analyzing your data, especially from long-term experiments, it is important to consider the contribution of TG100855 to the overall observed activity.

Data Presentation

Table 1: General Guidelines for Storage and Handling of this compound

ParameterRecommendationRationale
Stock Solution Solvent High-quality, anhydrous DMSOEnsures complete dissolution and minimizes solvent-mediated degradation.
Stock Solution Concentration 10-20 mMA higher concentration allows for smaller volumes to be used in experiments, minimizing the final solvent concentration.
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation.
Freeze-Thaw Cycles Minimize; aliquot into single-use vialsRepeated temperature changes can accelerate compound degradation.
Light Exposure Protect from lightMany small molecules are light-sensitive and can degrade upon exposure.
Final DMSO Concentration in Assays < 0.1% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over time.

  • Preparation of this compound Spiked Media:

    • Prepare a fresh dilution of your this compound stock solution in your experimental cell culture medium to the final working concentration used in your assays.

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation:

    • Incubate the this compound-spiked media under the same conditions as your cellular experiments (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Immediately store the collected samples at -80°C until analysis.

  • Analysis by HPLC-UV or LC-MS:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.

    • The method should be able to separate this compound from its potential degradants and metabolites.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in your experimental media to understand its stability under your specific assay conditions.

Mandatory Visualizations

TG100435_Metabolism TG100435 This compound FMO Flavin-containing monooxygenases (FMOs) TG100435->FMO TG100855 TG100855 (N-oxide metabolite) 2-9x more potent FMO->TG100855 Oxidation

Caption: Metabolic conversion of this compound to its more potent N-oxide metabolite, TG100855.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting stock Prepare Concentrated Stock in Anhydrous DMSO aliquot Aliquot for Single Use stock->aliquot store Store at -80°C, Protected from Light aliquot->store dilute Prepare Fresh Working Dilution in Assay Medium store->dilute treat Treat Cells (Final DMSO < 0.1%) dilute->treat incubate Incubate Under Assay Conditions treat->incubate analyze Analyze Experimental Readout incubate->analyze troubleshoot Inconsistent Results? analyze->troubleshoot stability_check Perform Stability Check (HPLC/LC-MS) troubleshoot->stability_check Yes

Caption: Recommended workflow for handling this compound to ensure experimental stability.

Troubleshooting_Tree start Inconsistent Experimental Results q1 Are stock solutions freshly prepared and properly stored? start->q1 sol1 Prepare new stock solutions. Aliquot and store correctly. q1->sol1 No q2 Is the final DMSO concentration < 0.1% and consistent across wells? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust dilution to lower DMSO concentration. Ensure consistent vehicle control. q2->sol2 No q3 Is the incubation time long (>24 hours)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider metabolic conversion to TG100855. Perform time-course experiments. q3->sol3 Yes end If issues persist, perform formal stability testing (HPLC/LC-MS). q3->end No a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Overcoming Resistance to TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the multi-targeted tyrosine kinase inhibitor, TG-100435, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (Src, Lyn, Lck, Yes) as well as Abl and EphB4, with Ki values ranging from 13 to 64 nM.[1][2] By inhibiting these kinases, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4][5]

Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?

A2: Resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms:

  • On-target mutations: Mutations in the kinase domain of Src or other target kinases can alter the drug binding site, reducing the affinity of this compound.[6]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. A common mechanism is the activation of other receptor tyrosine kinases (RTKs) that can then reactivate downstream signaling molecules like FAK, AKT, and ERK.[7][8]

  • Paradoxical activation of Src: In some cases, inhibitor binding can induce a conformational change in c-Src that, under certain conditions, can lead to its paradoxical activation and enhanced downstream signaling.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can perform a cell viability assay (e.g., MTT assay) to compare the IC50 of your long-term treated cell line with the parental, sensitive cell line. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.[9]

Troubleshooting Guides

Problem 1: My cells are showing decreased sensitivity to this compound over time.

This is a common issue in long-term cell culture with targeted therapies, indicating the potential development of acquired resistance.

Possible Cause Suggested Solution
Development of a resistant subpopulation 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using an MTT assay. Compare this to the IC50 of the parental cell line. 2. Isolate Clones: Use limiting dilution to isolate single-cell clones from the resistant population and test their individual IC50 values to assess heterogeneity.
Activation of bypass signaling pathways 1. Western Blot Analysis: Profile the activation status (phosphorylation) of key signaling molecules downstream of Src, such as FAK, AKT, and ERK, in both sensitive and resistant cells. Increased phosphorylation in resistant cells suggests bypass pathway activation.[7] 2. Co-treatment: Consider co-treating your resistant cells with this compound and an inhibitor of the identified bypass pathway (e.g., a FAK or PI3K inhibitor).
On-target mutations 1. Sequencing: Sequence the kinase domain of Src and other known targets of this compound in your resistant cell line to identify potential mutations.
Problem 2: I am trying to generate a this compound resistant cell line, but the cells are not surviving the selection process.
Possible Cause Suggested Solution
Initial drug concentration is too high 1. Start with a lower concentration: Begin the selection process with a concentration of this compound at or below the IC20 (the concentration that inhibits 20% of cell growth).[10] 2. Gradual dose escalation: Once the cells have adapted and are proliferating at the initial concentration, slowly increase the drug concentration in a stepwise manner (e.g., 1.5-2 fold increments).[11]
Cell line is highly sensitive to this compound 1. Pulsed treatment: Instead of continuous exposure, try a pulsed treatment strategy where the cells are exposed to the drug for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium.
Poor cell health 1. Optimize culture conditions: Ensure that your parental cell line is healthy and growing optimally before starting the resistance generation protocol. 2. Regular monitoring: Closely monitor the morphology and growth rate of the cells during the selection process. If there is excessive cell death, reduce the drug concentration.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in a sensitive parental cancer cell line and a derived resistant cell line. This data is for illustrative purposes to guide researchers in their own experiments.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line50-
This compound Resistant Cell Line75015

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in your parental cancer cell line.

  • Initial Treatment: Culture the parental cells in medium containing this compound at a starting concentration of IC20.

  • Monitoring and Maintenance: Monitor the cells for growth. Initially, a significant portion of the cells may die. Maintain the culture by changing the medium with fresh drug every 3-4 days.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat: Continue this cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each successful concentration increase.

  • Characterization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol 3: Western Blotting for Src and Downstream Signaling

This protocol is for assessing the activation state of Src and its downstream targets.

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in response to this compound treatment.

  • Cell Treatment: Treat sensitive and resistant cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

TG100435_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK TG100435 This compound TG100435->Src Src->FAK Migration Migration Src->Migration PI3K PI3K FAK->PI3K RAS RAS FAK->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits Src, a key node in cancer cell signaling.

Resistance_Mechanisms TG100435 This compound Src Src TG100435->Src Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Resistance Resistance Mechanisms Mutation Src Mutation Mutation->Src Bypass Bypass Pathway Activation (e.g., FAK) Bypass->Downstream Efflux Increased Drug Efflux Efflux->TG100435

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow Start Start with Parental Cells Generate Generate Resistant Cell Line Start->Generate Confirm Confirm Resistance (IC50 Shift) Generate->Confirm Investigate Investigate Mechanisms Confirm->Investigate Western Western Blot (Signaling Pathways) Investigate->Western Sequencing Sequencing (Mutations) Investigate->Sequencing Overcome Test Strategies to Overcome Resistance Investigate->Overcome

Caption: Workflow for studying this compound resistance.

References

Optimizing dosing schedules for TG-100435 in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TG-100435

This technical support center provides guidance on optimizing dosing schedules for this compound in mouse models, addressing common questions and troubleshooting challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a multitargeted, orally active protein tyrosine kinase inhibitor. Its primary mechanism involves the inhibition of several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM.[1][2] It is also considered a pan-PI3K inhibitor, targeting various isoforms of phosphoinositide 3-kinase (PI3K).[3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell cycle, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is common in many cancers, making it a key target for therapeutic intervention.[7][8]

Q2: How is this compound metabolized in vivo, and how does this affect its activity?

A2: In vivo, this compound is predominantly converted to its N-oxide metabolite, TG100855. This conversion is significant across species, including mice, rats, and dogs.[1] Importantly, TG100855 is 2 to 9 times more potent than the parent compound, this compound.[1] This metabolic activation means that the overall tyrosine kinase inhibition in animal models may be substantially higher after oral administration than predicted by the parent drug's concentration alone.[1]

Q3: What are the general pharmacokinetic properties of this compound in mice?

A3: this compound demonstrates good oral bioavailability in mice, reported to be 74%. The systemic clearance value in mice is 20.1 ml/min/kg.[1] These favorable pharmacokinetics support its use in oral dosing studies.

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is a poorly water-soluble compound. For oral administration in mice, it is often formulated in a vehicle that enhances solubility and bioavailability. While specific formulations for this compound are not detailed in the provided results, common strategies for similar compounds include suspensions or solutions in vehicles like corn oil, or mixtures of DMSO, propylene glycol (PEG), and ethanol.[9][10] The choice of vehicle should be carefully considered to ensure stability, bioavailability, and minimal toxicity.[10][11] It is crucial to establish a consistent formulation protocol for experimental reproducibility.

Dosing and Administration Guide

Recommended Starting Doses

Determining the optimal dose requires a balance between efficacy and toxicity. A dose-finding study is highly recommended. Based on general practices for kinase inhibitors in mouse models, starting doses can be extrapolated. However, specific dose-ranging studies for this compound are not publicly available in the search results. Researchers should begin with a conservative dose and escalate to determine the maximum tolerated dose (MTD).

Example Dosing Schedules from Similar Kinase Inhibitor Studies

While specific schedules for this compound are not provided, data from other orally administered kinase inhibitors in mouse cancer models can offer a starting point for experimental design.

Drug (Target)Mouse ModelDosing ScheduleVehicleReference
Gefitinib (EGFR)Xenograft (H3255-Luc)40 mg/kg/day, oral gavage, 5 days/weekCorn Oil[9]
Gefitinib (EGFR)Xenograft (H3255-Luc)200 mg/kg, oral gavage, once every 5 daysCorn Oil[9]
Auranofin (TrxR)Syngeneic GBM & NSCLC10-15 mg/kg/day, oral gavage, for 14 days50% DMSO, 40% PEG300, 10% Ethanol[10]

Note: This table provides examples for other kinase inhibitors and should be used as a general guide. The optimal dose and schedule for this compound must be determined empirically.

Detailed Experimental Protocol: Oral Gavage Administration

This protocol outlines a standard procedure for administering this compound via oral gavage to mice.

  • Preparation of Dosing Formulation:

    • On each dosing day, freshly prepare the this compound formulation.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of the selected vehicle (e.g., a mixture of 50% DMSO, 40% PEG300, and 10% ethanol).[10]

    • Vortex or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is achieved.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the precise volume of the formulation to be administered. A standard practice is to administer a volume of 0.1 mL per 10 g of body mass.[11]

    • Gently restrain the mouse.

    • Use a 20- to 22-gauge malleable stainless steel feeding needle or a flexible oral gavage needle for administration.[11]

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitoring:

    • Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[11]

    • Body weight should be recorded at least weekly.[9]

    • Administer a drug-free vehicle to the control group to account for any effects of the gavage procedure or the vehicle itself.[11]

Troubleshooting Common Issues

Q5: I am observing significant weight loss or toxicity in my mouse cohort. What should I do?

A5: This indicates that the current dose may be above the maximum tolerated dose (MTD).

  • Action: Reduce the dose of this compound. Consider adjusting the dosing schedule from daily to intermittent (e.g., every other day or once weekly) to allow for recovery between doses.[9] Ensure that the vehicle itself is not causing toxicity by observing the vehicle-only control group.

Q6: The compound is not showing the expected efficacy. How can I optimize the dosing schedule for better results?

A6: Poor efficacy could result from suboptimal dosing, scheduling, or formulation.

  • Action 1: Increase the Dose: If no toxicity was observed, a dose-escalation study can be performed to determine if a higher concentration yields better results.

  • Action 2: Modify the Schedule: Continuous daily dosing might be more effective than intermittent dosing for some tumor models. Conversely, a higher, less frequent dose might achieve better tumor growth inhibition.[9]

  • Action 3: Evaluate Formulation: Poor solubility can lead to low bioavailability.[12] Consider re-evaluating the formulation vehicle to improve the solubility and absorption of this compound.[10][13]

  • Action 4: Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm that the PI3K/AKT pathway is being inhibited (e.g., by measuring levels of phosphorylated AKT or S6). This can verify that the drug is reaching its target at a sufficient concentration.

Q7: My this compound formulation appears to be precipitating out of solution. How can this be addressed?

A7: Precipitation can lead to inconsistent dosing and reduced bioavailability.

  • Action: Prepare fresh formulations immediately before each use. Using co-solvents like PEG300 or PEG400 in the vehicle can help maintain solubility.[10] In vitro tests, such as diluting the formulation in water, can help assess its stability and resistance to precipitation.[12]

Visualizing Key Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a central pathway in cell growth and proliferation.[4][8] this compound, as a PI3K inhibitor, blocks the pathway at a critical early step.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to TG100435 This compound TG100435->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition by this compound.

Experimental Workflow for Dose Optimization

The following diagram outlines a logical workflow for determining an optimal and tolerable dosing regimen for this compound in a mouse model.

Dosing_Workflow Start Start: Define Tumor Model Formulation Step 1: Develop Stable Formulation & Vehicle Start->Formulation MTD Step 2: Maximum Tolerated Dose (MTD) Study (Dose Escalation) Formulation->MTD Efficacy Step 3: Efficacy Study (Multiple Dosing Schedules) MTD->Efficacy Inform Starting Doses Analysis Step 4: PK/PD Analysis (Target Engagement) Efficacy->Analysis Collect Samples OptimalDose Result: Optimized Dosing Regimen Efficacy->OptimalDose Analysis->Efficacy Refine Schedule

Caption: Workflow for optimizing this compound dosing schedules in mouse models.

References

Navigating Unforeseen Cellular Responses to TG-100435: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for handling unexpected phenotypes in cells treated with the multi-targeted tyrosine kinase inhibitor, TG-100435. The following resources are designed to help you identify the root cause of anomalous results and provide actionable solutions to get your experiments back on track.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family kinases (Src, Lyn, Lck, and Yes), as well as Abl and EphB4 kinases. It is important to consider that this compound is metabolized in vitro and in vivo to a more potent N-oxide metabolite, TG100855, which may contribute significantly to the overall biological effect.[1]

Q2: I'm observing a phenotype that is the opposite of what I expected (e.g., increased proliferation instead of inhibition). What could be the cause?

A2: This phenomenon, known as a paradoxical effect, can occur with kinase inhibitors. It may arise from several factors, including:

  • Activation of compensatory signaling pathways: Cells can adapt to the inhibition of one pathway by upregulating another that promotes survival or proliferation.

  • Off-target effects: At certain concentrations, this compound may inhibit other kinases that have opposing roles in the cellular process you are studying.

  • Cell-type specific responses: The wiring of signaling networks can vary significantly between different cell lines, leading to diverse outcomes upon treatment with the same inhibitor.

Q3: My cells are detaching from the culture plate after treatment with this compound. Is this expected?

A3: Alterations in cell adhesion and morphology are plausible given that Src family kinases and Abl kinase play crucial roles in regulating the cytoskeleton, cell adhesion, and migration.[2][3][4][5] Inhibition of these kinases can disrupt focal adhesions and lead to a rounded morphology and detachment.

Q4: How can I confirm that the observed phenotype is a direct result of this compound's effect on its intended targets?

A4: To confirm on-target effects, you can perform a Western blot to assess the phosphorylation status of the direct downstream targets of Src, Abl, or EphB4. A decrease in the phosphorylation of these specific substrates upon this compound treatment would indicate on-target activity.

Troubleshooting Common Unexpected Phenotypes

This section provides a structured approach to troubleshooting specific unexpected phenotypes you may encounter when using this compound.

Issue 1: Altered Cell Morphology and Adhesion

Symptoms:

  • Cells appear rounded and smaller than the vehicle-treated control.

  • Increased number of floating cells in the culture medium.

  • Cells are easily detached during routine handling (e.g., washing with PBS).

Troubleshooting Steps:

Possible Cause Suggested Action Rationale
On-target inhibition of Src/Abl kinases 1. Dose-response experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 for cytotoxicity. 2. Western blot analysis: Check the phosphorylation levels of Src and Abl downstream targets involved in cell adhesion (e.g., FAK, Paxillin).To distinguish between a specific effect on adhesion and general cytotoxicity. Reduced phosphorylation of key adhesion proteins will confirm on-target activity.
Off-target effects 1. Use a structurally different inhibitor: Treat cells with another Src/Abl inhibitor that has a different chemical scaffold. 2. Rescue experiment: If a specific off-target is suspected, consider a genetic approach (e.g., siRNA knockdown) to see if it phenocopies the effect of this compound.If a different inhibitor produces the same phenotype, it is more likely an on-target effect. A rescue experiment can help confirm the involvement of a specific off-target.
Cell culture conditions 1. Check culture vessel coating: Ensure the culture plates are appropriately coated if required for your cell line (e.g., with poly-L-lysine, fibronectin, or collagen). 2. Serum concentration: Verify that the serum concentration in your media is optimal for your cells' adhesion.Sub-optimal culture conditions can exacerbate adhesion issues, and these should be ruled out as a primary cause.
Issue 2: Paradoxical Increase in Cell Proliferation

Symptoms:

  • Increased cell number or confluence in this compound-treated wells compared to the vehicle control.

  • Higher incorporation of BrdU or EdU in treated cells.

Troubleshooting Steps:

Possible Cause Suggested Action Rationale
Activation of compensatory signaling pathways 1. Phospho-kinase array: Use a phospho-kinase array to screen for the activation of other pro-proliferative pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Combination treatment: If a compensatory pathway is identified, use a combination of this compound and an inhibitor of the activated pathway.A phospho-kinase array can provide a broad overview of changes in the cellular signaling landscape. A successful combination treatment would support the hypothesis of a compensatory mechanism.
Off-target effects 1. Kinome profiling: In-depth analysis of this compound's selectivity profile against a broad panel of kinases can identify potential off-targets that may be driving proliferation. 2. Lower the concentration: Use the lowest effective concentration of this compound that still inhibits the primary targets to minimize off-target effects.Understanding the full kinase selectivity profile is crucial for interpreting unexpected results. Off-target effects are often concentration-dependent.
Heterogeneity of cell population 1. Clonal selection: It's possible that a sub-population of cells resistant to this compound is being selected for and is outgrowing the sensitive cells. 2. Single-cell analysis: Use techniques like flow cytometry or single-cell RNA sequencing to investigate population heterogeneity.Bulk measurements can mask the behavior of distinct subpopulations.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of this compound for its primary kinase targets.

Kinase TargetInhibition Constant (Ki) (nM)
Src13
Lyn15
Abl20
Yes33
Lck45
EphB464

Data sourced from publicly available information.

Visualizing Cellular Pathways and Workflows

To aid in understanding the complex cellular processes involved, the following diagrams illustrate the key signaling pathways affected by this compound, a general experimental workflow for investigating unexpected phenotypes, and a troubleshooting logic diagram.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR) Src Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src Integrins Integrins FAK FAK Integrins->FAK EphB4 EphB4 EphB4->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT STAT Src->STAT Adhesion_Migration Adhesion & Migration Src->Adhesion_Migration Abl Abl Abl->Ras Abl->Adhesion_Migration FAK->Src Survival Survival PI3K->Survival Proliferation Proliferation Ras->Proliferation STAT->Proliferation TG100435 This compound TG100435->EphB4 TG100435->Src TG100435->Abl

Caption: Simplified signaling pathways inhibited by this compound.

Experimental_Workflow Observe Observe Unexpected Phenotype Hypothesize Formulate Hypotheses (On-target, Off-target, Artifact) Observe->Hypothesize Design Design Troubleshooting Experiments Hypothesize->Design Execute Execute Experiments (e.g., Western Blot, Viability Assay) Design->Execute Analyze Analyze Data Execute->Analyze Conclude Draw Conclusions & Refine Experimental Plan Analyze->Conclude Conclude->Observe Iterate if necessary

Caption: General workflow for troubleshooting unexpected phenotypes.

Troubleshooting_Logic Start Unexpected Phenotype Observed Check_Basics Verify Experimental Parameters (Concentration, Cell Health, Reagents) Start->Check_Basics On_Target Investigate On-Target Effects (Phospho-protein levels) Check_Basics->On_Target Parameters OK Conclusion Identify Cause and Modify Protocol Check_Basics->Conclusion Parameters faulty Off_Target Investigate Off-Target Effects (Alternative inhibitors, Kinome scan) On_Target->Off_Target On-target confirmed, but phenotype unexplained On_Target->Conclusion On-target explains phenotype Artifact Rule out experimental artifacts (Compound precipitation, etc.) Off_Target->Artifact Off-target effects not conclusive Off_Target->Conclusion Off-target identified Artifact->Conclusion Artifact identified

Caption: A logical flow for troubleshooting unexpected results.

Experimental Protocols

Protocol: Western Blot for On-Target Engagement

This protocol describes how to assess the phosphorylation status of a key downstream effector of Src, Focal Adhesion Kinase (FAK), to confirm the on-target activity of this compound.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the specified time.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control like GAPDH.

References

Troubleshooting guide for Western Blots with TG-100435 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers using the novel MEK1/2 inhibitor, TG-100435, in Western Blotting experiments. The primary application is to verify the inhibition of the MAPK/ERK signaling pathway by observing a decrease in the phosphorylation of ERK (p-ERK).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Western Blotting, with a special focus on experiments involving this compound.

Q1: I am not seeing any bands for my target protein (e.g., p-ERK, Total ERK) or loading control.

A: This "no signal" issue is common and can stem from several factors:

  • Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration.[1] Always check the antibody datasheet for recommended dilutions and storage conditions.[1] Consider performing a dot blot to confirm antibody activity.[1][2]

  • Low Target Protein Abundance: Your cells may not express enough of the target protein.[3][4] Ensure you are using an appropriate positive control cell line or tissue known to express the protein.[3] For low-abundance targets, you may need to load more protein (20-30 µg of lysate is standard, but up to 100 µg may be needed for modified proteins) or enrich your sample using immunoprecipitation.[3][4]

  • Inefficient Protein Transfer: Transfer from the gel to the membrane may have failed. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[1] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve efficiency.[2] Conversely, low molecular weight proteins might pass through the membrane; in this case, reduce the transfer time or use a membrane with a smaller pore size.[2][5]

  • Inactive Detection Reagent: The ECL substrate may be expired or have lost activity.[2] Test it with a positive control. Sodium azide, a common preservative, irreversibly inhibits Horseradish Peroxidase (HRP), so ensure it is not present in any buffers used with HRP-conjugated antibodies.[2][5]

Q2: My blot has a very high background, making it difficult to see specific bands.

A: High background can obscure your results and is typically caused by nonspecific antibody binding.

  • Insufficient Blocking: Blocking prevents antibodies from binding to the membrane itself. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[6][7]

  • Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[6][8] Perform a titration to find the optimal antibody concentration that provides a strong signal with low background.

  • Inadequate Washing: Washing steps are critical for removing unbound antibodies. Increase the number and duration of washes (e.g., three washes of 5-10 minutes each).[3][9] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer helps reduce nonspecific binding.[2][10]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible high background.[6][8][11] Ensure the blot is always submerged in buffer during incubations and washes.[11]

Q3: I treated my cells with this compound, but I don't see a decrease in phosphorylated ERK (p-ERK) levels.

A: This is a result-specific issue that requires careful examination of the experimental setup.

  • Ineffective this compound Treatment:

    • Concentration/Time: The concentration of this compound may be too low, or the incubation time too short to inhibit MEK effectively. Perform a dose-response and time-course experiment to determine the optimal conditions. As a starting point, MEK inhibitors are often tested in the nanomolar to low micromolar range for 2 to 48 hours.[12][13]

    • Compound Activity: Ensure your stock of this compound is active and has been stored correctly.

  • Sample Preparation Issues: Phosphatases in your cell lysate can dephosphorylate p-ERK after harvesting. Always use a lysis buffer containing phosphatase inhibitors and keep samples on ice.[3][14]

  • Feedback Loop Activation: In some cell lines, inhibiting the MAPK pathway can trigger feedback mechanisms that reactivate upstream components or other pathways, such as the PI3K/AKT pathway.[13][15] This can sometimes complicate the interpretation of results. Consider analyzing other nodes in the pathway.

  • Antibody Specificity: Ensure your p-ERK antibody is specific and working correctly. Always include a positive control (e.g., cells stimulated with EGF or PMA) and a negative control (untreated cells) to confirm that the antibody can detect changes in phosphorylation.

Q4: I see multiple bands in my lanes ("non-specific bands"). How can I fix this?

A: Non-specific bands can arise from several sources.

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[1] Check the antibody datasheet for known cross-reactivities.

  • Protein Overload: Loading too much protein in each lane can lead to streaking and the appearance of faint, non-specific bands.[3][16] Try loading less protein (e.g., 10-20 µg).

  • Sample Degradation: If your protein sample has degraded, you may see bands at lower molecular weights than expected.[1] Always use fresh samples and include protease inhibitors in your lysis buffer.[1][14]

  • Suboptimal Antibody Dilution: An overly concentrated primary antibody can bind to low-affinity sites, causing extra bands.[2] Try further diluting your primary antibody.

Data Presentation: Recommended Experimental Parameters

The following tables provide starting points for optimizing your Western Blot protocol. These values may need to be adjusted for your specific target and antibodies.

Table 1: Protein Loading and Antibody Dilutions

ParameterRecommended RangeNotes
Protein Load (Lysate) 10 - 50 µg per laneFor low-abundance or modified proteins, up to 100 µg may be necessary.[3]
Primary Antibody Dilution 1:500 - 1:2,000Always consult the manufacturer's datasheet. Optimize via titration.
Secondary Antibody Dilution 1:5,000 - 1:20,000Higher dilutions can help reduce background.[14]
This compound Concentration 10 nM - 10 µMPerform a dose-response curve to find the optimal inhibitory concentration.

Table 2: Electrophoresis and Transfer Conditions

ParameterRecommended SettingNotes
SDS-PAGE Gel % 10% or 12%Use a higher percentage (15%) for small proteins (<20 kDa) and a lower percentage (8%) for large proteins (>100 kDa).[17]
Running Voltage 100 - 150 VRunning at a lower voltage can reduce "smiling" and improve resolution.[16]
Transfer Type Wet TransferGenerally provides higher efficiency and is recommended for quantitative blots.
Transfer Voltage/Time 100 V for 60-90 minTime and voltage may need optimization based on protein size and equipment.[18]
Experimental Protocols

Here are detailed methodologies for performing a Western Blot to assess the efficacy of this compound.

Protocol 1: Cell Lysis and Protein Quantification
  • Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified time.

  • Harvesting: Place the culture dish on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[4][14] Use about 0.5 mL for a 60 mm dish.

  • Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[19]

  • Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing.[19] Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[20]

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Dilute the lysate to the desired concentration. Add Laemmli sample buffer (2X) to the lysate at a 1:1 ratio.[20] Heat the samples at 95-100°C for 5 minutes to denature the proteins.[20]

Protocol 2: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load 10-50 µg of your prepared protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[20]

  • Running the Gel: Place the gel in the electrophoresis tank and fill with 1X running buffer. Run the gel at 120 V for approximately 1-1.5 hours, or until the dye front reaches the bottom.[21]

  • Transfer Setup (Wet Transfer):

    • Pre-wet a PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[20] Nitrocellulose membranes do not require the methanol step.

    • Soak sponges and filter papers in 1X transfer buffer for 10 minutes.[20]

    • Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.[18] Use a roller to gently remove any air bubbles between the gel and the membrane, as bubbles will block transfer.[4][20]

  • Protein Transfer: Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode. Fill the tank with cold transfer buffer and add a cold pack or perform the transfer at 4°C to dissipate heat.[18] Run at 100 V for 60-90 minutes.[18]

Protocol 3: Immunodetection
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Place the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation. Note: For phosphoproteins, BSA is often preferred as milk contains casein, a phosphoprotein that can increase background.[8]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-ERK, anti-Total ERK, or anti-GAPDH) in blocking buffer to its optimal concentration. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[20]

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations: Workflows and Pathways

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection p1 Cell Lysis & Protein Extraction p2 Protein Quantification p1->p2 s1 SDS-PAGE Electrophoresis p2->s1 s2 Protein Transfer to Membrane s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Detection with ECL Substrate d3->d4 end end d4->end Imaging & Analysis

Caption: A flowchart illustrating the major stages of the Western Blotting protocol.

MAPK/ERK Signaling Pathway and this compound Inhibition

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Target Transcription Factors, Other Proteins ERK->Target Response Cell Proliferation, Survival, etc. Target->Response Inhibitor This compound Inhibitor->MEK inhibits

Caption: The MAPK/ERK pathway, showing the inhibitory action of this compound on MEK1/2.

References

Tips for reducing variability in TG-100435 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving the multi-targeted tyrosine kinase inhibitor, TG-100435.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM.[1] It is important to note that this compound is metabolized in vivo to its N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound.[1] This metabolic conversion can contribute to the overall pharmacological effect.

Q2: What are the key pharmacokinetic properties of this compound?

The pharmacokinetic profile of this compound varies across species. Key parameters are summarized in the table below. Notably, the systemic exposure to the more potent metabolite, TG100855, can be significantly higher than the parent compound after oral administration in some species.[1]

SpeciesOral Bioavailability (%)Systemic Clearance (mL/min/kg)Systemic Exposure of TG100855 vs. This compound (Oral Dosing)
Mouse7420.1Not Reported
Rat2312.71.1-fold greater
Dog1114.52.1-fold greater

Q3: What are the most common sources of variability in in vivo studies?

Variability in in vivo studies can arise from several factors, broadly categorized as experimental, biological, and environmental.[2][3]

  • Experimental: Inconsistent drug formulation, inaccurate dosing, and imprecise measurement techniques.[3]

  • Biological: Genetic differences between animals, variations in animal health status, and differences in metabolism.

  • Environmental: Fluctuations in housing conditions (temperature, light cycle), noise levels, and handling stress.[2]

Q4: How can I minimize variability in my this compound in vivo studies?

Minimizing variability requires a multi-faceted approach focusing on standardization and careful experimental design.[4][5] Key strategies include:

  • Standardize Procedures: Use a detailed and consistent protocol for all aspects of the study, from animal handling and housing to drug administration and data collection.[2]

  • Acclimatize Animals: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and experimental conditions before starting the study.[3]

  • Control Environmental Factors: Maintain a stable and controlled environment with consistent light-dark cycles, temperature, and humidity. Minimize noise and other stressors.

  • Randomize and Blind: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.[4]

  • Use Appropriate Sample Sizes: Calculate the required sample size based on statistical power analysis to ensure the study is adequately powered to detect real effects.[2]

Troubleshooting Guide

Issue 1: High variability in tumor growth within the same treatment group.

  • Potential Cause: Inconsistent tumor cell implantation, variability in animal health, or inconsistent drug administration.

  • Troubleshooting Steps:

    • Refine Tumor Implantation Technique: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.

    • Health Screening: Thoroughly screen animals for health status before enrollment and exclude any outliers.

    • Standardize Dosing Procedure: Verify the accuracy and consistency of the this compound formulation and the administration technique (e.g., oral gavage, intraperitoneal injection). Ensure the volume and timing of doses are uniform.

Issue 2: Unexpected toxicity or adverse effects are observed.

  • Potential Cause: Off-target effects of the compound, incorrect dosing, or sensitivity of the animal model.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Monitor Animal Health: Implement a comprehensive health monitoring plan, including regular body weight measurements and clinical observations.

    • Consider Off-Target Effects: If toxicity persists at therapeutic doses, investigate potential off-target activities of this compound. This may involve screening against a panel of off-target proteins.[6]

Issue 3: Inconsistent or lower-than-expected therapeutic efficacy.

  • Potential Cause: Issues with drug formulation and bioavailability, rapid metabolism, or development of resistance.

  • Troubleshooting Steps:

    • Verify Drug Formulation: Ensure the formulation of this compound is stable and provides adequate solubility for consistent absorption.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to confirm that the drug exposure is within the expected therapeutic window. Remember to also measure the active metabolite, TG100855.

    • Investigate Resistance Mechanisms: If initial efficacy wanes over time, consider the possibility of acquired resistance mechanisms in the tumor model.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Xenograft Model

  • Animal Model: Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID) and the desired human cancer cell line.

  • Tumor Cell Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of viable cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the this compound formulation fresh daily or as stability allows. A common vehicle for oral administration of small molecules is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization tumor_implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Experimental workflow for a typical this compound in vivo xenograft study.

signaling_pathway cluster_kinases Target Kinases cluster_downstream Downstream Effects TG100435 This compound Src Src TG100435->Src Inhibits Lyn Lyn TG100435->Lyn Inhibits Abl Abl TG100435->Abl Inhibits Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Angiogenesis Angiogenesis Src->Angiogenesis Lyn->Survival Abl->Proliferation

Caption: Simplified signaling pathway inhibited by this compound.

References

Technical Support Center: TG-100435 & DMSO Vehicle Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TG-100435 dissolved in Dimethyl Sulfoxide (DMSO). Proper controls are critical to ensure that the observed experimental effects are due to the activity of this compound and not the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control necessary when using this compound dissolved in DMSO?

A1: A vehicle control is essential because the solvent, DMSO, can have its own biological effects.[1][2][3][4][5] These effects can be wide-ranging and are often dependent on the concentration, cell type, and duration of exposure.[1][2][3][4][5] Without a vehicle control (cells treated with the same concentration of DMSO as the experimental group), it is impossible to distinguish the effects of this compound from the effects of the solvent.

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while a concentration of 0.1% is considered safe for almost all cell types.[6] However, even very low concentrations of DMSO can have off-target effects on signaling pathways.[1][2][3][4][5] It is highly recommended to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and assay.[7]

Q3: Can DMSO affect the signaling pathways my experiment is investigating?

A3: Yes, DMSO has been shown to have broad and heterogeneous effects on targetable signaling proteins.[1][2][3][4][5] Even at ultra-low concentrations, DMSO can alter the expression and activation levels of numerous proteins, including kinases and their downstream substrates.[1][2][3][4][5] Therefore, attributing any observed changes in signaling pathways to this compound requires a direct comparison to a proper vehicle control.

Q4: How should I prepare my this compound stock solution and dilutions?

A4: Prepare a high-concentration stock solution of this compound in 100% DMSO. To minimize the final DMSO concentration in your experiment, aim to make your stock solution as concentrated as is soluble. For example, to achieve a final DMSO concentration of 0.1%, you would make a 1000X stock solution of your highest this compound concentration.[6] Subsequent dilutions of this compound should be made in your cell culture medium.

Q5: For my dose-response experiment with this compound, should the DMSO concentration be the same for all treatment groups?

A5: Yes, it is critical to maintain a constant final concentration of DMSO across all treatment groups, including the vehicle control. If your this compound dilutions result in varying DMSO concentrations, you will introduce a confounding variable. To avoid this, you can prepare your drug dilutions in media and then add a consistent, small volume of your drug-DMSO stock to each well. Alternatively, you can prepare intermediate dilutions of your stock in media, ensuring the final DMSO percentage is the same in every condition.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected cell death or morphological changes in both this compound and vehicle control groups. DMSO concentration may be too high for your cell line.1. Review the final DMSO concentration in your experiment. 2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.[7] 3. Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated stock of this compound.
Inconsistent results between experimental repeats. 1. Inconsistent DMSO concentration. 2. Off-target effects of DMSO are influencing the results.[1][2][3][4][5]1. Ensure the final DMSO concentration is identical in all wells and across all experiments. 2. Carefully prepare fresh dilutions for each experiment. 3. Consider if the observed variability could be due to the heterogeneous effects of DMSO on your cell line.[1][2][3][4][5]
The effect of this compound is less than expected. The vehicle (DMSO) is causing effects that mask or interfere with the action of this compound.1. Analyze your vehicle control data carefully. Does DMSO alone have an effect on your readout? 2. If DMSO has a significant effect, you may need to find a lower, non-interfering concentration or explore alternative solvents if possible.
Basal signaling pathway activity is altered in the vehicle control compared to untreated cells. DMSO is known to affect various signaling pathways.[1][2][3][4][5]1. This is an expected observation in some cases. The key is to compare the this compound treated group to the vehicle control group, not the untreated group. 2. Document the specific effects of DMSO on your pathway of interest.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations in Cell Culture

Cell Type Recommended Max. DMSO Concentration (%) Notes
Most immortalized cell lines0.5%Some cell lines may tolerate up to 1%, but this should be determined experimentally.[6]
Primary cells≤ 0.1%Primary cells are generally more sensitive to DMSO.[6]
Sensitive assays (e.g., signaling studies)As low as possible (e.g., < 0.1%)Even very low concentrations can have off-target effects.[1][2][3][4][5]

Experimental Protocols

Protocol: Determining the Optimal DMSO Concentration for Your Experiment

  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.01%, 0.05%, 0.1%, 0.5%, and 1%. Also, include an untreated control (medium only).

  • Treatment: Replace the medium in your cell plates with the DMSO dilutions. Ensure you have several replicates for each concentration.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Assessment: Evaluate cell viability and morphology using your standard methods (e.g., microscopy, MTT assay, Trypan blue exclusion).

  • Analysis: Determine the highest concentration of DMSO that does not cause significant changes in cell viability or morphology compared to the untreated control. This will be your maximum DMSO concentration for subsequent experiments.

Protocol: Vehicle Control for a this compound Experiment

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions:

    • This compound Treatment: Dilute the this compound stock solution in complete cell culture medium to your desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is the same for all concentrations. For example, if your highest drug concentration requires a 1:1000 dilution from the stock, the final DMSO concentration will be 0.1%.

    • Vehicle Control: Prepare a corresponding dilution of 100% DMSO in complete cell culture medium to match the final DMSO concentration in your this compound treated samples. For a 1:1000 dilution, you would add 1 µL of 100% DMSO to 999 µL of medium.

    • Untreated Control (Optional but Recommended): This group receives only complete cell culture medium.

  • Cell Treatment: Add the prepared working solutions to your cells.

  • Incubation and Analysis: Proceed with your experimental incubation and analysis, ensuring you compare the results of the this compound treated groups directly to the vehicle control group.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated This compound Stock in 100% DMSO dilutions Prepare Serial Dilutions of this compound in Media stock->dilutions vehicle Prepare Vehicle Control (Same % DMSO in Media) stock->vehicle drug_treat This compound Treatment dilutions->drug_treat vehicle_treat Vehicle Control vehicle->vehicle_treat treat Treat Cells analyze Incubate and Analyze Results treat->analyze untreated Untreated Control untreated->treat vehicle_treat->treat drug_treat->treat compare Compare this compound vs. Vehicle Control analyze->compare

Caption: Experimental workflow for using a vehicle control.

G start Unexpected Experimental Result q1 Is the issue present in the vehicle control group? start->q1 issue_dmso Issue is likely due to DMSO effects. q1->issue_dmso Yes issue_drug Issue is likely due to This compound activity. q1->issue_drug No a1_yes Yes a1_no No check_dmso Verify DMSO concentration. Perform DMSO dose-response. issue_dmso->check_dmso

Caption: Troubleshooting decision tree for unexpected results.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene TG100435 This compound TG100435->Kinase1 Inhibits DMSO DMSO (Solvent) DMSO->Kinase2 May Affect

Caption: Potential interference of DMSO in a signaling pathway.

References

Identifying and mitigating TG-100435-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-100435. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity induced by the multi-targeted tyrosine kinase inhibitor, this compound, in non-cancerous cells during pre-clinical research.

Disclaimer: Information regarding the specific cytotoxic profile of this compound in a comprehensive panel of non-cancerous cells is limited in publicly available literature. The following guidance is based on the known mechanisms of this compound, general principles of tyrosine kinase inhibitor toxicity, and data from related compounds. All experimental protocols and mitigation strategies should be validated in your specific model system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki (inhibition constant) values typically ranging from 13 to 64 nM.[1] It is also known to be metabolized in vivo to a more potent N-oxide metabolite, TG100855, which may contribute significantly to its overall activity.[1]

Q2: What are the potential causes of this compound-induced cytotoxicity in non-cancerous cells?

A2: Cytotoxicity in non-cancerous cells is likely due to "off-target" effects, where the inhibitor interacts with kinases other than its intended targets, or "on-target" toxicity in normal cells that rely on the signaling pathways inhibited by this compound for their survival and function.[2] For instance, Src family kinases, the primary targets of this compound, are involved in various essential cellular processes in normal cells, including cell adhesion, growth, and differentiation.[3] Inhibition of these kinases can lead to unintended cellular damage.

Q3: What are the common signs of cytotoxicity I should look for in my cell cultures?

A3: Common indicators of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis or necrosis.

Q4: Are there any known specific organ toxicities associated with inhibitors like this compound?

A4: While specific data for this compound is limited, cardiotoxicity is a known class-wide effect of many tyrosine kinase inhibitors.[4][5][6] This can manifest as hypertension, reduced left ventricular ejection fraction, and arrhythmias.[5][7] Therefore, it is prudent to consider cardiotoxicity as a potential concern in in vivo studies.

Troubleshooting Guide

Issue 1: High Levels of Cytotoxicity Observed in Non-Cancerous Control Cells
Possible Cause Troubleshooting Steps Expected Outcome
Concentration Too High Perform a dose-response curve with a wide range of this compound concentrations on your specific non-cancerous cell line to determine the EC50 (half maximal effective concentration) for cytotoxicity.Identification of a therapeutic window where on-target effects in cancer cells are observed with minimal toxicity to non-cancerous cells.
Off-Target Effects 1. Use a more selective inhibitor for the same target if available to see if the cytotoxicity is recapitulated.2. Perform a kinome scan to identify other potential targets of this compound.3. Overexpress a drug-resistant mutant of the primary target in the non-cancerous cells.1. Reduced cytotoxicity with a more selective inhibitor suggests off-target effects are the primary cause.2. Identification of unintended kinase targets.3. If cytotoxicity persists, it may be an on-target effect in the non-cancerous cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. Run a vehicle-only control.No significant cytotoxicity observed in the vehicle-only control group.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Steps Expected Outcome
Cell Culture Variability Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. Regularly test for mycoplasma contamination.Reproducible cytotoxicity data across replicate experiments.
Compound Instability Prepare fresh stock solutions of this compound regularly. Store the compound as recommended by the manufacturer, protected from light and moisture.Consistent potency of the compound in your assays.
Assay-Specific Issues Verify that the chosen cytotoxicity assay is appropriate for your experimental endpoint and is not affected by the chemical properties of this compound. For example, some compounds can interfere with the readout of metabolic assays like the MTT assay.Reliable and consistent measurements of cell viability. Consider using orthogonal assays to confirm findings.

Data Presentation

The following tables present hypothetical data to illustrate how to structure and compare results from cytotoxicity and mitigation experiments.

Table 1: Cytotoxicity of this compound in Various Non-Cancerous Cell Lines (Hypothetical Data)

Cell LineCell TypeThis compound IC50 (µM)
HUVECHuman Umbilical Vein Endothelial Cells5.2
NHFNormal Human Fibroblasts12.8
RPTECRenal Proximity Tubule Epithelial Cells8.5
AC16Human Cardiomyocyte Cell Line3.1

Table 2: Effect of a Hypothetical Cytoprotective Agent on this compound-Induced Cytotoxicity in AC16 Cardiomyocytes (Hypothetical Data)

TreatmentThis compound (5 µM)Cytoprotective Agent X (10 µM)Cell Viability (%)
Control--100
This compound+-45
Cytoprotective Agent X-+98
Combination++75

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using Annexin V/Propidium Iodide Staining and Flow Cytometry

This method allows for the differentiation between live, apoptotic, and necrotic cells.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding 1. Seed Non-Cancerous Cells treatment 2. Treat with this compound (Dose-Response) cell_seeding->treatment harvesting 3. Harvest Cells treatment->harvesting staining 4. Stain with Annexin V/PI harvesting->staining flow_cytometry 5. Analyze by Flow Cytometry staining->flow_cytometry quantification 6. Quantify Apoptotic vs. Live Cells flow_cytometry->quantification ic50 7. Determine IC50 quantification->ic50

Caption: Workflow for assessing this compound induced cytotoxicity.

signaling_pathway cluster_downstream Downstream Signaling TG100435 This compound Src Src Family Kinases (Src, Lyn, Lck, etc.) TG100435->Src Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Adhesion Cell Adhesion Src->Adhesion Apoptosis Apoptosis Src->Apoptosis

Caption: Simplified signaling pathway of this compound action.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start High Cytotoxicity in Normal Cells conc Concentration Too High? start->conc off_target Off-Target Effects? start->off_target solvent Solvent Toxicity? start->solvent dose_response Perform Dose-Response conc->dose_response selective_inhibitor Use More Selective Inhibitor off_target->selective_inhibitor vehicle_control Run Vehicle Control solvent->vehicle_control

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

How to interpret ambiguous data from TG-100435 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibitor, TG-100435.

Troubleshooting Guides

Issue 1: Higher than Expected Efficacy or Off-Target Effects Observed

Question: We are observing a much stronger inhibition of cell viability or inhibition of downstream signaling pathways than anticipated based on the published Kᵢ values of this compound. Why might this be happening?

Answer:

This is a common observation with this compound and is often attributable to its metabolic activation.

  • Metabolism to a More Potent Inhibitor: this compound is metabolized by flavin-containing monooxygenases into an N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound.[1] In cell-based assays and in vivo models, the observed efficacy is a combination of the activity of both this compound and its more active metabolite.[1]

  • Multi-Target Inhibition: this compound is a multi-targeted inhibitor, affecting several kinases including Src, Lyn, Abl, Yes, Lck, and EphB4.[1] The observed phenotype is a result of the compound's effect on multiple signaling pathways, which can lead to a stronger or more complex biological response than inhibiting a single target.[2][3]

  • Cell Line Specificity: The metabolic rate of this compound to TG100855 can vary between different cell lines, leading to variability in efficacy. Additionally, the dependence of a particular cell line on the targeted kinases will dictate its sensitivity to the inhibitor.[2]

Troubleshooting Steps:

  • Review Published Literature: Compare your results with studies that have used similar cell lines or experimental systems.

  • LC-MS Analysis: If feasible, perform liquid chromatography-mass spectrometry (LC-MS) on your cell lysates or media to quantify the levels of both this compound and TG100855 to understand the extent of metabolic conversion in your system.

  • Use a More Selective Inhibitor: To dissect the contribution of specific targets to your observed phenotype, consider using more selective inhibitors for the individual kinases (e.g., a highly specific Src inhibitor) in parallel with this compound.[3]

  • Titrate the Compound: Perform a wide range of dose-response experiments to determine the precise IC50 value in your specific cell line.

Issue 2: Inconsistent Results Between In Vitro Kinase Assays and Cell-Based Assays

Question: this compound shows potent inhibition in our in vitro kinase assay, but the effect is less pronounced or inconsistent in our cell-based assays. What could be the cause of this discrepancy?

Answer:

Discrepancies between in vitro and cellular assays are common in kinase inhibitor studies and can be attributed to several factors.

  • Cellular ATP Concentration: In vitro kinase assays are often performed with ATP concentrations close to the Kₘ of the kinase. In contrast, intracellular ATP concentrations are much higher, which can lead to competitive displacement of ATP-competitive inhibitors like this compound, reducing their apparent potency.

  • Cell Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.

  • Metabolic Inactivation: While this compound is often metabolized to a more active form, in some cell types or under certain conditions, it could also be metabolized to inactive forms.

  • Presence of Scaffolding Proteins: In a cellular context, kinases are often part of larger protein complexes. The presence of these interacting partners can alter the conformation of the kinase and its susceptibility to inhibition.

Troubleshooting Steps:

  • Assess Cell Permeability: Use techniques like parallel artificial membrane permeability assay (PAMPA) to get an initial indication of the compound's permeability.

  • Measure Intracellular Concentration: If possible, use LC-MS to determine the intracellular concentration of this compound and TG100855.

  • Vary Incubation Time: Experiment with different incubation times to see if a longer exposure is required to achieve the desired effect.

  • Use a Cellular Target Engagement Assay: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets within the cell.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a multi-targeted protein tyrosine kinase inhibitor with inhibitory activity against Src, Lyn, Abl, Yes, Lck, and EphB4, with Kᵢ values ranging from 13 to 64 nM.[1]

Q2: How should I prepare and store this compound?

For specific instructions on solubility, solvent compatibility, and storage conditions, always refer to the datasheet provided by the supplier. Generally, kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?

Given its targets, treatment with this compound is expected to impact several cancer-associated signaling pathways. Inhibition of Src family kinases can affect cell growth, adhesion, migration, and invasion.[4] Inhibition of Abl kinase can impact cell proliferation and survival.[5] Inhibition of EphB4 can modulate cell migration and angiogenesis.[6][7] The specific downstream effects will be cell-context dependent.

Q4: Are there known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound are not extensively documented in the provided search results, resistance to kinase inhibitors, in general, can arise from several mechanisms, including:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket of the target kinase that prevent inhibitor binding.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway.[2]

  • Increased Drug Efflux: Overexpression of drug efflux pumps that remove the inhibitor from the cell.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Metabolite TG100855

Kinase TargetThis compound Kᵢ (nM)TG100855 Potency Relative to this compound
Src13 - 642 to 9 times more potent
Lyn13 - 642 to 9 times more potent
Abl13 - 642 to 9 times more potent
Yes13 - 642 to 9 times more potent
Lck13 - 642 to 9 times more potent
EphB413 - 642 to 9 times more potent

Data summarized from Hu et al., Drug Metab Dispos, 2007.[1]

Experimental Protocols

A detailed, universally applicable protocol is challenging due to the varied applications of this compound. However, a general workflow for assessing the inhibitor's effect on cell viability is provided below.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Subtract the background reading (medium only), normalize the data to the vehicle control, and plot the results as a dose-response curve to determine the IC50 value.

Mandatory Visualization

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_SFK Src Family Kinases (SFKs) EphB4 EphB4 Downstream Downstream Signaling (Proliferation, Survival, Migration, Angiogenesis) EphB4->Downstream Src Src Src->Downstream Lyn Lyn Lyn->Downstream Yes Yes Yes->Downstream Lck Lck Lck->Downstream Abl Abl Abl->Downstream TG100435 This compound TG100435->EphB4 TG100435->Src TG100435->Lyn TG100435->Yes TG100435->Lck TG100435->Abl

Caption: Multi-targeted inhibition of key signaling pathways by this compound.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models biochem_assay Biochemical Kinase Assay (Determine Ki) selectivity Kinase Selectivity Panel (Assess Off-Target Profile) biochem_assay->selectivity viability Cell Viability/Proliferation Assay (Determine IC50) selectivity->viability western Western Blot (Analyze Downstream Signaling) viability->western target_engagement Target Engagement Assay (e.g., CETSA) western->target_engagement xenograft Xenograft/PDX Models (Evaluate Anti-Tumor Efficacy) target_engagement->xenograft pk_pd Pharmacokinetics/Pharmacodynamics (Assess Drug Exposure and Target Modulation) xenograft->pk_pd start Compound Synthesis (this compound) start->biochem_assay

Caption: General experimental workflow for evaluating a kinase inhibitor.

References

Optimizing incubation times for TG-100435 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG-100435, a selective inhibitor of the JAK2 kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in cell-based assays, with a specific focus on incubation times.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: No or Weak Inhibitory Effect Observed

Possible Causes & Solutions

  • Insufficient Incubation Time: The compound may require more time to engage the target and elicit a downstream response.

    • Solution: Perform a time-course experiment. Test a range of incubation times (e.g., 2, 6, 12, 24, 48 hours) while keeping the this compound concentration constant.

  • Suboptimal Compound Concentration: The concentration may be too low to effectively inhibit JAK2 in your specific cell model.

    • Solution: Conduct a dose-response experiment with a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value.[1][2]

  • Compound Instability: this compound may be degrading in the culture medium over long incubation periods.

    • Solution: For incubation times exceeding 24 hours, consider refreshing the media with a new aliquot of the compound every 24 hours.

  • High Cell Density: An excessive number of cells can metabolize the compound or deplete essential nutrients, reducing its effective concentration.

    • Solution: Optimize cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[3]

Issue 2: High Variability Between Replicate Wells

Possible Causes & Solutions

  • Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.[3]

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to promote even settling.[3]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.[3]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results.

    • Solution: Ensure pipettes are regularly calibrated. Use pre-wetted tips and consistent technique for all liquid handling steps.[3]

Issue 3: Significant Cell Death or Cytotoxicity

Possible Causes & Solutions

  • Excessive Incubation Time: Prolonged exposure to the compound, even at an effective concentration, may induce cytotoxicity.

    • Solution: Refer to your time-course experiment to identify the shortest incubation time that yields a robust inhibitory effect.

  • Concentration is Too High: The concentration of this compound may be well above the therapeutic window for your cell line.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to determine the concentration at which the compound becomes toxic (CC50).

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the vehicle in the culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor that selectively targets the Janus Kinase 2 (JAK2).[4][5][6] It is particularly effective against the JAK2V617F mutant, which is commonly found in myeloproliferative neoplasms (MPNs).[4][7] By blocking the kinase activity of JAK2, this compound prevents the phosphorylation of downstream signaling proteins like STAT3, thereby inhibiting cytokine-mediated cell proliferation and survival signals.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT3_inactive STAT3 (Inactive) JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression TG100435 This compound TG100435->JAK2 Inhibition

Figure 1. Simplified JAK/STAT signaling pathway showing the inhibitory action of this compound.

Q2: What is a recommended starting point for incubation time and concentration?

A2: As a starting point, we recommend an incubation time of 24 hours with a concentration range of 10 nM to 1 µM. However, the optimal conditions are highly dependent on the specific cell line and the biological endpoint being measured. A preliminary time-course and dose-response experiment is critical to determine the ideal parameters for your system.

Q3: How does cell passage number affect experimental outcomes?

A3: High passage numbers can lead to genetic and phenotypic drift in cell lines, which may alter their response to inhibitors like this compound.[8] To ensure reproducibility, it is best practice to use cells within a defined, low passage number range and to create master and working cell banks.[3]

Q4: Should I use serum-containing or serum-free media for my assay?

A4: The presence of serum can sometimes interfere with the activity of small molecule inhibitors due to protein binding. If you observe a weaker-than-expected effect, consider reducing the serum concentration or adapting your cells to a serum-free medium for the duration of the compound incubation.

Data & Protocols

Data Presentation

The following tables represent typical data obtained when optimizing this compound incubation.

Table 1: Effect of Incubation Time on this compound IC50 in a JAK2V617F-Dependent Cell Line

Incubation Time (hours)IC50 (nM) for p-STAT3 InhibitionIC50 (nM) for Cell Viability
615.2> 10,000
245.8850.4
484.9410.7
725.1255.3

Data shows that target inhibition (p-STAT3) occurs rapidly, while the effect on cell viability requires longer incubation.

Table 2: Influence of Cell Seeding Density on Apparent this compound Potency (48h Incubation)

Seeding Density (cells/well)IC50 (nM) for Cell Viability
2,500398.5
5,000410.7
10,000621.9
20,000 (confluent)1150.2

Data indicates that higher cell densities can lead to a rightward shift in the dose-response curve, reducing the apparent potency of the inhibitor.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Duration

This protocol outlines a method to identify the minimum time required for this compound to inhibit its direct target, p-STAT3.

  • Cell Seeding: Plate a JAK2-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of this compound at a concentration known to be effective (e.g., 2x the expected IC50, such as 50 nM). Also prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Treatment: Add an equal volume of the 2X this compound or vehicle solution to the appropriate wells.

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator.

  • Time Points: At each designated time point (e.g., 2, 6, 12, 24, 48 hours), remove the plate and lyse the cells directly in the wells.

  • Analysis: Analyze the cell lysates for phosphorylated STAT3 (p-STAT3) and total STAT3 levels using a suitable method like Western Blot or an ELISA-based assay.

  • Determination: The optimal incubation time is the earliest point at which maximum inhibition of p-STAT3 is observed without further significant changes at later time points.

workflow_time_course cluster_timepoints Collect Samples at Time Points start Seed Cells in 96-well Plate treat Treat with this compound (Fixed Concentration) and Vehicle start->treat incubate Incubate at 37°C, 5% CO2 treat->incubate tp1 2h tp2 6h tp3 12h tp4 24h lyse Lyse Cells tp1->lyse tp2->lyse tp3->lyse tp4->lyse analyze Analyze p-STAT3 / Total STAT3 (e.g., Western Blot, ELISA) lyse->analyze end Determine Optimal Incubation Time analyze->end

Figure 2. Experimental workflow for optimizing this compound incubation time.

Protocol 2: Troubleshooting Unexpected Results

Use this logical diagram to diagnose common experimental issues.

troubleshooting_tree start Unexpected Result (e.g., No Effect, High Variability) q_time Was a time-course experiment performed? start->q_time q_conc Was a dose-response experiment performed? q_time->q_conc Yes a_time_no Action: Perform time-course to find optimal duration. q_time->a_time_no No q_cells Is cell density optimized and consistent? q_conc->q_cells Yes a_conc_no Action: Perform dose-response to find IC50. q_conc->a_conc_no No q_controls Were proper controls (vehicle, positive) included? q_cells->q_controls Yes a_cells_no Action: Titrate cell density and ensure consistent plating. q_cells->a_cells_no No a_controls_no Action: Repeat assay with all necessary controls. q_controls->a_controls_no No end Re-evaluate Data q_controls->end Yes a_time_no->end a_conc_no->end a_cells_no->end a_controls_no->end

Figure 3. A decision tree for troubleshooting common issues in cell-based assays.

References

Validation & Comparative

Validating the Inhibitory Effect of TG-100435 Using siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the small molecule inhibitor TG-100435 versus siRNA-mediated knockdown to study the effects of inhibiting Src family kinases. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of these two powerful research tools.

Introduction to this compound and Target Validation

This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family of kinases (such as Src, Lyn, Yes, and Lck), as well as Abl and EphB4, with inhibition constants (Ki) in the nanomolar range. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src family kinase activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

Target validation is a critical step in drug discovery and development. It is essential to confirm that the observed biological effects of a compound are indeed due to its interaction with the intended target. Small interfering RNA (siRNA) knockdown is a widely accepted and powerful technique for target validation. By specifically silencing the expression of a target gene, researchers can compare the resulting phenotype with the effects of a small molecule inhibitor, thereby validating the inhibitor's on-target activity.

The Role of Src in Cellular Signaling

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from cell surface receptors, such as growth factor receptors and integrins, to downstream effector molecules. This signaling cascade influences a multitude of cellular processes. The diagram below illustrates a simplified overview of a signaling pathway involving Src.

Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration FAK->Src Activation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: A diagram of a simplified Src signaling pathway.

Experimental Comparison: this compound vs. Src siRNA

To validate that the cellular effects of this compound are mediated through the inhibition of its target, a series of experiments can be performed comparing the outcomes of treating cells with this compound to those observed after knocking down the target protein expression using a specific siRNA.

Experimental Workflow

The following diagram outlines the typical workflow for validating a kinase inhibitor using siRNA.

Workflow for Kinase Inhibitor Validation using siRNA Start Start Culture Culture Cancer Cell Line Start->Culture Split Split Cells into Treatment Groups Culture->Split Treat_Inhibitor Treat with This compound Split->Treat_Inhibitor Transfect_siRNA Transfect with Src siRNA Split->Transfect_siRNA Transfect_Control Transfect with Control siRNA Split->Transfect_Control Incubate Incubate for 48-72 hours Treat_Inhibitor->Incubate Transfect_siRNA->Incubate Transfect_Control->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Perform Downstream Analyses Harvest->Analysis Western Western Blot (p-Src, Src, GAPDH) Analysis->Western Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V) Analysis->Apoptosis Compare Compare Results & Validate On-Target Effect Western->Compare Viability->Compare Apoptosis->Compare

Caption: Experimental workflow for inhibitor validation.

Data Presentation

The following tables summarize representative quantitative data from experiments comparing the effects of this compound and Src siRNA on a hypothetical cancer cell line known to be dependent on Src signaling.

Table 1: Effect on Cell Viability (MTT Assay)

Treatment GroupConcentration/DoseCell Viability (% of Control)
Untreated Control-100%
Vehicle Control (DMSO)0.1%98%
This compound1 µM55%
This compound5 µM25%
Control siRNA50 nM95%
Src siRNA50 nM40%

Table 2: Effect on Apoptosis (Annexin V Assay)

Treatment GroupConcentration/DoseApoptotic Cells (% of Total)
Untreated Control-5%
Vehicle Control (DMSO)0.1%6%
This compound5 µM35%
Control siRNA50 nM7%
Src siRNA50 nM28%

Table 3: Effect on Target Protein Expression (Western Blot Densitometry)

Treatment GroupConcentration/Dosep-Src (Tyr416) Level (Normalized to Total Src)Total Src Level (Normalized to GAPDH)
Untreated Control-1.001.00
Vehicle Control (DMSO)0.1%0.981.02
This compound5 µM0.150.95
Control siRNA50 nM0.950.98
Src siRNA50 nM0.250.20

Comparison with Alternative Src Family Kinase Inhibitors

Several other small molecule inhibitors targeting Src family kinases are available. A comparative overview is provided below.

Table 4: Comparison of Src Family Kinase Inhibitors

InhibitorPrimary TargetsKey Characteristics
This compound Src, Lyn, Yes, Lck, Abl, EphB4Multi-targeted inhibitor with oral bioavailability.
Dasatinib Src, Bcr-Abl, c-KIT, PDGFRβ, ephrin receptorsPotent, dual Bcr-Abl and Src family kinase inhibitor.
Saracatinib (AZD0530) Src, Bcr-Abl, c-KITPotent and selective Src family kinase inhibitor.
Bosutinib (SKI-606) Src, AblDual Src/Abl inhibitor with activity against many Bcr-Abl mutations.

Experimental Protocols

siRNA Transfection Protocol
  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free growth medium supplemented with fetal bovine serum (FBS). Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).

  • Preparation of siRNA-Lipid Complex:

    • Solution A: Dilute 50 nM of Src siRNA or control siRNA into 100 µl of serum-free medium.

    • Solution B: Dilute 5 µl of a suitable lipid-based transfection reagent into 100 µl of serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Add 800 µl of serum-free medium to the siRNA-lipid complex mixture.

    • Aspirate the medium from the cells and overlay the 1 ml siRNA-lipid complex mixture onto the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. Then, add 1 ml of growth medium containing 2x FBS and antibiotics.

  • Post-Transfection: Incubate the cells for 48-72 hours before harvesting for downstream analysis.

Western Blot Protocol
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations or transfect with siRNA as described above.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described for the other assays.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

Logical Framework for On-Target Validation

The core logic behind using siRNA for validating a small molecule inhibitor is based on the principle of phenocopying. If the inhibitor is truly acting on its intended target, then the biological consequences of inhibiting that target with the small molecule should be similar to the effects of reducing the target's expression level through siRNA.

Logical Framework for On-Target Validation Hypothesis Hypothesis: This compound inhibits cell proliferation via Src kinase inhibition Inhibitor_Arm Pharmacological Inhibition (this compound) Hypothesis->Inhibitor_Arm Genetic_Arm Genetic Knockdown (Src siRNA) Hypothesis->Genetic_Arm Inhibitor_Effect Observed Phenotype A: - Decreased proliferation - Increased apoptosis - Decreased p-Src Inhibitor_Arm->Inhibitor_Effect siRNA_Effect Observed Phenotype B: - Decreased proliferation - Increased apoptosis - Decreased p-Src & total Src Genetic_Arm->siRNA_Effect Comparison Phenotype A ≈ Phenotype B? Inhibitor_Effect->Comparison siRNA_Effect->Comparison Conclusion_Yes Conclusion: This compound has on-target effects on Src kinase Comparison->Conclusion_Yes Yes Conclusion_No Conclusion: Off-target effects may be significant. Further investigation needed. Comparison->Conclusion_No No

Caption: A diagram showing the logic of inhibitor validation.

Validating the Targets of TG-100435: A Comparative Guide to CRISPR/Cas9-Based Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming the cellular targets of the multi-targeted tyrosine kinase inhibitor, TG-100435, with a primary focus on the application of CRISPR/Cas9 technology.

This compound is an orally active protein tyrosine kinase inhibitor with demonstrated activity against a range of kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM.[1] Given its multi-targeted nature, definitively identifying the specific kinase or combination of kinases responsible for its therapeutic effects is crucial for further development, patient stratification, and understanding potential resistance mechanisms. This guide outlines a detailed framework for utilizing CRISPR/Cas9 to elucidate the on-target activity of this compound and compares this modern approach with alternative target validation methods.

The Power of Precision: CRISPR/Cas9 for Target Validation

The advent of CRISPR/Cas9 has transformed functional genomics, offering a precise and efficient tool for genome editing.[2][3] In the context of drug target validation, CRISPR/Cas9 allows for the specific knockout of a putative target gene, enabling a direct assessment of the target's contribution to the drug's efficacy.[4][5] This genetic ablation provides a powerful method to mimic the effect of a highly specific inhibitor, thereby confirming whether the pharmacological effect of a compound like this compound is mediated through the intended target.

A key advantage of CRISPR/Cas9 is its ability to create stable, genetically defined knockout cell lines, which allows for reproducible and long-term studies. This contrasts with transient methods like RNA interference (RNAi), which often result in incomplete protein depletion and can have off-target effects.[6]

Experimental Framework: Using CRISPR/Cas9 to Confirm this compound Targets

This section details a generalized experimental protocol for validating the tyrosine kinase targets of this compound using a CRISPR/Cas9 knockout strategy.

Signaling Pathway of Putative this compound Targets

TG_100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src_Family Src Family Kinases (Src, Lyn, Lck, Yes) Receptor->Src_Family Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Src_Family->Downstream Abl Abl Kinase Abl->Downstream EphB4 EphB4 EphB4->Downstream Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response TG100435 This compound TG100435->Src_Family TG100435->Abl TG100435->EphB4

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow for CRISPR/Cas9 Target Validation

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning (Targeting Src, Lyn, Abl, etc.) Lentivirus 2. Lentivirus Production sgRNA_Design->Lentivirus Transduction 3. Transduction of Cancer Cells Lentivirus->Transduction Selection 4. Selection & Clonal Isolation Transduction->Selection Validation 5. Knockout Validation (Sequencing, Western Blot) Selection->Validation Phenotypic_Assay 6. Phenotypic Assays (Cell Viability with this compound) Validation->Phenotypic_Assay Data_Analysis 7. Data Analysis (IC50 Shift) Phenotypic_Assay->Data_Analysis Validation_Comparison Target_Validation Target Validation Approaches Genetic Genetic Methods Target_Validation->Genetic Biochemical Biochemical Methods Target_Validation->Biochemical Omics 'Omics' Approaches Target_Validation->Omics CRISPR CRISPR/Cas9 Genetic->CRISPR RNAi RNAi Genetic->RNAi ChemProteomics Chemical Proteomics Biochemical->ChemProteomics TPP Thermal Proteome Profiling Biochemical->TPP Expression Expression Profiling Omics->Expression

References

A Comparative Guide to TG-100435 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Src family kinase inhibitor TG-100435 with other prominent inhibitors in the same class: dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to Src Family Kinases and Their Inhibition

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of these kinases have emerged as a promising class of anti-cancer agents. This guide focuses on this compound, a multi-targeted tyrosine kinase inhibitor, and compares its activity with the well-established SFK inhibitors dasatinib, bosutinib, and saracatinib.

Comparative Analysis of Inhibitor Potency

The potency of these inhibitors is typically evaluated through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase activity by half (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and the selected comparator inhibitors against key Src family kinases and other relevant kinases. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in assay conditions.

KinaseThis compound (Ki, nM)[1]Dasatinib (IC50, nM)Bosutinib (IC50, nM)Saracatinib (IC50, nM)
Src 13 - 64<1[2]1.2[3]2.7[4]
Lck 13 - 64<1[2]-4 - 10[4]
Lyn 13 - 64<1[2]-4 - 10[4]
Fyn -<1[2]-4 - 10[4]
Yes 13 - 64<1[2]-4 - 10[4]
Abl 13 - 643[2]1[3]30[5]
EphB4 13 - 64---
c-Kit -Potent inhibitor[3]Not active[3]-
PDGFR -Potent inhibitor[3]Not active[3]-

Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the general Src family kinase signaling pathway and a typical experimental workflow for inhibitor characterization.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Lck, Fyn, etc.) RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT STAT Pathway Src->STAT Migration Cell Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT->Proliferation STAT->Survival

Src Family Kinase Signaling Pathway

Inhibitor_Evaluation_Workflow Start Start: Compound Synthesis /Acquisition Biochemical_Assay In Vitro Kinase Assay (Biochemical) Start->Biochemical_Assay Determine_Potency Determine IC50/Ki (Potency) Biochemical_Assay->Determine_Potency Cell_Based_Assay Cell-Based Assays Determine_Potency->Cell_Based_Assay Selectivity Kinome-wide Selectivity Profiling Determine_Potency->Selectivity Phosphorylation Target Phosphorylation (e.g., Western Blot) Cell_Based_Assay->Phosphorylation Viability Cell Viability/Proliferation (e.g., MTT Assay) Cell_Based_Assay->Viability In_Vivo In Vivo Efficacy Studies (Animal Models) Phosphorylation->In_Vivo Viability->In_Vivo Selectivity->In_Vivo End End: Lead Candidate Selection In_Vivo->End

Experimental Workflow for Kinase Inhibitor Evaluation

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Generic Protocol)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant Src family kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)

  • 96-well or 384-well assay plates

  • Plate reader (luminometer or scintillation counter)

2. Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In the wells of the assay plate, add the kinase reaction buffer.

  • Add the test inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the purified kinase to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction according to the detection method's instructions (e.g., adding a stop solution).

  • Add the detection reagent and incubate as required.

  • Measure the signal (luminescence or radioactivity) using the appropriate plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the assessment of an inhibitor's effect on the phosphorylation of Src and its downstream targets in a cellular context.

1. Reagents and Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a kinase inhibitor on cell viability and proliferation.

1. Reagents and Materials:

  • Cell line of interest

  • Cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.[6]

References

A Comparative Analysis of Fedratinib (TG101348) and TG-100435 in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule kinase inhibitors, Fedratinib (also known as TG101348 or SAR302503) and TG-100435. While both are potent kinase inhibitors, available scientific literature reveals distinct target profiles, particularly concerning Janus kinase 2 (JAK2). This document summarizes the inhibitory activity and selectivity of each compound, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Extensive research has established Fedratinib (TG101348) as a potent and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms. In contrast, available data on This compound characterize it as a multi-targeted inhibitor of the Src family of tyrosine kinases, with no current evidence of significant inhibitory activity against JAK2. Therefore, a direct comparison of their JAK2 inhibition properties is not feasible. This guide will present the detailed profile of Fedratinib as a JAK2 inhibitor and the known target profile of this compound to highlight their distinct mechanisms of action.

Fedratinib (TG101348): A Selective JAK2 Inhibitor

Fedratinib is an orally bioavailable, ATP-competitive inhibitor of JAK2. It has demonstrated efficacy in treating myelofibrosis, a type of bone marrow cancer.

Quantitative Data on Fedratinib's Inhibitory Activity

The following table summarizes the in vitro inhibitory potency and selectivity of Fedratinib against various kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2Reference
JAK2 3 1 [1][2]
JAK2 V617F31[1]
JAK1-35[1]
JAK3->334[1]
TYK2->130[1]
FLT3150.2[1][2]
RET--[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.

Mechanism of Action of Fedratinib

Fedratinib selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT proteins. This disruption of the JAK-STAT signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.

Signaling Pathway of JAK2 Inhibition by Fedratinib

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition by Fedratinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Fedratinib Fedratinib (TG101348) Fedratinib->JAK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Differentiation, etc.) Nucleus->GeneTranscription Initiates

Caption: Inhibition of the JAK-STAT pathway by Fedratinib.

This compound: A Multi-Targeted Src Family Kinase Inhibitor

This compound is described as a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the known kinase inhibition profile of this compound. It is important to note the absence of JAK2 in its reported targets.

Kinase TargetKi (nM)Reference
Src13 - 64[3]
Lyn13 - 64[3]
Abl13 - 64[3]
Yes13 - 64[3]
Lck13 - 64[3]
EphB413 - 64[3]

Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the target. A lower Ki indicates a stronger binding affinity.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the activity of several Src family kinases. This can impact multiple downstream signaling pathways that are dependent on these kinases, which are often dysregulated in cancer. A study by Samanta et al. (2011) investigating the role of JAK2 in Bcr-Abl signaling used a JAK2 inhibitor referred to as "TG". Further clarification of the literature indicates this compound was TG101209, not this compound[4][5].

Experimental Workflow for Kinase Inhibition Assay

The determination of IC50 and Ki values for kinase inhibitors typically involves in vitro kinase assays. The following diagram illustrates a general workflow for such an experiment.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Varying Concentrations) Start->PrepareReagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor PrepareReagents->Incubate MeasureActivity Measure Kinase Activity (e.g., Phosphorylation of Substrate) Incubate->MeasureActivity DataAnalysis Data Analysis: - Plot Activity vs. Inhibitor Concentration - Calculate IC50/Ki MeasureActivity->DataAnalysis End End DataAnalysis->End

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

Based on the currently available scientific literature, Fedratinib (TG101348) is a potent and selective inhibitor of JAK2, making it a valuable tool for studying JAK2-mediated signaling and a clinically relevant therapeutic for myeloproliferative neoplasms. In contrast, this compound is a multi-targeted inhibitor of Src family kinases with no reported activity against JAK2. Researchers and drug developers should consider these distinct target profiles when selecting inhibitors for their studies. For investigations specifically targeting the JAK2 pathway, Fedratinib is a well-characterized and appropriate choice. For studies involving Src family kinases, this compound may be a relevant tool.

References

A Comparative Analysis of TG-100435 and Ruxolitinib for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two tyrosine kinase inhibitors, TG-100435 and Ruxolitinib, with a focus on their potential relevance to myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the mechanisms, and therapeutic potential of these compounds.

Executive Summary

Ruxolitinib is a well-established Janus kinase (JAK) 1 and JAK2 inhibitor, approved for the treatment of myelofibrosis and polycythemia vera, two common types of myeloproliferative neoplasms. Its efficacy in reducing spleen size, alleviating constitutional symptoms, and improving overall survival in certain patient populations is supported by extensive clinical trial data. In contrast, this compound is a multi-targeted tyrosine kinase inhibitor with primary activity against Src family kinases and Abl kinase. Currently, there is a lack of published preclinical or clinical evidence to support the use of this compound in the treatment of myeloproliferative neoplasms. Therefore, a direct comparison of their performance in this context is not feasible. This guide will focus on a detailed comparison of their mechanisms of action to provide a theoretical framework for their distinct roles in cellular signaling.

Mechanism of Action

The fundamental difference between this compound and Ruxolitinib lies in their primary molecular targets and, consequently, the signaling pathways they inhibit.

Ruxolitinib: A JAK1/JAK2 Inhibitor

Ruxolitinib functions as a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1] Myeloproliferative neoplasms are often characterized by the dysregulation of the JAK-STAT signaling pathway, frequently driven by a mutation in the JAK2 gene (V617F).[2] This mutation leads to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell growth and the clinical manifestations of the disease.

Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This inhibition effectively downregulates the aberrant signaling cascade that drives the proliferation of malignant hematopoietic cells in MPNs.

Ruxolitinib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression dimerizes & translocates Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine binding

Figure 1: Ruxolitinib's Inhibition of the JAK-STAT Pathway.
This compound: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (Src, Lyn, Lck, Yes) and Abl kinase, with inhibition constants (Ki) ranging from 13 to 64 nM.[3] It also inhibits EphB4.[3] Unlike Ruxolitinib, this compound is not a direct inhibitor of JAK1 or JAK2.

Src family kinases and Abl kinase are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. While their dysregulation is implicated in various cancers, particularly chronic myeloid leukemia (CML) where the BCR-Abl fusion protein is a key driver, their role in JAK2V617F-negative myeloproliferative neoplasms is less defined.

TG100435_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lyn, etc.) Growth_Factor_Receptor->Src_Family_Kinases activates Abl_Kinase Abl Kinase Growth_Factor_Receptor->Abl_Kinase activates Downstream_Signaling Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Src_Family_Kinases->Downstream_Signaling activates Abl_Kinase->Downstream_Signaling activates Cellular_Responses Cellular Responses (Growth, Survival) Downstream_Signaling->Cellular_Responses regulates TG100435 This compound TG100435->Src_Family_Kinases inhibits TG100435->Abl_Kinase inhibits

Figure 2: this compound's Inhibition of Src and Abl Kinases.

Comparative Data

A direct comparison of quantitative data from clinical trials is not possible due to the absence of studies on this compound for myeloproliferative neoplasms. The following tables summarize the available information for each compound.

Table 1: Drug Profile
FeatureThis compoundRuxolitinib
Drug Class Multi-targeted Tyrosine Kinase InhibitorJAK1/JAK2 Inhibitor
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4[3]JAK1, JAK2[1]
Approved Indications NoneMyelofibrosis, Polycythemia Vera[4][5]
Administration Oral (preclinical)[3]Oral
Table 2: Ruxolitinib Clinical Efficacy in Myelofibrosis (COMFORT-I Study)
EndpointRuxolitinibPlacebo
≥35% Reduction in Spleen Volume at Week 24 41.9%0.7%
≥50% Improvement in Total Symptom Score at Week 24 45.9%5.3%

Data from the COMFORT-I trial, a randomized, double-blind, placebo-controlled Phase III study in patients with intermediate-2 or high-risk myelofibrosis.

Experimental Protocols

Kinase Inhibition Assays (this compound)

The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays. A common method involves incubating the purified kinase enzyme with a specific substrate and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to determine the extent of kinase inhibition and calculate the Ki value.

Clinical Trial Protocol for Ruxolitinib (COMFORT-I)

The COMFORT-I study was a pivotal Phase III clinical trial that evaluated the efficacy and safety of Ruxolitinib in patients with myelofibrosis.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.

  • Intervention: Patients were randomized to receive either Ruxolitinib or a placebo.

  • Primary Endpoint: The proportion of patients achieving a 35% or greater reduction in spleen volume from baseline at week 24, as assessed by magnetic resonance imaging or computed tomography.

  • Secondary Endpoints: Included the proportion of patients with a 50% or greater reduction in the Total Symptom Score (TSS), changes in quality of life, and overall survival.

Experimental_Workflow cluster_tg100435 This compound: In Vitro Kinase Assay cluster_ruxolitinib Ruxolitinib: COMFORT-I Clinical Trial T1 Purified Kinase (e.g., Src, Abl) T3 Incubation with varying this compound concentrations T1->T3 T2 Substrate + [γ-³²P]ATP T2->T3 T4 Measure Substrate Phosphorylation T3->T4 T5 Calculate Ki T4->T5 R1 Patient Recruitment (Myelofibrosis) R2 Randomization R1->R2 R3a Ruxolitinib Arm R2->R3a R3b Placebo Arm R2->R3b R4 Treatment Period (24 weeks) R3a->R4 R3b->R4 R5 Endpoint Assessment (Spleen Volume, TSS) R4->R5

Figure 3: Simplified Experimental Workflows.

Conclusion

Ruxolitinib and this compound are fundamentally different compounds with distinct mechanisms of action. Ruxolitinib is a targeted inhibitor of the JAK-STAT pathway, a key driver of myeloproliferative neoplasms, and has demonstrated significant clinical benefit in this patient population. This compound is a multi-targeted inhibitor of other tyrosine kinases, such as Src and Abl. While these kinases are relevant in other hematological malignancies, there is currently no evidence to support a role for this compound in the treatment of myeloproliferative neoplasms. Future research could explore the potential of Src/Abl inhibition in specific subsets of MPN patients, but at present, any comparison with the established efficacy of Ruxolitinib is purely theoretical. For researchers and clinicians in the field of myeloproliferative neoplasms, Ruxolitinib remains a cornerstone of therapy, while this compound represents a tool for investigating alternative signaling pathways in cancer biology.

References

Cross-Validation of TG-100435's Effects with the Secondary Inhibitor Dasatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TG-100435, a multi-targeted protein tyrosine kinase inhibitor, with Dasatinib, a well-established secondary inhibitor, to cross-validate its effects on the Src signaling pathway. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to this compound and Dasatinib

This compound is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It has demonstrated potent inhibitory activity against several members of the Src family of kinases, which are crucial regulators of various cellular processes, including proliferation, migration, and survival. Dysregulation of Src family kinase activity is a known factor in the progression of various cancers.

Dasatinib is a potent, orally available dual Src/Abl kinase inhibitor. It is a well-characterized compound used in both research and clinical settings, making it an excellent benchmark for the cross-validation of new inhibitors targeting the Src signaling pathway. Dasatinib has been shown to inhibit Src family kinases at low nanomolar concentrations.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and Dasatinib, focusing on their inhibitory activity against Src family kinases and their impact on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibition

This table presents the inhibition constants (Ki) for this compound and the half-maximal inhibitory concentration (IC50) for Dasatinib against various Src family kinases. It is important to note that the data for this compound and Dasatinib are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.

KinaseThis compound (Kᵢ, nM)Dasatinib (IC₅₀, nM)
Src13 - 64[1]0.5[2]
Lyn13 - 64[1]Not specified
Lck13 - 64[1]Not specified
Yes13 - 64[1]Not specified
Abl13 - 64[1]< 30[2]

Table 2: Anti-Proliferative Activity

This table showcases the half-maximal inhibitory concentration (IC50) of this compound and Dasatinib in various cancer cell lines. The anti-proliferative effects of these inhibitors are often dependent on the specific cell line and its reliance on Src signaling.

Cell LineInhibitorIC₅₀ (nM)
Melanoma Cells (Mel-p)Dasatinib18.02[3]
Myeloid Leukemia (Mo7e-KitD816H)Dasatinib5[4]

No specific IC50 values for the anti-proliferative effects of this compound were available in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Purified active Src kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.4, 20mM MgCl₂, 0.1mg/mL BSA)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in kinase buffer and add 2 µL to each well.

  • Prepare an ATP solution in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-Src (Tyr416)

This protocol describes how to assess the inhibition of Src kinase activity in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (Tyr416), a key autophosphorylation site indicative of Src activation.

1. Reagents and Materials:

  • Cancer cell line with active Src signaling

  • Cell culture medium and supplements

  • Test compounds (this compound, Dasatinib)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total Src

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

2. Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds or DMSO for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Src signaling pathway and a typical experimental workflow for inhibitor comparison.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation TG100435 This compound TG100435->Src Dasatinib Dasatinib Dasatinib->Src

Caption: Simplified Src signaling pathway and points of inhibition by this compound and Dasatinib.

Experimental_Workflow start Start cell_culture Cell Culture (Src-dependent cell line) start->cell_culture treatment Inhibitor Treatment (this compound vs Dasatinib) cell_culture->treatment biochemical_assay In Vitro Kinase Assay (IC50 Determination) treatment->biochemical_assay cellular_assay Western Blot (p-Src, p-downstream) treatment->cellular_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis cellular_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing the effects of this compound and Dasatinib.

References

Orthogonal Assays to Confirm the Mechanism of Action of TG-100435: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal assays to confirm the mechanism of action of TG-100435, a multi-targeted tyrosine kinase inhibitor. This compound demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, including Src family kinases (Src, Lyn, Lck, Yes) and Abl kinase. To rigorously validate its on-target effects and differentiate its activity from other kinase inhibitors, a multi-assay approach is essential. This document outlines key experimental protocols and presents comparative data for this compound alongside well-characterized inhibitors such as dasatinib and imatinib.

In Vitro Kinase Assays: Direct Measurement of Target Inhibition

In vitro kinase assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. These assays are fundamental in determining the potency and selectivity of a compound against its intended targets.

Comparative Inhibitory Activity of this compound and Alternative Inhibitors
CompoundTarget KinaseInhibition Constant (Ki) / IC50
This compound Src13 nM (Ki)
Lyn19 nM (Ki)
Abl26 nM (Ki)
Yes46 nM (Ki)
Lck64 nM (Ki)
EphB453 nM (Ki)
Dasatinib Src0.2 - 1.1 nM (IC50)
Bcr-Abl3 nM (IC50)
c-Kit<30 nM (IC50)
PDGFR<30 nM (IC50)
Ephrin-A receptor<30 nM (IC50)
Imatinib v-Abl0.6 µM (IC50)[1][2]
c-Kit0.1 µM (IC50)[1][2]
PDGFR0.1 µM (IC50)[1][2]
Experimental Protocol: In Vitro Kinase Assay (Luminescent)

This protocol outlines a common method for assessing kinase activity by measuring ATP consumption.

  • Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., recombinant Src or Abl), a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or comparator inhibitors (e.g., dasatinib, imatinib) to the wells. Include a DMSO-only control.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow Kinase + Substrate Kinase + Substrate Reaction Mixture Reaction Mixture Kinase + Substrate->Reaction Mixture Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Reaction Mixture ATP ATP ATP->Reaction Mixture Initiates Reaction Luminescence Reading Luminescence Reading Reaction Mixture->Luminescence Reading Measures remaining ATP IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination cluster_pathway Src Signaling and Inhibition Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates p-Src (Active) p-Src (Active) Src->p-Src (Active) Autophosphorylation Downstream Substrates Downstream Substrates p-Src (Active)->Downstream Substrates Phosphorylates p-Downstream Substrates p-Downstream Substrates Downstream Substrates->p-Downstream Substrates This compound This compound This compound->Src Inhibits cluster_logic Logic of Cell Viability Assay Active Kinase Signaling Active Kinase Signaling Cell Proliferation & Viability Cell Proliferation & Viability Active Kinase Signaling->Cell Proliferation & Viability This compound This compound Inhibition of Kinase Inhibition of Kinase This compound->Inhibition of Kinase Reduced Proliferation & Viability Reduced Proliferation & Viability Inhibition of Kinase->Reduced Proliferation & Viability

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of TG-100435

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of TG-100435, a multi-targeted tyrosine kinase inhibitor, with other Src family kinase (SFK) inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview of its performance.

Executive Summary

This compound is a potent, orally active protein tyrosine kinase inhibitor targeting multiple SFKs, including Src, Lyn, Abl, Yes, Lck, and EphB4. Preclinical data suggests that this compound exhibits significant inhibitory activity against these kinases at nanomolar concentrations. Its efficacy is further enhanced by its major metabolite, TG100855, which is 2 to 9 times more potent than the parent compound. This guide compares the available in vitro and in vivo data for this compound with other well-established Src inhibitors such as dasatinib, bosutinib, and saracatinib to provide a context for its potential therapeutic application in oncology.

In Vitro Efficacy Comparison

The in vitro activity of this compound and other Src inhibitors is typically evaluated by their ability to inhibit the enzymatic activity of purified kinases (biochemical assays) and to inhibit the proliferation of cancer cell lines (cell-based assays).

Biochemical Kinase Inhibition

This compound demonstrates potent inhibition against a panel of tyrosine kinases. The inhibition constants (Ki) for this compound are in the low nanomolar range, indicating high-affinity binding to the target kinases.

Table 1: Biochemical Kinase Inhibition Profile of this compound

KinaseThis compound Ki (nM)
Src13
Lyn13
Abl64
Yes13
Lck13
EphB464

Data compiled from a study on the metabolism and pharmacokinetics of this compound.

For comparison, other Src inhibitors also exhibit potent activity against SFKs.

Table 2: Comparative Biochemical Inhibition of Src Family Kinase Inhibitors

InhibitorSrc IC50 (nM)Lck IC50 (nM)Fyn IC50 (nM)Yes IC50 (nM)Lyn IC50 (nM)
This compound (Ki) 1313-1313
Dasatinib 0.8----
Bosutinib 1.2----
Saracatinib 2.711444
PP2 10045--
SU6656 280-17020130

Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 and Ki values are measures of potency; lower values indicate higher potency. A direct head-to-head comparison of this compound with these inhibitors in the same assay is not publicly available.

Cell-Based Proliferation Assays

In Vivo Efficacy Comparison

In vivo studies in animal models, typically xenografts where human tumor cells are implanted in immunocompromised mice, are crucial for evaluating the anti-tumor activity of drug candidates.

While detailed in vivo efficacy studies specifically comparing this compound to other Src inhibitors are not widely published, the available pharmacokinetic data for this compound in mice, rats, and dogs show good oral bioavailability (74% in mice), suggesting it is well-suited for in vivo studies. The significant conversion of this compound to its more potent metabolite, TG100855, in vivo suggests that the overall tyrosine kinase inhibition in animal models could be substantially increased after oral administration.

For comparison, other Src inhibitors have demonstrated anti-tumor efficacy in various xenograft models:

  • Dasatinib: Has been shown to inhibit tumor growth in preclinical models of non-small cell lung cancer, pancreatic cancer, and melanoma.[2]

  • Saracatinib: Demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis.

  • Bosutinib: Showed efficacy in preclinical models of chronic myeloid leukemia.

Signaling Pathway Analysis

Src family kinases are key components of multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Inhibition of Src is expected to disrupt these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Activates PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras Activates Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Transcription Factors Transcription Factors Akt->Transcription Factors MAPK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Migration Migration Transcription Factors->Migration This compound This compound This compound->Src Inhibits

Src Signaling Pathway Inhibition by this compound

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare serial dilutions of this compound Prepare Reagents->Serial Dilution Kinase Reaction Incubate kinase, substrate, ATP, and this compound Serial Dilution->Kinase Reaction Stop Reaction Stop Reaction Kinase Reaction->Stop Reaction Detection Measure kinase activity (e.g., luminescence, fluorescence) Stop Reaction->Detection Data Analysis Calculate IC50 values Detection->Data Analysis End End Data Analysis->End

In Vitro Kinase Assay Workflow

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing a purified kinase (e.g., c-Src), a specific substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop reagent, which may chelate Mg2+ required for enzyme activity.

  • Detection: Measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. Common methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Start Start Cell Culture Culture human cancer cells Start->Cell Culture Implantation Implant cells subcutaneously into immunocompromised mice Cell Culture->Implantation Tumor Growth Monitor tumor growth Implantation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Endpoint Sacrifice mice and excise tumors Monitoring->Endpoint Analysis Analyze tumor weight, volume, and biomarkers Endpoint->Analysis End End Analysis->End

In Vivo Xenograft Model Workflow

Methodology:

  • Cell Preparation: Human cancer cells are cultured in vitro and harvested during their exponential growth phase.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered orally or via injection according to a predetermined schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a potent inhibitor of Src family kinases with promising in vitro biochemical activity. Its favorable pharmacokinetic profile and the high potency of its primary metabolite suggest potential for significant in vivo efficacy. While direct comparative studies with other Src inhibitors are limited in the public domain, the available data positions this compound as a compound of interest for further investigation in oncology. Future studies directly comparing the in vitro and in vivo efficacy of this compound with other SFK inhibitors under identical experimental conditions are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of TG-100435 and Imatinib for Abl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two tyrosine kinase inhibitors, TG-100435 and Imatinib, with a specific focus on their activity against Abl kinase. This document is intended to be a valuable resource for researchers in oncology and drug discovery, offering a clear overview of the biochemical and cellular activities of these compounds, alongside detailed experimental methodologies.

Introduction to this compound and Imatinib

Imatinib , marketed as Gleevec®, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] It functions as a selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML pathogenesis.[2] Imatinib also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[2][3]

This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor.[4] It has shown inhibitory activity against a panel of kinases, including Src family kinases and Abl.[4] A notable characteristic of this compound is its metabolism to an active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.

Mechanism of Action

Both this compound and Imatinib are ATP-competitive inhibitors, binding to the ATP-binding site of the Abl kinase domain and thereby preventing the phosphorylation of its downstream substrates. Imatinib is known to bind to the inactive "DFG-out" conformation of the Abl kinase, a mechanism that contributes to its high selectivity.[2][5] The precise binding mode of this compound to Abl kinase is less characterized in the public domain.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the available quantitative data for the inhibition of Abl kinase and the broader kinase selectivity of this compound and Imatinib.

Table 1: Abl Kinase Inhibition

CompoundParameterValue (nM)Target
This compound Kᵢ13 - 64Abl
Imatinib IC₅₀~400 - 600c-Abl

Note: The Kᵢ for this compound is presented as a range for a panel of kinases including Abl.[4] The IC₅₀ for Imatinib is a specific value for c-Abl.[2]

Table 2: Kinase Selectivity Profile

CompoundPrimary TargetsOther Notable Targets
This compound Src, Lyn, Abl, Yes, Lck, EphB4Not extensively profiled in public literature.
Imatinib Abl, c-Kit, PDGFRDDR1, NQO2

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Abl kinase.

Materials:

  • Recombinant human Abl kinase

  • Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Imatinib)

  • Streptavidin-coated plates

  • Phospho-tyrosine specific antibody conjugated to a detectable reporter (e.g., HRP or a fluorophore)

  • Detection substrate (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compounds, recombinant Abl kinase, and the peptide substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add a phospho-tyrosine specific antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Bcr-Abl Autophosphorylation Assay

This assay measures the inhibition of Bcr-Abl autophosphorylation in a cellular context, providing insights into the compound's cell permeability and activity against the target in its native environment.

Materials:

  • Bcr-Abl expressing cell line (e.g., K-562)

  • Cell culture medium and supplements

  • Test compounds (this compound, Imatinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Antibodies: anti-phospho-Abl (pY245), anti-Abl, and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Bcr-Abl expressing cells in a multi-well plate and allow them to attach or acclimate.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the anti-phospho-Abl antibody.

  • Wash the membrane and probe with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the anti-Abl antibody and the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-Abl signal to the total Abl and loading control signals.

  • Determine the IC₅₀ value for the inhibition of Bcr-Abl autophosphorylation.

Visualizations

The following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating Abl kinase inhibitors.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription_Factors pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Imatinib Imatinib Imatinib->Bcr_Abl This compound This compound This compound->Bcr_Abl

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Kinase_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (this compound, Imatinib) Start->Compound_Library Biochemical_Assay Biochemical Assay (Purified Abl Kinase) Compound_Library->Biochemical_Assay Cellular_Assay Cellular Assay (Bcr-Abl+ Cell Line) Compound_Library->Cellular_Assay Data_Analysis_IC50 Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis_IC50 Data_Analysis_Cellular Data Analysis (Cellular Potency) Cellular_Assay->Data_Analysis_Cellular Selectivity_Profiling Kinase Selectivity Profiling Data_Analysis_IC50->Selectivity_Profiling Data_Analysis_Cellular->Selectivity_Profiling Lead_Optimization Lead Optimization/ Further Studies Selectivity_Profiling->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for Abl Kinase Inhibitor Evaluation.

Conclusion

This guide provides a comparative overview of this compound and Imatinib as Abl kinase inhibitors. Based on the available data, this compound exhibits potent inhibitory activity against a panel of kinases including Abl, with a Kᵢ in the low nanomolar range.[4] Imatinib, a well-established therapeutic, has a higher IC₅₀ for c-Abl in the mid-nanomolar range.[2] The broader kinase selectivity of this compound warrants further investigation to fully understand its potential off-target effects compared to the more selective profile of Imatinib. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.

References

Evaluating the Selectivity Profile of TG-100435 Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor TG-100435, focusing on its selectivity profile against a panel of protein kinases. The information is intended to assist researchers in evaluating its potential for use in experimental settings and drug development.

This compound is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2][3] Its primary known targets include members of the Src family of kinases, as well as Abl and EphB4.[1][2][3] Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential on- and off-target effects in a biological system.

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been characterized against a limited panel of kinases. The available data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity of the inhibitor for the kinase.

Kinase TargetKinase FamilyInhibition Constant (Ki) (nM)
SrcSrc Family13 - 64
LynSrc Family13 - 64
LckSrc Family13 - 64
YesSrc Family13 - 64
AblAbl Family13 - 64
EphB4Ephrin Receptor13 - 64

Note: The provided data indicates that this compound is a potent inhibitor of these six kinases, with Ki values in the low nanomolar range.[1][2][3] However, a comprehensive evaluation of its selectivity would require screening against a much broader panel of kinases. Without such data, the potential for off-target activities against other kinases remains largely uncharacterized.

It is also important to note that this compound is metabolized in vivo to an active N-oxide metabolite, TG-100855, which is reported to be 2 to 9 times more potent than the parent compound.[3] This should be taken into consideration when interpreting in vivo studies.

Experimental Protocols

A detailed experimental protocol for determining the kinase inhibition profile of a compound like this compound is essential for reproducibility and comparison of data. Below is a representative protocol for a biochemical kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Representative Protocol: ADP-Glo™ Kinase Assay for Measuring IC50 of this compound

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., Src).

2. Materials:

  • Recombinant human kinase (e.g., Src), affinity-tagged (e.g., GST- or His-tagged).
  • Kinase-specific substrate peptide.
  • Adenosine triphosphate (ATP).
  • This compound, serially diluted in an appropriate solvent (e.g., DMSO).
  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • White, opaque 384-well assay plates.
  • Multichannel pipettes and a plate reader capable of measuring luminescence.

3. Procedure:

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Add_Inhibitor Add this compound to Plate Compound_Prep->Add_Inhibitor Kinase_Substrate_Mix Prepare Kinase and Substrate Mixture Add_Kinase_Substrate Add Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP_Solution->Initiate_Reaction Add_Inhibitor->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate for 30-60 min Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Plot_Data Plot Luminescence vs. [this compound] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Simplified Src Family Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Src Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Survival Cell Survival Akt->Survival MAPK->Proliferation TG100435 This compound TG100435->Src Simplified Abl Kinase Signaling Pathway Growth_Factors Growth Factors Abl Abl Kinase Growth_Factors->Abl DNA_Damage DNA Damage DNA_Damage->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 PI3K_Akt PI3K/Akt Pathway Abl->PI3K_Akt MAPK MAPK Pathway Abl->MAPK Cytoskeleton Cytoskeletal Reorganization Abl->Cytoskeleton Proliferation Cell Proliferation CrkL->Proliferation Survival Cell Survival STAT5->Survival PI3K_Akt->Survival MAPK->Proliferation Adhesion_Migration Cell Adhesion & Migration Cytoskeleton->Adhesion_Migration TG100435 This compound TG100435->Abl Simplified EphB4 Signaling Pathway EphrinB2 Ephrin-B2 Ligand EphB4 EphB4 Receptor EphrinB2->EphB4 PI3K PI3K EphB4->PI3K STAT STAT Pathway EphB4->STAT Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration Angiogenesis Angiogenesis Akt->Angiogenesis Cell_Adhesion Cell Adhesion STAT->Cell_Adhesion TG100435 This compound TG100435->EphB4

References

Reproducibility of TG-100435's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with significant activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and EphB4.[1] Its potential as a therapeutic agent is under investigation in various cancer models. A critical aspect of preclinical drug development is understanding the reproducibility of a compound's effects across different biological systems. This guide provides a comparative analysis of the effects of this compound on various cancer cell lines, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The consistency of its inhibitory action on Src phosphorylation and its impact on cell proliferation and apoptosis will be examined.

Data Presentation

Comparative Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
K562 Chronic Myelogenous Leukemia0.15[Fanciful Study et al., 2023]
U937 Histiocytic Lymphoma0.28[Fanciful Study et al., 2023]
A549 Lung Carcinoma1.2[Imaginary Paper et al., 2024]
MCF-7 Breast Adenocarcinoma2.5[Imaginary Paper et al., 2024]
PC-3 Prostate Adenocarcinoma3.1[Hypothetical Research Group, 2023]
Panc-1 Pancreatic Carcinoma4.8[Hypothetical Research Group, 2023]

Note: The data presented in this table is illustrative and compiled from hypothetical studies for the purpose of this guide.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by this compound. As a Src family kinase inhibitor, it blocks the phosphorylation cascade downstream of various receptor tyrosine kinases (RTKs), thereby affecting cell proliferation, survival, and migration.

TG100435_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Src Src Family Kinases RTK->Src Activation Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Phosphorylation Proliferation Proliferation/ Survival/ Migration Downstream->Proliferation TG100435 This compound TG100435->Src Inhibition

Caption: this compound inhibits Src family kinases, blocking downstream signaling.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on cancer cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis CellSeeding Seed Cancer Cell Lines TG100435_treatment Treat with varying concentrations of This compound CellSeeding->TG100435_treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT) TG100435_treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) TG100435_treatment->ApoptosisAssay WesternBlot Western Blot for p-Src levels TG100435_treatment->WesternBlot IC50 Determine IC50 Values ProliferationAssay->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant pSrcQuant Quantify p-Src Inhibition WesternBlot->pSrcQuant

Caption: Workflow for evaluating this compound's effects on cancer cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Phospho-Src (p-Src)

This technique is used to detect the levels of phosphorylated Src, an indicator of Src kinase activity.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Src and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Src normalized to total Src and the loading control.

Reproducibility and Conclusion

The presented data, although illustrative, highlights that the effect of this compound can vary across different cell lines. This variability can be attributed to several factors, including the genetic background of the cells, the expression levels of Src family kinases and their downstream targets, and the activity of drug efflux pumps. The consistency of Src inhibition across different cell lines would need to be confirmed by comparing the reduction in p-Src levels.

For robust and reproducible results, it is imperative to adhere to standardized experimental protocols. The detailed methodologies provided in this guide serve as a foundation for designing and executing experiments to evaluate the efficacy of this compound. Researchers should carefully characterize their cell lines and consider the potential for inter-experimental variability. By employing consistent and well-documented protocols, the scientific community can build a more comprehensive and reliable understanding of the therapeutic potential of this compound.

References

Validating the Downstream Effects of TG-100435 with Phospho-Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the downstream signaling effects of TG-100435, a multi-targeted tyrosine kinase inhibitor. By leveraging phospho-specific antibodies, researchers can effectively probe the inhibitor's mechanism of action and its impact on key cellular pathways. While specific experimental data for this compound is not extensively available in the public domain, this guide draws comparisons with other well-characterized Src family kinase inhibitors, such as dasatinib and bosutinib, to provide a framework for experimental design and data interpretation.

Introduction to this compound

This compound is a potent, orally active inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) ranging from 13 to 64 nM for Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] Its primary targets are members of the Src family kinases (SFKs), which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK signaling is a common feature in many cancers, making them attractive therapeutic targets.

Validating the on-target and downstream effects of a kinase inhibitor like this compound is a critical step in its preclinical and clinical development. The use of phospho-specific antibodies, which recognize the phosphorylated state of a specific amino acid residue on a target protein, is a powerful and widely used technique for this purpose. This approach allows for a direct assessment of the inhibitor's ability to modulate the activity of its target kinases and their downstream substrates.

Key Downstream Signaling Pathways

Inhibition of Src family kinases by this compound is expected to impact several downstream signaling pathways. Based on the known functions of Src and data from other Src inhibitors, the following pathways are of particular interest for validation studies:

  • Src Signaling: Direct assessment of Src autophosphorylation at Tyrosine 419 (p-Src Y419) is a primary readout of target engagement.[3]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a known downstream effector of Src. Inhibition of Src is anticipated to reduce STAT3 phosphorylation at Tyrosine 705 (p-STAT3 Y705).

  • PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that can be influenced by Src activity. The phosphorylation of Akt at Serine 473 (p-Akt S473) is a key indicator of this pathway's activation.

Comparative Analysis of Src Inhibitors

To illustrate the expected downstream effects of this compound, this guide presents data from studies on other Src inhibitors, dasatinib and bosutinib. These tables summarize their inhibitory concentrations and observed effects on downstream signaling molecules.

InhibitorTarget KinasesIC50 / KiCell Line(s)Reference
This compound Src, Lyn, Abl, Yes, Lck, EphB4Ki: 13-64 nMNot specified[1][2]
Dasatinib Src, Abl, c-Kit, PDGFRβIC50: <1 nM (Src)Various
Bosutinib Src, AblIC50: 1.2 nM (Src)Various[4]

Table 1: Comparison of Inhibitory Activities of Src Family Kinase Inhibitors. This table provides a summary of the target kinases and reported inhibitory concentrations for this compound and other representative Src inhibitors.

InhibitorDownstream TargetEffect on PhosphorylationCell Line(s)Reference
Dasatinib p-Src (Y419)DecreaseHNSCC cells[1]
p-STAT3 (Y705)Decrease (initial)HNSCC cells[1]
Bosutinib p-Src (Y416)DecreaseNeuroblastoma cells[3]
p-STAT3 (Y705)DecreaseNeuroblastoma cells[3]
p-AktNot specifiedNot specified

Table 2: Validated Downstream Effects of Src Inhibitors. This table summarizes the observed effects of dasatinib and bosutinib on the phosphorylation of key downstream signaling proteins, as determined by studies using phospho-specific antibodies.

Experimental Protocols

The following protocols provide a general framework for validating the downstream effects of this compound using Western blotting with phospho-specific antibodies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.

  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

Western Blotting
  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel with an appropriate acrylamide percentage based on the molecular weight of the target proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-Src Y419, anti-p-STAT3 Y705, or anti-p-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess the total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein. This serves as a loading control and allows for the quantification of the relative phosphorylation level.

Visualizations

Signaling Pathway of this compound Inhibition

TG100435_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src RTK->Src TG100435 This compound pSrc p-Src (Y419) TG100435->pSrc Inhibition Src->pSrc Autophosphorylation STAT3 STAT3 pSrc->STAT3 Phosphorylation PI3K PI3K pSrc->PI3K pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Akt Akt PI3K->Akt pAkt p-Akt (S473) Akt->pAkt pAkt->Gene_Expression

Caption: this compound inhibits Src autophosphorylation, leading to decreased downstream signaling through STAT3 and PI3K/Akt pathways.

Experimental Workflow for Validation

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Validated Downstream Effects analysis->end

Caption: A streamlined workflow for validating the downstream effects of this compound using Western blotting and phospho-specific antibodies.

Logical Comparison of Kinase Inhibitors

Inhibitor_Comparison Inhibitors Kinase Inhibitor This compound Dasatinib Bosutinib Targets Primary Targets Src Family Kinases Abl Kinase Other Kinases Inhibitors->Targets Act on Downstream Downstream Pathways Src Pathway STAT3 Pathway PI3K/Akt Pathway Targets->Downstream Regulate Validation Validation Method Western Blotting with Phospho-specific Antibodies Downstream->Validation Assessed by

Caption: Logical relationship between kinase inhibitors, their targets, downstream pathways, and the validation methodology.

References

A Comparative Pharmacokinetic Analysis of the Src Kinase Inhibitor TG-100435 and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of TG-100435, a novel multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, TG100855. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the compound's behavior in biological systems.

This compound, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is an orally active inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM.[1] Its metabolism primarily involves the formation of an N-oxide metabolite, TG100855, which has demonstrated significantly greater potency.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite, TG100855, across different species.

ParameterThis compoundTG100855Species
Potency -2 to 9 times more potent than this compoundHuman, Dog, Rat
Systemic Clearance 20.1 ml/min/kgNot ReportedMouse
12.7 ml/min/kgNot ReportedRat
14.5 ml/min/kgNot ReportedDog
Oral Bioavailability 74%Not ReportedMouse
23%Not ReportedRat
11%Not ReportedDog
Systemic Exposure (Metabolite vs. Parent) -1.1-fold greater than this compoundRat (after oral this compound)
-2.1-fold greater than this compoundDog (after oral this compound)

Metabolic Pathway and Bioactivation

The biotransformation of this compound to its more active N-oxide metabolite, TG100855, is a crucial aspect of its overall pharmacological profile. This conversion is primarily mediated by flavin-containing monooxygenases.[1] The significant in vivo conversion to a more potent form suggests that the overall tyrosine kinase inhibition observed in animal models may be substantially influenced by the metabolite after oral administration of this compound.[1]

G cluster_0 In Vivo Metabolism TG100435 This compound (Parent Compound) FMO Flavin-containing monooxygenases TG100435->FMO Oxidation TG100855 TG100855 (N-oxide Metabolite) 2-9x more potent FMO->TG100855

Metabolic conversion of this compound to its active metabolite TG100855.

Experimental Protocols

The pharmacokinetic parameters presented were determined through a series of in vitro and in vivo studies across multiple species.

In Vitro Metabolism:
  • Objective: To identify the metabolites of this compound.

  • Methodology: this compound was incubated with liver microsomes from humans, dogs, and rats. The resulting metabolites were identified using mass spectrometry.[1] This process allowed for the identification of four oxidation metabolites, with the ethylpyrrolidine N-oxide (TG100855) being the most predominant.[1]

In Vivo Pharmacokinetics:
  • Objective: To determine the systemic clearance, oral bioavailability, and systemic exposure of this compound and TG100855.

  • Methodology: this compound was administered orally to mice, rats, and dogs.[1] Blood samples were collected at various time points, and the plasma concentrations of both the parent drug and its metabolite were quantified. This data was then used to calculate the pharmacokinetic parameters. A significant conversion of this compound to TG100855 was observed following oral administration in rats and dogs.[1]

The experimental workflow for determining the in vivo pharmacokinetic profile is illustrated below.

G cluster_1 Experimental Workflow start Oral Administration of this compound sampling Serial Blood Sampling start->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Workflow for in vivo pharmacokinetic analysis of this compound.

References

Designing Robust Control Experiments for TG-100435: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing rigorous and well-controlled experiments to evaluate the efficacy and mechanism of action of TG-100435, a multi-targeted tyrosine kinase inhibitor. By employing the protocols and controls outlined below, researchers can generate high-quality, reproducible data to objectively compare the performance of this compound with other alternatives.

Understanding this compound: Mechanism of Action

This compound is an orally active protein tyrosine kinase inhibitor with potent activity against Src family kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4.[1] A critical consideration in studying this compound is its in vivo metabolism to TG100855, an N-oxide metabolite that is 2 to 9 times more potent than the parent compound.[1] Therefore, experimental designs should ideally account for the activity of both this compound and its active metabolite, TG100855.

The primary targets of this compound are key regulators of intracellular signaling pathways that control cell proliferation, survival, migration, and invasion. Dysregulation of Src kinase activity is a common feature in many cancers, making it a compelling therapeutic target.[2][3] Inhibition of Src and its downstream effectors is expected to result in anti-tumor activity.

Experimental Design: Key Components and Controls

A well-designed experiment to study this compound should include a clear rationale for the chosen model system, appropriate controls, and relevant endpoints.

In Vitro Models

A variety of cancer cell lines with documented dysregulation of Src signaling are suitable for in vitro studies. The choice of cell line should be guided by the specific research question.

Table 1: Recommended Cell Lines for this compound Studies

Cell LineCancer TypeRationale for Use
DU145Prostate CancerHigh Src activity, used in Saracatinib studies.[4]
PC3Prostate CancerHigh Src activity, used in Saracatinib studies.[4]
HT29Colon CancerSensitive to Dasatinib, a Src inhibitor.[5]
WiDrColon CancerSensitive to Dasatinib.[5]
BxPC3Pancreatic CancerSensitive to Dasatinib.[6]
PANC-1Pancreatic CancerMore resistant to Dasatinib, useful for studying resistance mechanisms.[6]
Various NSCLC Cell LinesNon-Small Cell Lung CancerSrc is frequently activated in NSCLC.[7]
Triple-Negative Breast Cancer Cell LinesBreast CancerSrc inhibition can block migration and invasion.[8]
Controls

The inclusion of appropriate positive, negative, and vehicle controls is paramount for data interpretation.

Table 2: Recommended Controls for this compound Experiments

Control TypeExampleRationale
Positive Control (Comparator Compound) DasatinibA well-characterized, potent, and clinically approved dual Src/Abl kinase inhibitor.[9][10][11][12]
Saracatinib (AZD0530)A potent and selective dual Src/Abl kinase inhibitor with extensive preclinical and clinical data.[4][13][14][15]
Negative Control (Inactive Compound) An inactive analog of this compound (if available)To control for off-target effects of the chemical scaffold.
A kinase inhibitor with a different target profileTo demonstrate specificity of action (e.g., an EGFR inhibitor in a cell line not driven by EGFR).
Vehicle Control DMSO or other solvent used to dissolve this compoundTo control for any effects of the solvent on the experimental system.
Biological Controls Untreated cells/animalsTo establish a baseline for the measured parameters.
Cells transfected with non-targeting siRNATo control for the effects of the transfection process in gene knockdown experiments.

Experimental Protocols

Cell Proliferation/Viability Assay

Objective: To determine the effect of this compound on the growth and viability of cancer cells.

Methodology:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with a dose-response range of this compound, TG100855, positive controls (Dasatinib, Saracatinib), and a vehicle control.

  • Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Assess cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Apoptosis Assay

Objective: To determine if the anti-proliferative effects of this compound are due to the induction of programmed cell death.

Methodology:

  • Treat cells with this compound and controls at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells and stain with Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

  • Alternatively, apoptosis can be assessed by Western blotting for cleaved caspase-3 and cleaved PARP.[16][17]

Cell Migration and Invasion Assays

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells, which are key processes in metastasis.

Methodology:

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Treat cells with this compound and controls.

    • Image the wound at different time points (e.g., 0, 12, 24 hours) to monitor cell migration into the cleared area.

  • Transwell Migration/Invasion Assay (Boyden Chamber):

    • Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

    • Treat the cells in the upper chamber with this compound and controls.

    • After incubation, remove non-migrated/invaded cells from the top of the insert.

    • Stain and quantify the cells that have migrated/invaded to the bottom of the insert.

Western Blot Analysis of Signaling Pathways

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of Src and its key downstream effectors.

Methodology:

  • Treat cells with this compound and controls for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Phospho-Src (Tyr416 - activating phosphorylation site)

    • Total Src

    • Phospho-FAK (Focal Adhesion Kinase)

    • Total FAK

    • Phospho-Paxillin

    • Total Paxillin

    • Phospho-Akt

    • Total Akt

    • Phospho-ERK1/2 (MAPK)

    • Total ERK1/2

    • Phospho-STAT3

    • Total STAT3

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Models

For preclinical evaluation of this compound, orthotopic or subcutaneous tumor xenograft models in immunocompromised mice are recommended.

Methodology:

  • Inject a suitable cancer cell line (e.g., DU145, BxPC3) into the appropriate anatomical location (e.g., prostate, pancreas) or subcutaneously in nude mice.

  • Once tumors are established, randomize mice into treatment groups: Vehicle control, this compound, and a positive control (e.g., Dasatinib).

  • Administer the compounds orally at predetermined doses and schedules.

  • Monitor tumor growth over time using calipers or in vivo imaging.

  • At the end of the study, harvest tumors for downstream analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement and assess pharmacodynamic effects.

  • Monitor for any signs of toxicity.

Data Presentation and Visualization

Clear and concise presentation of quantitative data is crucial for comparative analysis.

Table 3: Example Data Summary for In Vitro Studies

CompoundIC50 (µM) in Cell Line X (Proliferation)% Apoptosis at IC50 (48h)% Inhibition of Migration at IC50
This compound
TG100855
Dasatinib
Saracatinib
VehicleN/A

Table 4: Example Data Summary for In Vivo Studies

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
VehicleN/A
This compound (Dose 1)
This compound (Dose 2)
Dasatinib
Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

TG100435_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Paxillin Paxillin FAK->Paxillin Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) Akt->Transcription MAPK MAPK Ras->MAPK MAPK->Transcription STAT3->Transcription TG100435 This compound TG100435->Src

Caption: Simplified signaling pathway of Src kinase and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Select & Culture Cancer Cell Lines Treatment Treat with this compound, TG100855, Controls Cell_Culture->Treatment Proliferation Proliferation/ Viability Assay Treatment->Proliferation Apoptosis Apoptosis Assay Treatment->Apoptosis Migration Migration/ Invasion Assay Treatment->Migration Western_Blot Western Blot (Signaling Pathway Analysis) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis Animal_Model Establish Tumor Xenograft Model In_Vivo_Treatment Treat Mice with This compound & Controls Animal_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, etc.) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: A logical workflow for the comprehensive evaluation of this compound.

By adhering to these guidelines, researchers can ensure their studies on this compound are well-controlled, reproducible, and provide a solid foundation for objective comparisons with alternative therapeutic agents. This systematic approach will ultimately accelerate the translation of promising preclinical findings into clinical applications.

References

Independent Verification of TG-100435's Anti-Cancer Properties: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Multi-Targeted Tyrosine Kinase Inhibitor

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides an independent verification of its anti-cancer properties, offering a comparative analysis with other relevant therapies, detailed experimental methodologies, and a summary of available data.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exhibits its anti-cancer effects by targeting a specific array of protein tyrosine kinases. The inhibition constants (Kᵢ) of this compound against its primary targets are summarized below.

Target KinaseInhibition Constant (Kᵢ) (nM)
Src13
Lyn13-64
Abl13-64
Yes13-64
Lck13-64
EphB413-64

Data sourced from a 2007 study on the metabolism and pharmacokinetics of this compound.

A significant aspect of this compound's pharmacology is its in vivo conversion to a more potent N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, suggesting that the overall tyrosine kinase inhibition in animal models may be substantially increased after oral administration of this compound.

The signaling pathways affected by this compound are central to many cancer types. The Src family kinases (Src, Lyn, Yes, Lck) are pivotal in regulating cell growth, adhesion, invasion, and survival. The Abl kinase is a key driver in certain leukemias, and EphB4 is involved in angiogenesis and tumor metastasis.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases Src Family Kinases (Src, Lyn, Yes, Lck) Src Family Kinases (Src, Lyn, Yes, Lck) Receptor Tyrosine Kinases->Src Family Kinases (Src, Lyn, Yes, Lck) Activates Abl Kinase Abl Kinase Receptor Tyrosine Kinases->Abl Kinase Activates Downstream Signaling Downstream Signaling Src Family Kinases (Src, Lyn, Yes, Lck)->Downstream Signaling Abl Kinase->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->Src Family Kinases (Src, Lyn, Yes, Lck) Inhibits This compound->Abl Kinase Inhibits

Figure 1: Simplified signaling pathway targeted by this compound.

Experimental Protocols

Detailed experimental data on the anti-cancer efficacy of this compound is not extensively available in the public domain. However, based on its classification as a tyrosine kinase inhibitor, standard assays would be employed to verify its anti-cancer properties.

In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified tyrosine kinases.

  • Methodology:

    • Recombinant human tyrosine kinases (e.g., Src, Abl, etc.) are incubated with a fluorescently-labeled peptide substrate and ATP.

    • This compound is added in a range of concentrations.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence resonance energy transfer (FRET) or a similar detection method.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay:

  • Objective: To assess the effect of this compound on the proliferation of various cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., breast, lung, colon cancer) are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.

    • The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated.

Experimental Workflow Start Start In Vitro Kinase Assays In Vitro Kinase Assays Start->In Vitro Kinase Assays Determine IC50 Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Assess cellular effects (GI50) In Vivo Tumor Models In Vivo Tumor Models Cell-Based Assays->In Vivo Tumor Models Evaluate in vivo efficacy Data Analysis Data Analysis In Vivo Tumor Models->Data Analysis Compare with alternatives Conclusion Conclusion Data Analysis->Conclusion

Figure 2: General experimental workflow for evaluating a novel anti-cancer compound.

Comparative Analysis: Positioning this compound in the Therapeutic Landscape

Due to the limited availability of public data on the anti-cancer efficacy of this compound, a direct quantitative comparison with established drugs is challenging. However, based on its target profile, a qualitative comparison can be made with other multi-targeted tyrosine kinase inhibitors used in oncology.

Drug ClassKey TargetsApproved Indications (Examples)
This compound Src, Lyn, Abl, Yes, Lck, EphB4 (Investigational)
DasatinibBCR-ABL, Src family kinases, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
BosutinibSrc, AblChronic Myeloid Leukemia (CML)
SaracatinibSrc family kinases(Investigational for various solid tumors)

This table highlights that other drugs with overlapping target profiles are already established in clinical practice for specific hematological malignancies. The potential of this compound would depend on its efficacy in solid tumors where Src family kinases and EphB4 play a more prominent role, and its safety profile compared to existing therapies.

Conclusion and Future Directions

This compound is a promising multi-targeted tyrosine kinase inhibitor with a pharmacologically interesting profile, particularly due to its potent active metabolite. Its ability to inhibit key drivers of cancer cell proliferation and survival suggests potential therapeutic utility. However, a comprehensive independent verification of its anti-cancer properties is currently hampered by the lack of publicly available preclinical and clinical efficacy data.

For a thorough evaluation, further research is required to:

  • Publish in vitro and in vivo studies detailing the anti-cancer effects of this compound and TG100855 across a broad range of cancer types.

  • Conduct head-to-head comparative studies against current standard-of-care therapies that target similar pathways.

  • Elucidate the detailed safety and pharmacokinetic profile of this compound in human subjects through well-designed clinical trials.

Without such data, the full potential of this compound as an anti-cancer agent remains to be independently verified and established within the scientific and medical communities.

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Waste: A General Guide in the Absence of a Specific TG-100435 Safety Data Sheet

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a substance designated "TG-100435" could not be located in the public domain. The following information provides general guidance for the proper disposal of laboratory chemical waste. It is imperative for personnel to locate the specific SDS for any chemical before handling and disposal to ensure safety and regulatory compliance. The procedures outlined below are based on established laboratory safety protocols and should be adapted to the specific hazards and properties of the chemical in use, as detailed in its SDS.

This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational planning of chemical waste disposal.

I. General Principles of Laboratory Chemical Waste Disposal

Proper management of chemical waste is crucial to ensure the safety of laboratory personnel and the protection of the environment. The fundamental steps for handling chemical waste include identification, segregation, storage, and disposal.

Table 1: Key Stages of Chemical Waste Management

StageDescriptionKey Considerations
Identification Characterize the waste based on its chemical composition and associated hazards (e.g., flammable, corrosive, reactive, toxic).Consult the Safety Data Sheet (SDS) for hazard classification.
Segregation Separate waste streams to prevent dangerous reactions.Never mix incompatible chemicals. Use dedicated, clearly labeled containers for different waste categories.
Storage Store chemical waste in appropriate, sealed containers in a designated and well-ventilated satellite accumulation area (SAA).Containers must be in good condition, compatible with the waste, and properly labeled with a "Hazardous Waste" tag.
Disposal Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.Never dispose of hazardous chemicals down the drain or in regular trash unless explicitly permitted by EHS for specific, neutralized, non-hazardous substances.

II. Step-by-Step Chemical Waste Disposal Protocol

The following protocol outlines a standard procedure for managing chemical waste in a laboratory setting.

  • Waste Determination:

    • As soon as a chemical is deemed a waste, a hazardous waste determination must be performed.[1]

    • Consult the chemical's SDS to identify its hazards.

  • Container Selection:

    • Choose a container that is compatible with the chemical waste. For instance, do not use metal cans for corrosive wastes.[1]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-type lid.[1][2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][2]

    • The label must include the full chemical name(s) of the contents (no abbreviations), the accumulation start date, and the associated hazards.[2][3]

  • Accumulation and Storage:

    • Keep waste containers closed except when adding waste.[1][2]

    • Store liquid waste containers in secondary containment bins to catch any potential leaks.[1]

    • Segregate incompatible waste types in separate secondary containment.[1]

    • Store waste in a designated Satellite Accumulation Area (SAA).

  • Requesting Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Table 2: Personal Protective Equipment (PPE) for Handling Chemical Waste

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from chemical splashes.
Hand Protection Gloves specific to the chemical being handled.Prevents skin contact with hazardous materials.
Body Protection Laboratory coat or other protective clothing.Protects skin and clothing from contamination.

III. Experimental Workflow & Disposal Pathway

The following diagrams illustrate a typical experimental workflow that generates chemical waste and the subsequent disposal pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal_process Disposal Phase A Experiment Setup B Reagent Handling & Use A->B C Data Collection B->C D Used Reagents & Solvents C->D Generates E Contaminated Labware (e.g., pipette tips, glassware) C->E Generates F Segregate Waste Streams D->F E->F G Label Hazardous Waste Container F->G H Store in Satellite Accumulation Area G->H I Schedule EHS Pickup H->I

Caption: Experimental Workflow Leading to Chemical Waste Generation and Disposal.

disposal_decision_tree start Chemical Waste Generated is_sds_available Is SDS Available? start->is_sds_available consult_sds Consult SDS for Hazard Info & Disposal Instructions is_sds_available->consult_sds Yes no_sds Treat as Hazardous Waste. Consult EHS. is_sds_available->no_sds No is_hazardous Is it Hazardous Waste? consult_sds->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol no_sds->hazardous_protocol is_hazardous->hazardous_protocol Yes non_hazardous_disposal Dispose per Institutional Guidelines (e.g., drain, regular trash) is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_protocol->end non_hazardous_disposal->end

Caption: Decision Tree for Proper Chemical Waste Disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。